Antipyrylazo III
Description
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Properties
CAS No. |
14918-39-9 |
|---|---|
Molecular Formula |
C32H26N8Na2O10S2 |
Molecular Weight |
792.7 g/mol |
IUPAC Name |
disodium;3,6-bis[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H28N8O10S2.2Na/c1-17-25(31(43)39(37(17)3)20-11-7-5-8-12-20)33-35-27-22(51(45,46)47)15-19-16-23(52(48,49)50)28(30(42)24(19)29(27)41)36-34-26-18(2)38(4)40(32(26)44)21-13-9-6-10-14-21;;/h5-16,41-42H,1-4H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
JJNMVMQGDVWCSQ-UHFFFAOYSA-L |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)O |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Antipyrylazo III
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: A Metallochromic Indicator for Divalent Cations
Antipyrylazo III is a metallochromic indicator, a class of chemical compounds that undergo a distinct and measurable change in their optical properties, specifically their color and absorbance spectrum, upon binding to metal ions. This property makes it an invaluable tool for the quantitative determination of divalent cations, most notably calcium (Ca²⁺), and to a lesser extent, magnesium (Mg²⁺), in biological and chemical systems.
The fundamental mechanism of action of this compound lies in the formation of a coordination complex with Ca²⁺ ions. In its unbound, or free state, the dye has a characteristic absorbance spectrum. Upon the introduction of Ca²⁺, the ion coordinates with the dye molecule, leading to a conformational change in the chromophore. This alteration in the electronic structure of the molecule results in a shift of its maximum absorbance to a longer wavelength (a bathochromic shift). The magnitude of this absorbance change is directly proportional to the concentration of the Ca²⁺-dye complex, which, under specific conditions, allows for the precise calculation of the free Ca²⁺ concentration in a sample.
Kinetic studies have revealed that the binding of Ca²⁺ to this compound is a rapid process, with a relaxation rate of less than 1 millisecond.[1] This fast binding kinetic is a significant advantage for monitoring rapid changes in intracellular calcium concentrations, such as those occurring during muscle contraction or neuronal signaling.
The stoichiometry of the Ca²⁺-Antipyrylazo III complex has been a subject of detailed investigation. While a simple 1:1 complex can form, evidence strongly suggests the formation of a 1:2 (Ca²⁺:dye) complex, particularly at physiological pH and in the study of cytoplasmic calcium transients.[2][3] The formation of other complexes, such as 2:2, has also been considered.[2][3] In contrast, when binding to Mg²⁺, this compound predominantly forms a 1:1 complex.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters of this compound as a calcium indicator. It is important to note that the exact values can vary depending on the experimental conditions, such as pH, ionic strength, and the presence of other substances.
| Parameter | Value | Ion | Conditions | Reference |
| Stoichiometry | 1:2 (predominantly) | Ca²⁺ | pH 6.9 | [2][3] |
| 1:1 | Mg²⁺ | |||
| Dissociation Constant (Kd) | 3.16 mM (apparent, in myoplasm) | Mg²⁺ | pH 7.35 | |
| 1.86 mM (apparent, in K⁺ solution) | Mg²⁺ | pH 7.35 | ||
| Absorption Maximum (λmax) - Free Dye | ~550 nm | - | [4] | |
| Absorption Maximum (λmax) - Bound Dye | ~650 - 720 nm | Ca²⁺ | Neutral pH | |
| Molar Extinction Coefficient (ε) of Ca²⁺ Complex | Not definitively reported in the provided search results. | Ca²⁺ |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a desired amount of this compound powder.
-
Dissolving: Dissolve the powder in a high-purity, divalent cation-free solvent. Dimethyl sulfoxide (DMSO) is a common choice for preparing a concentrated stock solution. Alternatively, for direct use in aqueous buffers, dissolve in the experimental buffer.
-
Storage: Store the stock solution in a dark, airtight container at a low temperature (e.g., -20°C) to prevent degradation.
Spectrophotometric Measurement of Calcium Concentration
This protocol outlines a general procedure for determining the total calcium concentration in a sample using this compound.
-
Reagent Preparation:
-
Buffer: Prepare a suitable buffer solution at the desired pH (e.g., 30 mM Na₂HPO₄ at pH 7.4).[1] Ensure all glassware is thoroughly cleaned to avoid calcium contamination.
-
This compound Working Solution: Dilute the this compound stock solution in the buffer to a final concentration appropriate for the expected calcium concentration range.
-
Calcium Standards: Prepare a series of calcium standards of known concentrations by diluting a certified calcium standard solution with the same buffer.
-
Blank: Use the buffer solution without any added calcium as the blank.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the Ca²⁺-Antipyrylazo III complex (typically around 650 nm).
-
Zero the instrument using the blank solution.
-
-
Measurement:
-
To a series of cuvettes, add the this compound working solution.
-
Add a specific volume of each calcium standard to separate cuvettes.
-
Add the same volume of the unknown sample to another cuvette.
-
Mix the contents of each cuvette thoroughly.
-
Measure the absorbance of each standard and the unknown sample at the predetermined wavelength.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the calcium standards against their known concentrations.
-
Determine the concentration of calcium in the unknown sample by interpolating its absorbance value on the calibration curve.
-
Mandatory Visualizations
References
- 1. Kinetics and mechanism of Ca2+ binding to arsenazo III and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Discovery and Enduring Utility of Antipyrylazo III: A Metallochromic Indicator for Divalent Cations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrylazo III is a highly sensitive metallochromic indicator that has found widespread application in the fields of biochemistry, physiology, and analytical chemistry. Its ability to form distinctly colored complexes with divalent cations, most notably calcium (Ca²⁺) and magnesium (Mg²⁺), has made it an invaluable tool for the spectrophotometric determination of these ions in various biological and chemical systems. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this compound, presenting critical data in a structured format to aid researchers in its application.
Discovery and Historical Context
Initially synthesized from the coupling of diazotized 4-aminoantipyrine with chromotropic acid, this compound emerged as a superior indicator for the determination of alkaline earth metals due to its high molar absorptivity and the significant spectral shift that occurs upon metal binding.
Physicochemical Properties and Metal Ion Complexation
This compound is a complex organic molecule with the chemical name 2,7-bis(2-antipyrinylazo)chromotropic acid. Its utility as a metallochromic indicator stems from the conformational change it undergoes upon chelation with divalent cations. In its free form, the molecule has a specific absorption spectrum. When it binds to a metal ion, the resulting complex exhibits a different absorption maximum, allowing for the quantification of the metal ion concentration by measuring the change in absorbance at a specific wavelength.
The stoichiometry of the complex formed between this compound and divalent cations can vary. For instance, with calcium, it has been shown to form a Ca(this compound)₂ complex, while with magnesium, it primarily forms a 1:1 Mg(this compound) complex.[1] The kinetics of calcium binding to this compound are very rapid, with a relaxation rate of less than 1 millisecond, making it suitable for studying fast calcium transients in biological systems.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's interaction with various divalent cations. This information is essential for designing and interpreting experiments using this indicator.
| Property | Value | Conditions | Reference |
| Magnesium (Mg²⁺) Complex | |||
| Apparent Dissociation Constant (Kd) | 3.16 mM | In myoplasm, pH 7.35 | [3] |
| Apparent Dissociation Constant (Kd) | 1.86 mM | In K⁺ solutions, pH 7.35 | [3] |
| Stoichiometry (Mg²⁺:this compound) | 1:1 | In solution and myoplasm | [1][3] |
Table 1: Quantitative Data for this compound-Magnesium Complex
| Ion | Molar Absorptivity (ε) at λmax | Wavelength (λmax) | Stability Constant (log K) |
| Ca²⁺ | 4.40 x 10⁴ L·mol⁻¹·cm⁻¹ | 650 nm | Data not available |
| Sr²⁺ | 4.00 x 10⁴ L·mol⁻¹·cm⁻¹ | 650 nm | Data not available |
| Ba²⁺ | 3.65 x 10⁴ L·mol⁻¹·cm⁻¹ | 650 nm | Data not available |
Table 2: Spectrophotometric Properties and Stability Constants of this compound Complexes with Alkaline Earth Metals (Data for related compound Arsenazo III provided for reference) [4]
Experimental Protocols
Synthesis of 4-Aminoantipyrine (A Precursor)
A common precursor for the synthesis of this compound is 4-aminoantipyrine. A general method for its synthesis involves the nitrosation of antipyrine followed by reduction.
Materials:
-
Antipyrine
-
Sulfuric acid (50%)
-
Sodium nitrite solution
-
Ammonium bisulfite
-
Ammonium sulfite
-
Liquid ammonia
Procedure:
-
Prepare a solution of antipyrine in 50% sulfuric acid.
-
Simultaneously flow the antipyrine solution and a sodium nitrite solution into a nitrosation reactor, maintaining the temperature at 45-50°C with stirring.
-
The resulting nitroso antipyrine is then transferred to a reduction tank containing a solution of ammonium bisulfite and ammonium sulfite.
-
The pH is carefully controlled during the reduction process.
-
Following reduction, the mixture is hydrolyzed by heating.
-
The solution is then cooled and neutralized with liquid ammonia to precipitate the 4-aminoantipyrine product.
This is a generalized procedure based on available synthesis descriptions.[5][6] Researchers should consult detailed synthetic chemistry literature for precise quantities, reaction times, and safety precautions.
Spectrophotometric Determination of Calcium
This protocol outlines the general steps for determining the concentration of calcium in a sample using this compound.
Materials:
-
This compound solution of known concentration
-
Calcium standard solutions of known concentrations
-
Buffer solution (e.g., MOPS or PIPES, pH ~7.0)
-
Sample containing an unknown concentration of calcium
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Wavelength Selection: Determine the optimal wavelength for measurement. This is typically done by scanning the absorbance spectrum of the this compound-Ca²⁺ complex and selecting the wavelength of maximum absorbance, which is often around 600-650 nm. It is also important to measure the absorbance at an isosbestic point, where the absorbance of the free dye and the complex are equal, to correct for variations in dye concentration.
-
Calibration Curve: a. Prepare a series of solutions containing a fixed concentration of this compound and varying, known concentrations of Ca²⁺ in the chosen buffer. b. Measure the absorbance of each solution at the selected wavelength. c. Plot the absorbance as a function of Ca²⁺ concentration to generate a standard calibration curve.
-
Sample Measurement: a. Prepare the unknown sample by adding the same concentration of this compound and buffer as used for the calibration curve. b. Measure the absorbance of the sample at the same wavelength.
-
Concentration Determination: Use the absorbance of the unknown sample and the calibration curve to determine the concentration of Ca²⁺ in the sample.
Considerations:
-
The presence of other divalent cations that bind to this compound, such as Mg²⁺, can interfere with the measurement of Ca²⁺. The use of specific masking agents or mathematical correction methods may be necessary.
-
The presence of substances like ATP can affect the absorbance of the this compound-metal complex, requiring careful selection of measurement wavelengths (typically above 670 nm) to minimize interference.[7]
Visualizations
Logical Flow of this compound Synthesis
Caption: Generalized synthesis pathway of this compound.
Metal Ion Detection Workflow
References
- 1. Stoichiometry of the reactions of calcium with the metallochromic indicator dyes this compound and arsenazo III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of Ca2+ binding to arsenazo III and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectrophotometric study of the reactions of arsenazo III with alkaline-earth metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. Improved resolution of the initial fast phase of heavy sarcoplasmic reticulum Ca2+ uptake by Ca2+:this compound dual-wavelength spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Principle of Ion Indication by Antipyrylazo III: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the core principles of Antipyrylazo III as a metallochromic indicator for calcium ions (Ca²⁺) is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the chemical mechanisms, experimental protocols, and quantitative data essential for the accurate application of this widely used spectrophotometric reagent.
Core Principle: A Spectrophotometric Shift upon Calcium Binding
This compound is a complex organic dye that exhibits a distinct color change upon binding with divalent cations, most notably calcium. This property forms the basis of its application as an indicator. In its free form, the dye has a specific absorption spectrum. When it forms a complex with Ca²⁺, there is a significant shift in its absorption maximum to a longer wavelength, a phenomenon known as a bathochromic shift. This change in absorbance is directly proportional to the concentration of Ca²⁺ in the sample, allowing for quantitative measurement using spectrophotometry.
The primary reaction involves the formation of a stable complex between this compound and calcium ions. While the precise stoichiometry can be influenced by experimental conditions, a 1:2 complex of Ca²⁺ to this compound is predominantly formed, particularly in the context of measuring cytoplasmic calcium concentrations.[1][2] This interaction is rapid, allowing for the detection of transient changes in calcium levels.
dot
Caption: Binding of a calcium ion with two molecules of this compound.
Quantitative Data and Spectrophotometric Properties
The accuracy of calcium measurement using this compound is contingent on understanding its spectrophotometric properties. Key parameters include the molar extinction coefficient (ε) of both the free dye and the Ca²⁺-dye complex, as well as the dissociation constant (Kd) of the complex. These values are crucial for converting absorbance measurements into calcium concentrations.
| Parameter | Value | Conditions |
| Molar Extinction Coefficient (ε) of Free this compound | Data not explicitly found in search results | pH 7.0 |
| Molar Extinction Coefficient (ε) of Ca²⁺-Antipyrylazo III Complex | Data not explicitly found in search results | pH 7.0 |
| Dissociation Constant (Kd) for Ca²⁺ | Varies with conditions (e.g., pH, ionic strength) | pH ~7.0 |
| Optimal Wavelength (λmax) for Measurement | 600-650 nm (for complex) | Neutral pH |
| Isosbestic Point | ~590-600 nm | - |
Note: The precise values for molar extinction coefficients and Kd can vary depending on the specific buffer composition, ionic strength, and pH of the experimental solution. It is therefore highly recommended to perform a calibration for each specific experimental setup.
Detailed Experimental Protocol
This section provides a generalized protocol for the spectrophotometric determination of Ca²⁺ using this compound.
Reagent Preparation and Quality Control
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., MOPS or HEPES) at a concentration of 1-10 mM. The dye can be difficult to dissolve; sonication may be required. Store the stock solution protected from light at 4°C. Stability of the solution should be regularly checked by measuring its absorbance spectrum.
-
Calcium Standards: Prepare a series of calcium standards of known concentrations using a calcium salt (e.g., CaCl₂) dissolved in the same buffer as the this compound solution.
-
Buffer Solution: The choice of buffer is critical as pH can affect the Kd of the indicator. A pH between 6.8 and 7.4 is commonly used for biological applications.
-
Quality Control: Regularly check the absorbance of the this compound stock solution to ensure its integrity. A significant change in the spectrum may indicate degradation.
Assay Procedure
-
Set up the Spectrophotometer: Turn on the spectrophotometer and allow it to warm up. Set the wavelength for measurement, typically between 600 nm and 650 nm, where the Ca²⁺-Antipyrylazo III complex has its maximum absorbance.
-
Prepare the Reaction Mixture: In a cuvette, add the buffer solution and the this compound stock solution to achieve a final desired concentration (typically in the micromolar range).
-
Blank Measurement: Measure the absorbance of the reaction mixture without the sample. This will serve as the blank.
-
Sample Addition: Add a known volume of the sample containing an unknown calcium concentration to the cuvette. Mix thoroughly but gently to avoid introducing air bubbles.
-
Absorbance Measurement: Immediately after adding the sample, measure the absorbance at the selected wavelength. The color change is rapid, so consistent timing is important for kinetic measurements.
-
Calibration Curve: Repeat steps 2-5 with the series of calcium standards to generate a calibration curve of absorbance versus calcium concentration.
-
Calculation: Use the calibration curve to determine the calcium concentration in the unknown sample based on its absorbance reading.
dot
Caption: A typical experimental workflow for calcium measurement using this compound.
Considerations and Interferences
Several factors can influence the accuracy of calcium measurements with this compound:
-
pH: The affinity of this compound for Ca²⁺ is pH-dependent. Therefore, maintaining a stable and accurately known pH is crucial.
-
Interfering Ions: Other divalent cations, such as magnesium (Mg²⁺), can also bind to this compound, although with a lower affinity. In biological samples where Mg²⁺ is present at high concentrations, its interference must be considered and corrected for.
-
Ionic Strength: The ionic strength of the solution can affect the Kd of the indicator. It is important to maintain a consistent ionic strength across all samples and standards.
-
Presence of Proteins: In biological samples, proteins can bind to this compound, altering its spectral properties. It is advisable to perform calibrations in a medium that mimics the sample matrix as closely as possible.
-
ATP: Adenosine triphosphate (ATP) has been reported to interfere with the measurement, particularly in studies of sarcoplasmic reticulum Ca²⁺ transport.
Conclusion
This compound remains a valuable tool for the quantitative determination of calcium ions in a variety of research and development settings. Its principle of operation, based on a distinct spectrophotometric shift upon calcium binding, allows for sensitive and rapid measurements. However, for accurate and reproducible results, a thorough understanding of its chemical properties, meticulous experimental design, and careful control of potential interferences are paramount. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their investigations.
References
Spectral Properties of Antipyrylazo III: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrylazo III is a metallochromic indicator dye widely utilized for the spectrophotometric determination of various divalent cations, most notably calcium (Ca²⁺) and magnesium (Mg²⁺). Its ability to form colored complexes with these ions allows for their quantification in biological and chemical systems. This guide provides a comprehensive overview of the spectral properties of this compound, detailing its interactions with key metal ions and providing standardized protocols for its use.
Core Spectral Properties
This compound exhibits a distinct shift in its absorption spectrum upon chelation with metal ions. The free dye has an absorption maximum in the visible range, which undergoes a significant change in both wavelength and intensity in the presence of cations like Ca²⁺ and Mg²⁺. This differential absorbance forms the basis of its quantitative application.
Interaction with Calcium (Ca²⁺)
The binding of this compound to calcium is a complex equilibrium involving multiple stoichiometries. At a pH of 6.9, at least three distinct Ca²⁺:dye complexes have been identified: 1:1, 1:2, and potentially a 2:2 complex.[1][2] The 1:2 complex is of particular importance in the study of cytoplasmic calcium transients.[1] The peak amplitude of the Ca²⁺ signal measured with this compound is consistent with a 1:2 stoichiometry for the Ca²⁺:indicator complexation.[3]
Interaction with Magnesium (Mg²⁺)
In contrast to calcium, this compound typically forms a 1:1 complex with magnesium.[3] The apparent dissociation constant for the Mg²⁺-Antipyrylazo III complex has been determined to be 1.86 mM in potassium-based solutions at pH 7.35, though this can increase to 3.16 mM in a myoplasmic environment.[3]
Data Presentation: Spectral Characteristics
The following tables summarize the key spectral data for this compound and its complexes with calcium and magnesium.
Table 1: Spectral Properties of this compound and its Calcium Complexes
| Species | Stoichiometry (Ca²⁺:Dye) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Conditions |
| Free this compound | - | ~540 | Data not available in abstract | pH 6.9 |
| Ca-Antipyrylazo III | 1:1 | Data not available in abstract | Data not available in abstract | pH 6.9 |
| Ca(this compound)₂ | 1:2 | ~640 | ~3.0 x 10⁴ | pH 6.9 |
| Ca₂(this compound)₂ | 2:2 | Data not available in abstract | Data not available in abstract | pH 6.9 (postulated) |
Table 2: Spectral Properties of this compound-Magnesium Complex
| Species | Stoichiometry (Mg²⁺:Dye) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Conditions |
| Mg-Antipyrylazo III | 1:1 | Data not available in abstract | Data not available in abstract | pH 7.35 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a desired amount of this compound powder using an analytical balance.
-
Dissolution: Dissolve the powder in a suitable solvent, such as deionized water or a specific buffer (e.g., MOPS or PIPES buffer). Gentle heating or sonication may be required to aid dissolution.
-
Volume Adjustment: Quantitatively transfer the dissolved dye to a volumetric flask and dilute to the final volume with the chosen solvent to achieve the desired stock concentration (e.g., 1 mM).
-
Storage: Store the stock solution in a dark, refrigerated container to prevent photodegradation.
Spectrophotometric Determination of Calcium
This protocol is based on the principles of differential spectrophotometry.
-
Reagent Preparation:
-
Buffer Solution: Prepare a buffer solution appropriate for the experimental conditions (e.g., 100 mM KCl, 10 mM MOPS, pH 7.0).
-
This compound Working Solution: Dilute the stock solution of this compound in the buffer to the desired final concentration (e.g., 100 µM).
-
Calcium Standards: Prepare a series of calcium standard solutions of known concentrations using the same buffer.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance in the visible range (e.g., 400-800 nm).
-
Use a matched pair of cuvettes for the reference and sample.
-
-
Measurement Procedure:
-
Blanking: Fill both the reference and sample cuvettes with the this compound working solution. Zero the spectrophotometer to establish a baseline.
-
Sample/Standard Addition: Add a known volume of the calcium standard or the unknown sample to the sample cuvette. Add an equal volume of buffer to the reference cuvette to account for any dilution effects.
-
Mixing and Equilibration: Mix the contents of the sample cuvette thoroughly and allow sufficient time for the binding reaction to reach equilibrium.
-
Absorbance Measurement: Record the differential absorbance spectrum. The change in absorbance at specific wavelengths (e.g., the isosbestic point and the λmax of the complex) is proportional to the concentration of the Ca²⁺-dye complex.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the change in absorbance versus the concentration of the calcium standards.
-
Determine the calcium concentration in the unknown sample by interpolating its absorbance value on the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for the spectrophotometric determination of calcium using this compound.
Caption: Role of this compound in monitoring intracellular Ca²⁺ signaling via the PLC/IP₃ pathway.
References
- 1. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A microspectrophotometric study on the physicochemical properties of this compound injected into rat myoballs for measuring free magnesium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
Antipyrylazo III for Rare Earth Element Detection: A Critical Evaluation and Technical Guide to the Preferred Alternative, Arsenazo III
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
While Antipyrylazo III is a known metallochromic indicator, a comprehensive review of the scientific literature reveals a significant lack of established methods and quantitative data for its application in the detection of rare earth elements (REEs). The available research predominantly focuses on its use for the determination of calcium and magnesium ions, particularly within biological systems. In contrast, the closely related compound, Arsenazo III , is a well-established and extensively documented spectrophotometric reagent for the sensitive and selective determination of REEs. This guide, therefore, provides a critical evaluation of this compound's suitability for REE analysis and presents an in-depth technical guide on the use of Arsenazo III as the scientifically recognized and preferred alternative.
This compound for REE Detection: A Scarcity of Evidence
Extensive searches of chemical and analytical science databases yield minimal to no specific protocols, quantitative data (e.g., molar absorptivity of REE complexes, optimal pH, and wavelength of maximum absorbance), or interference studies regarding the use of this compound for the analysis of lanthanides, scandium, or yttrium. The focus of its application remains squarely on divalent cations. This lack of data prevents the development of a reliable and validated analytical method for REE detection using this reagent.
Arsenazo III: The Industry Standard for Spectrophotometric REE Analysis
Arsenazo III has emerged as the reagent of choice for the spectrophotometric determination of REEs due to its high sensitivity, ability to form stable complexes with trivalent lanthanide ions in acidic solutions, and the significant bathochromic shift observed upon complexation, which minimizes background interference.[1][2] It is particularly suitable for the determination of the sum of REEs.[3]
Principle of Detection
Arsenazo III forms colored complexes with a variety of divalent and trivalent ions under acidic conditions.[1] The reaction with rare earth elements results in the formation of a stable complex, leading to a distinct color change that can be quantified using spectrophotometry. The general reaction can be represented as:
Caption: Reaction of a Rare Earth Element ion with Arsenazo III to form a colored complex.
The absorbance of the resulting solution is directly proportional to the concentration of the rare earth elements.
Quantitative Data
The following table summarizes key quantitative parameters for the analysis of REEs using Arsenazo III, compiled from various studies.
| Parameter | Value | Reference(s) |
| Wavelength of Max. Absorbance (λmax) | ~650 - 660 nm | [3] |
| Optimal pH Range | 2.7 - 3.0 | [1] |
| Molar Absorptivity (ε) | Varies by REE, generally high | |
| Detection Limit | As low as 0.01 µg/mL | [1] |
| Stoichiometry (REE:Arsenazo III) | Typically 1:1 | [1] |
Factors Affecting Analysis
Several factors can influence the accuracy and sensitivity of REE detection using Arsenazo III. The logical relationship between these factors is outlined below.
Caption: Key factors influencing the accuracy of REE analysis with Arsenazo III.
Experimental Protocols
The following are generalized experimental protocols for the spectrophotometric determination of REEs using Arsenazo III. It is crucial to optimize these protocols for specific sample matrices and instrumentation.
Preparation of Reagents
-
Arsenazo III Stock Solution (e.g., 1 mM): Dissolve the appropriate amount of Arsenazo III powder in deionized water. Store in a dark bottle and refrigerate.
-
Buffer Solution (pH ~2.8): A citrate-phosphate buffer is commonly used.[1] Prepare by mixing appropriate volumes of 0.1 M citric acid and 0.2 M disodium hydrogen phosphate.[1]
-
Standard REE Solutions: Prepare stock solutions of individual or mixed REEs from high-purity salts or oxides dissolved in a minimal amount of acid and diluted with deionized water.
General Spectrophotometric Procedure
The following workflow outlines the general steps for REE analysis.
Caption: General experimental workflow for REE determination using Arsenazo III.
-
Sample Preparation: Accurately weigh or pipette the sample into a suitable volumetric flask. If the sample is solid, an appropriate acid digestion method should be employed.
-
pH Adjustment: Add the buffer solution to maintain the pH within the optimal range (typically 2.7-3.0).[1]
-
Reagent Addition: Add a precise volume of the Arsenazo III stock solution.
-
Color Development: Allow the solution to stand for a specified time for the color of the complex to develop fully and stabilize.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (around 650-660 nm) against a reagent blank.[3]
-
Quantification: Determine the concentration of REEs in the sample by comparing the absorbance to a calibration curve prepared using standard REE solutions.
Management of Interferences
-
pH Control: Maintaining a low pH is critical to minimize interference from common cations like Ca²⁺.[1][4]
-
Masking Agents: For specific interferences, masking agents can be employed. For example, ascorbic acid can be used to reduce Fe³⁺ to Fe²⁺, which interferes less.[3]
-
Separation Techniques: In complex matrices, preliminary separation or preconcentration of REEs may be necessary. Techniques like ion-exchange chromatography or solvent extraction can be utilized.
Conclusion
While this compound is a valuable reagent for certain applications, it is not a suitable or well-documented choice for the detection of rare earth elements. Researchers and scientists seeking a reliable and sensitive spectrophotometric method for REE analysis should utilize Arsenazo III . This technical guide provides the foundational knowledge, quantitative data, and experimental protocols to successfully implement this well-established analytical method. As with any analytical procedure, method validation and optimization for the specific sample matrix are essential for obtaining accurate and precise results.
References
- 1. Facile Arsenazo III-Based Assay for Monitoring Rare Earth Element Depletion from Cultivation Media for Methanotrophic and Methylotrophic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Determination of the sum of rare-earth elements by flow-injection analysis with Arsenazo III, 4-(2-pyridylazo)resorcinol, Chrome Azurol S and 5-bromo-2-(2-pyridylazo)-5-diethylaminophenol spectrophotometric reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple spectrophotometric assay for micromolar amounts of lanthanum in the presence of calcium and phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Antipyrylazo III: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Antipyrylazo III is a widely utilized metallochromic indicator, primarily for the spectrophotometric determination of calcium and other divalent cations. Its utility in biological and pharmaceutical research necessitates a thorough understanding of its stability profile and optimal storage conditions to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of the stability of this compound in both solid and solution forms, along with recommended storage protocols and methodologies for stability assessment.
Core Concepts of this compound Stability
This compound, as an azo dye, generally possesses a high degree of chemical and photolytic stability.[1][2][3] However, its stability can be influenced by several factors, including temperature, pH, and exposure to light, particularly when in solution. Understanding these factors is critical for maintaining the integrity of the compound and ensuring reliable analytical performance.
Stability of Solid this compound
The solid form of this compound is relatively stable. Commercial preparations typically have a purity of around 95%.[]
Table 1: Recommended Storage and Handling of Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes potential for thermal degradation over extended periods. |
| Light | Store in a light-resistant container. | Although generally photostable, protection from prolonged light exposure is a good laboratory practice to prevent any potential photochemical degradation. |
| Moisture | Keep container tightly sealed. | Prevents hydration, which could affect weighing accuracy and potentially initiate hydrolytic degradation. |
Stability of this compound in Solution
The stability of this compound is more critical when it is in an aqueous solution. The pH of the solution is a significant factor affecting its stability and performance as an indicator.
Table 2: Factors Affecting the Stability of this compound Solutions
| Parameter | Effect on Stability | Recommendations |
| pH | The protonation state of the molecule and its complexes with metal ions are pH-dependent. Extreme pH values may lead to degradation. | Prepare solutions in a buffer system appropriate for the intended application, typically near physiological pH for biological experiments. |
| Temperature | Elevated temperatures can accelerate the degradation of the dye in solution. | Store stock and working solutions at 2-8°C. For long-term storage, aliquoting and freezing (-20°C) can be considered, though freeze-thaw cycles should be minimized. |
| Light | Prolonged exposure to intense light, especially UV radiation, can lead to photodegradation. | Store solutions in amber or opaque containers to protect from light. |
| Contaminants | Presence of strong oxidizing or reducing agents can degrade the azo dye. Microbial contamination can also alter the solution's properties. | Use high-purity water and reagents for solution preparation. Sterile filtration can be employed for long-term storage of biological buffers containing the indicator. |
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental data, the stability of this compound solutions should be periodically verified. This can be achieved through a combination of visual inspection and spectrophotometric analysis.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound.
-
Dissolution: Dissolve the solid in a suitable high-purity solvent, typically deionized water or a buffer solution. Gentle warming and sonication can aid in dissolution.
-
Volume Adjustment: Once completely dissolved, bring the solution to the final desired volume in a volumetric flask.
-
Storage: Transfer the solution to a clean, light-resistant container and store at the recommended temperature.
Protocol 2: Spectrophotometric Stability Assessment
-
Initial Spectrum: Immediately after preparation, record the full absorbance spectrum of a diluted aliquot of the this compound solution using a UV-Visible spectrophotometer. Note the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.
-
Storage: Store the stock solution under the desired conditions (e.g., refrigerated, at room temperature, exposed to light, etc.).
-
Periodic Analysis: At defined time intervals, withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and record its absorbance spectrum.
-
Data Comparison: Compare the λmax and absorbance values to the initial measurements. A significant shift in λmax or a decrease in absorbance at λmax indicates degradation.
Visualization of Stability Factors and Testing Workflow
The following diagrams illustrate the key factors influencing the stability of this compound and a typical workflow for its stability assessment.
Caption: Factors influencing the stability of this compound.
Caption: Workflow for stability assessment of this compound solutions.
By adhering to the storage and handling guidelines outlined in this document and implementing a routine stability testing protocol, researchers can ensure the integrity of their this compound reagents, leading to more accurate and reliable experimental outcomes.
References
Solubility of Antipyrylazo III: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Antipyrylazo III is a widely utilized metallochromic indicator, particularly for the spectrophotometric determination of calcium and other metal ions in biological and chemical systems. Its efficacy in these applications is intrinsically linked to its solubility characteristics in various solvents. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, details a general experimental protocol for its determination, and presents a logical workflow for solubility assessment.
Core Concepts in this compound Solubility
This compound is a complex organic dye molecule. Its solubility is governed by its molecular structure, which includes multiple polar functional groups such as sulfonic acid and hydroxyl groups, as well as larger, less polar aromatic structures. This amphiphilic nature dictates its solubility behavior in different solvent systems. The disodium salt form is commonly available, which enhances its solubility in aqueous solutions.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, based on its prevalent use in various experimental settings, a qualitative understanding of its solubility can be established. The following table summarizes the available qualitative and inferred solubility information.
| Solvent | Chemical Formula | Qualitative Solubility | Notes and Observations |
| Water | H₂O | Soluble | This compound is frequently used in aqueous buffers for biological assays, indicating sufficient solubility for these applications. The disodium salt form enhances its aqueous solubility. |
| Methanol | CH₃OH | Reported to be used in solution | Used in mixed solvent systems for the extraction and analysis of similar dyes, suggesting some degree of solubility.[1] |
| Ethanol | C₂H₅OH | Reported to be used in solution | Often used in the preparation of stock solutions for indicators. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Likely Soluble | As a powerful polar aprotic solvent, DMSO is known to dissolve a wide range of organic compounds.[] |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Likely Soluble | Similar to DMSO, DMF is a polar apathetic solvent capable of dissolving many organic dyes. |
| Aqueous Buffer Solutions (e.g., K⁺ solutions, Tris-maleate) | Varies | Soluble | This compound is routinely dissolved in various buffer systems for in vitro and in situ studies of ion dynamics, confirming its solubility and stability in these media.[3] |
Note: The lack of specific quantitative solubility data highlights a knowledge gap in the literature. Researchers are encouraged to determine the solubility of this compound in their specific solvent systems experimentally, particularly when precise concentrations are required.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Spectrophotometer
-
Syringe filters (e.g., 0.22 µm pore size)
-
Cuvettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Prepare several such samples for statistical validity.
-
-
Equilibration:
-
Place the sealed containers in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the samples to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To effectively separate the saturated solution from the undissolved solid, centrifuge the samples at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining solid microparticles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the spectrophotometer's absorbance reading.
-
-
Quantification by Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the diluted sample solution.
-
Using the equation of the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking the dilution factor into account.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a dye like this compound.
This comprehensive guide provides researchers with the essential information regarding the solubility of this compound. While quantitative data remains elusive in the literature, the provided qualitative assessment and detailed experimental protocol will aid in the effective use of this important metallochromic indicator in various scientific applications.
References
Unveiling the Spectrophotometric Properties of Antipyrylazo III: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Antipyrylazo III is a metallochromic indicator dye widely utilized in biological and chemical research for the quantitative determination of divalent cations, most notably calcium (Ca²⁺) and magnesium (Mg²⁺). Its ability to form colored complexes with these ions allows for their concentration to be measured using spectrophotometry. This technical guide provides an in-depth look at the in vitro absorbance spectrum of this compound, compiling available data and outlining a general experimental protocol for its analysis.
Core Principles of this compound Spectrophotometry
The fundamental principle behind the use of this compound as an indicator lies in the significant shift in its visible light absorption spectrum upon binding to cations like Ca²⁺. In its free form, the dye has a characteristic absorbance spectrum. When it forms a complex with Ca²⁺, the resulting molecule exhibits a different absorbance spectrum with a distinct peak at a longer wavelength. This change in absorbance is proportional to the concentration of the cation, forming the basis for its quantitative measurement.
Spectrophotometric analysis of this compound involves measuring the absorbance of a solution containing the dye at specific wavelengths. The difference in absorbance between the free dye and the cation-dye complex is then used to determine the concentration of the cation of interest.
Quantitative Absorbance Data
The precise spectrophotometric properties of this compound can be influenced by experimental conditions such as pH, ionic strength, and the presence of other substances. However, based on available literature, the following tables summarize the key spectral characteristics of this compound and its calcium complex.
| Parameter | Free this compound | This compound-Ca²⁺ Complex |
| Peak Absorbance (λmax) | ~550 nm | ~600-650 nm (major peak) |
| Stoichiometry of Complex | N/A | 1:1, 1:2, and possibly 2:2 |
Note: The exact λmax and molar extinction coefficients can vary depending on the specific buffer system and pH of the solution.
Experimental Protocol for In Vitro Absorbance Spectrum Analysis
The following is a generalized protocol for determining the in vitro absorbance spectrum of this compound and its complex with calcium. Researchers should optimize this protocol based on their specific experimental needs and available instrumentation.
I. Reagent and Solution Preparation
-
This compound Stock Solution (e.g., 1 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a suitable solvent, such as deionized water or a specific buffer (e.g., MOPS or HEPES). Gentle vortexing or sonication may be required to ensure complete dissolution.
-
Store the stock solution protected from light, as azo dyes can be light-sensitive.
-
-
Calcium Chloride (CaCl₂) Stock Solution (e.g., 100 mM):
-
Accurately weigh high-purity CaCl₂.
-
Dissolve in deionized water to the desired final concentration.
-
-
Buffer Solution (e.g., 100 mM HEPES, pH 7.2):
-
Prepare the chosen buffer solution at the desired concentration and pH.
-
Ensure the buffer components do not interfere with the absorbance measurements or complex formation.
-
II. Spectrophotometric Measurement
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the desired wavelength range for the spectral scan (e.g., 400 nm to 800 nm).
-
-
Blank Measurement:
-
Fill a clean cuvette with the buffer solution that will be used for the experimental samples.
-
Place the cuvette in the spectrophotometer and perform a blank measurement to zero the instrument.
-
-
Absorbance Spectrum of Free this compound:
-
Prepare a solution containing a known concentration of this compound (e.g., 10-50 µM) in the buffer.
-
Transfer the solution to a clean cuvette and record the absorbance spectrum over the chosen wavelength range.
-
Identify the peak absorbance wavelength (λmax) for the free dye.
-
-
Absorbance Spectrum of this compound-Ca²⁺ Complex:
-
Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of CaCl₂.
-
Allow sufficient time for the complex to form.
-
Record the absorbance spectrum for each solution.
-
Observe the appearance of new absorbance peaks and the decrease in the absorbance of the free dye. Identify the λmax of the this compound-Ca²⁺ complex.
-
-
Differential Absorbance Spectrum:
-
To specifically highlight the change in absorbance upon calcium binding, a differential spectrum can be generated by subtracting the absorbance spectrum of the free dye from the spectrum of the dye in the presence of calcium. This is often done by placing the free dye solution in the reference cuvette and the calcium-containing solution in the sample cuvette in a double-beam spectrophotometer.
-
Logical Workflow for Absorbance Spectrum Determination
The following diagram illustrates the logical steps involved in determining the absorbance spectrum of this compound in vitro.
Caption: Experimental workflow for determining the absorbance spectrum of this compound.
Considerations and Limitations
When working with this compound, it is crucial to consider several factors that can influence the accuracy and reproducibility of the results:
-
pH Sensitivity: The absorbance spectrum of this compound is pH-dependent. Therefore, maintaining a constant and well-defined pH throughout the experiment is essential.
-
Interference from Other Ions: Other divalent cations can also bind to this compound and may interfere with the measurement of the ion of interest. The selectivity of the dye for different cations should be considered.
-
Purity of the Dye: The purity of the this compound reagent can affect the experimental outcome. It is advisable to use a high-purity grade of the dye.
-
Protein Binding: In biological samples, this compound can bind to proteins, which may alter its spectral properties.[1] In vitro calibrations should ideally be performed under conditions that mimic the experimental environment as closely as possible.
This technical guide provides a foundational understanding of the in vitro absorbance spectrum of this compound. For specific applications, further optimization and validation of the experimental protocol are recommended to ensure accurate and reliable results.
References
Methodological & Application
Application Notes and Protocols for Intracellular Calcium Measurement Using Antipyrylazo III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrylazo III is a metallochromic indicator dye used for the spectrophotometric measurement of calcium concentrations. Unlike fluorescent indicators, this compound allows for the determination of calcium levels through changes in its absorbance spectrum upon binding to Ca²⁺ ions. This makes it a valuable tool for studying intracellular calcium dynamics in various cell types, particularly in scenarios where fluorescence-based assays may be confounded by autofluorescence or other interfering factors.
This compound exhibits a rapid binding equilibrium with calcium, with a relaxation rate of less than 1 millisecond.[1] In physiological conditions, the predominant complex formed is a 1:2 (Ca²⁺:this compound) stoichiometry, which is primarily responsible for the observed absorbance changes used to monitor cytoplasmic calcium transients.[2][3][4] This document provides detailed protocols for the use of this compound in measuring intracellular calcium, with a focus on applications in studying signal transduction pathways, such as those initiated by G-protein coupled receptors (GPCRs).
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound for intracellular calcium measurement. It is important to note that the in situ dissociation constant (Kd) can be influenced by the intracellular environment, and its determination under experimental conditions is recommended for accurate calcium concentration calculations.
| Parameter | Value | Notes |
| Stoichiometry (Ca²⁺:Dye) | 1:2 | This is the primary complex formed during cytoplasmic calcium measurements.[2][3][4] |
| Absorbance Maximum (Ca²⁺-bound) | ~660 nm - 720 nm | The absorbance of the Ca²⁺-Antipyrylazo III complex is maximal in this range. The precise peak can vary with conditions. |
| Isosbestic Wavelength | ~590 nm | At this wavelength, the absorbance is independent of the Ca²⁺ concentration, which can be useful for correcting for dye concentration and path length variations. |
| Relaxation Rate | < 1 ms | Indicates very fast kinetics of Ca²⁺ binding.[1] |
| Apparent Dissociation Constant (Kd) | Highly dependent on intracellular environment (e.g., pH, ionic strength, protein concentration). | An in situ calibration is crucial for accurate determination of intracellular Ca²⁺ concentrations. |
Signaling Pathway: GPCR-Mediated Intracellular Calcium Release
A common application for intracellular calcium measurement is the study of Gq-coupled GPCR signaling. Activation of these receptors by an agonist leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This compound can be used to monitor this increase in intracellular calcium concentration.
Experimental Protocols
As this compound is not membrane-permeant, its introduction into the cytoplasm of cultured cells requires a method to transiently permeabilize the cell membrane. The following protocol utilizes saponin, a mild detergent that selectively complexes with membrane cholesterol, to create pores in the plasma membrane, allowing the entry of small molecules like this compound.[5][6]
Materials
-
This compound powder
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, 2 mM CaCl₂, pH 7.4
-
Permeabilization Buffer: HBS with a low concentration of saponin (e.g., 25-50 µg/mL). The optimal concentration should be determined empirically for each cell type to ensure cell viability.
-
Intracellular-like Medium (ICM): 120 mM KCl, 10 mM NaCl, 1 mM KH₂PO₄, 20 mM HEPES-Tris, 2 mM MgATP, pH 7.2.
-
Cultured cells grown on appropriate plates or coverslips
-
Spectrophotometer or microplate reader capable of measuring absorbance at dual wavelengths.
Stock Solution Preparation
-
This compound Stock Solution (e.g., 10 mM):
-
Accurately weigh out the required amount of this compound powder.
-
Dissolve in deionized water or a suitable buffer (e.g., HEPES).
-
Store the stock solution protected from light at 4°C.
-
Protocol for Intracellular Calcium Measurement in Permeabilized Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Cell Preparation:
-
Plate cells in a suitable format for absorbance measurements (e.g., 96-well clear-bottom plates) and grow to the desired confluency.
2. Permeabilization and Dye Loading:
-
Wash the cells once with pre-warmed HBS.
-
Aspirate the HBS and add the Permeabilization Buffer containing this compound at the desired final concentration (e.g., 100-300 µM).
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature. The optimal time should be determined to allow dye entry without causing irreversible cell damage.
-
Gently wash the cells two to three times with ICM to remove the saponin and extracellular dye.
3. Measurement of Calcium Dynamics:
-
Place the plate in a spectrophotometer or microplate reader pre-warmed to the desired experimental temperature (e.g., 37°C).
-
Monitor the absorbance at two wavelengths simultaneously. A common approach is to measure at a wavelength sensitive to Ca²⁺ binding (e.g., 720 nm) and a reference wavelength near the isosbestic point (e.g., 590 nm) to correct for changes in dye concentration or path length.
-
Establish a stable baseline reading.
-
Add the agonist or stimulus of interest and record the change in absorbance over time.
4. Data Analysis:
-
The change in intracellular Ca²⁺ is proportional to the change in the absorbance difference between the two wavelengths (e.g., ΔA = A₇₂₀ - A₅₉₀).
-
For quantitative measurements of Ca²⁺ concentration, an in situ calibration is required.
In Situ Calcium Calibration Protocol
-
After the experimental recording, lyse the cells using a detergent (e.g., 0.1% Triton X-100) to release the intracellular dye.
-
Add a high concentration of a calcium chelator (e.g., 10 mM EGTA) to the lysed cells to obtain the minimum calcium signal (A_min).
-
To the same well, add a saturating concentration of CaCl₂ (e.g., 10 mM) to obtain the maximum calcium signal (A_max).
-
The intracellular calcium concentration ([Ca²⁺]i) at any given time point can be calculated using the Grynkiewicz equation, adapted for absorbance:
[Ca²⁺]i = Kd * (A - A_min) / (A_max - A)
Where:
-
Kd is the apparent dissociation constant of this compound for Ca²⁺ under the experimental conditions.
-
A is the absorbance at the measurement wavelength at that time point.
-
A_min is the absorbance in the absence of calcium.
-
A_max is the absorbance at saturating calcium concentration.
The Kd must be determined by preparing a series of calibration buffers with known free Ca²⁺ concentrations (using a calcium-EGTA buffer system) and measuring the absorbance of this compound in these solutions within the permeabilized cells.
-
Experimental Workflow Diagram
References
- 1. bu.edu [bu.edu]
- 2. Measurement of intracellular Ca2+ release in permeabilized cells using 45Ca2+ [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium signals recorded from cut frog twitch fibers containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Calcium signals recorded from cut frog twitch fibers containing this compound | Semantic Scholar [semanticscholar.org]
- 5. Transient partial permeabilization with saponin enables cellular barcoding prior to surface marker staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Mg²⁺ using Antipyrylazo III
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of magnesium ions (Mg²⁺) is critical in numerous biological and pharmaceutical research areas, owing to their essential role as a cofactor in over 300 enzymatic reactions, their involvement in signal transduction, and their impact on the stability of proteins and nucleic acids. Spectrophotometry offers a rapid, cost-effective, and accessible method for the determination of Mg²⁺ concentrations. Antipyrylazo III is a metallochromic indicator that forms a colored complex with divalent cations, including Mg²⁺. The formation of the Mg²⁺-Antipyrylazo III complex results in a shift in the dye's absorption spectrum, and the change in absorbance at a specific wavelength is proportional to the Mg²⁺ concentration. This document provides detailed application notes and a comprehensive protocol for the spectrophotometric determination of Mg²⁺ using this compound.
Principle of the Method
This compound is a bis-azo chromogen that chelates with magnesium ions in a 1:1 stoichiometric ratio.[1][2] This binding event causes a noticeable change in the spectral properties of the dye, specifically a red shift in its maximum absorbance. The absorbance of the resulting colored complex is measured at the wavelength of maximum absorbance (λmax), which allows for the quantitative determination of the Mg²⁺ concentration in the sample. To enhance the selectivity of the assay, especially in biological samples where calcium ions (Ca²⁺) are often present, a masking agent such as EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) can be employed to preferentially chelate Ca²⁺. The optimal pH for the formation of the Mg²⁺-Antipyrylazo III complex is in the neutral to slightly alkaline range, typically around pH 7.35.[1][2]
Data Presentation
The following table summarizes the key quantitative parameters for the spectrophotometric determination of Mg²⁺ using this compound. Data from analogous dyes are included for comparative purposes.
| Parameter | This compound | Analogous Dyes (e.g., Arsenazo family) | Reference |
| Stoichiometry (Mg²⁺:Dye) | 1:1 | 1:1 | [1][2] |
| Optimal pH | ~7.35 | 9.5 - 10.5 | [1][2][3] |
| Wavelength (λmax) | Red shift observed; recommend scanning 550-650 nm | 570 - 676 nm | [1][2] |
| Molar Absorptivity (ε) | Not definitively reported | 1.77 x 10⁴ - 2.99 x 10⁴ L·mol⁻¹·cm⁻¹ | [3][4] |
| Dissociation Constant (Kd) | ~1.86 mM (in vitro at pH 7.35) | Not applicable | [1][2] |
| Linear Range | To be determined empirically | Up to ~1.5 µg/mL (~60 µM) | [3] |
| Limit of Detection (LOD) | To be determined empirically | As low as ~8 ng/mL | [3][4] |
Mandatory Visualizations
Caption: Chelation of Mg²⁺ by this compound.
Caption: Experimental workflow for Mg²⁺ determination.
Experimental Protocols
Reagent Preparation
-
Buffer Solution (e.g., 100 mM MOPS, pH 7.4):
-
Dissolve 20.93 g of 3-(N-morpholino)propanesulfonic acid (MOPS) in approximately 900 mL of deionized water.
-
Adjust the pH to 7.4 with 1 M NaOH.
-
Bring the final volume to 1 L with deionized water.
-
Filter the buffer through a 0.22 µm filter.
-
-
This compound Stock Solution (e.g., 1 mM):
-
The molecular weight of this compound is 748.75 g/mol . To prepare a 1 mM stock solution, dissolve 7.49 mg of this compound in 10 mL of the buffer solution.
-
Protect the solution from light and store at 4°C. The solution should be prepared fresh weekly.
-
-
Magnesium Standard Stock Solution (e.g., 100 mM):
-
Use a commercially available certified Mg²⁺ standard or prepare by dissolving 2.465 g of magnesium sulfate heptahydrate (MgSO₄·7H₂O, FW = 246.47 g/mol ) in 100 mL of deionized water to obtain a 100 mM stock solution.
-
Store at room temperature.
-
-
Calcium Masking Agent (Optional, e.g., 100 mM EGTA):
-
Dissolve 3.804 g of EGTA in approximately 80 mL of deionized water.
-
Adjust the pH to ~8.0 with 1 M NaOH to facilitate dissolution.
-
Bring the final volume to 100 mL with deionized water.
-
Preparation of Magnesium Standards for Calibration Curve
Prepare a series of Mg²⁺ standards by diluting the 100 mM Mg²⁺ stock solution in the buffer. The following is an example for a 96-well plate format:
-
Prepare a 10 mM intermediate Mg²⁺ solution by diluting 1 mL of the 100 mM stock into 9 mL of buffer.
-
Prepare a 1 mM working Mg²⁺ solution by diluting 1 mL of the 10 mM intermediate solution into 9 mL of buffer.
-
In separate microcentrifuge tubes, prepare the following standards:
-
Blank: 1000 µL of buffer
-
25 µM: 25 µL of 1 mM Mg²⁺ + 975 µL of buffer
-
50 µM: 50 µL of 1 mM Mg²⁺ + 950 µL of buffer
-
100 µM: 100 µL of 1 mM Mg²⁺ + 900 µL of buffer
-
250 µM: 250 µL of 1 mM Mg²⁺ + 750 µL of buffer
-
500 µM: 500 µL of 1 mM Mg²⁺ + 500 µL of buffer
-
1000 µM (1 mM): 1000 µL of 1 mM Mg²⁺
-
Sample Preparation
-
Serum/Plasma: Samples should be deproteinized by adding trichloroacetic acid (TCA) to a final concentration of 5-10%, followed by centrifugation to remove the precipitated protein. The supernatant should be neutralized before analysis.
-
Cell Lysates: Cells can be lysed using a suitable lysis buffer. The lysate should be centrifuged to remove cellular debris.
-
Drug Formulations: The sample should be diluted in the assay buffer to bring the expected Mg²⁺ concentration within the linear range of the assay.
Spectrophotometric Measurement
This protocol is adaptable for both cuvette-based spectrophotometers and 96-well plate readers.
For a 96-well plate reader:
-
Add 20 µL of each standard and sample to individual wells of a clear, flat-bottom 96-well plate.
-
Add 180 µL of a working this compound solution (e.g., 100 µM in buffer) to each well. If using a masking agent, it should be included in this working solution.
-
Incubate the plate for 5-10 minutes at room temperature, protected from light, to allow for color development.
-
Measure the absorbance at the predetermined λmax (a spectral scan from 550 nm to 650 nm is recommended to determine the optimal wavelength for the specific instrument and conditions).
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Plot the corrected absorbance of the standards versus their corresponding Mg²⁺ concentrations to generate a calibration curve.
-
Determine the Mg²⁺ concentration in the samples using the linear regression equation from the calibration curve.
Interferences and Considerations
-
Calcium: As mentioned, Ca²⁺ is a primary interferent. The use of EGTA as a masking agent is recommended for samples with significant Ca²⁺ concentrations. The optimal concentration of EGTA should be determined empirically.
-
Other Divalent Cations: Other divalent cations such as Mn²⁺, Fe²⁺, and Zn²⁺ may also interfere. Their interference can be minimized by dilution of the sample or by using specific masking agents if their concentrations are known to be high.
-
pH: The pH of the reaction is critical. Ensure that the buffer capacity is sufficient to maintain the desired pH after sample addition.
-
Reagent Stability: this compound is light-sensitive. Reagent solutions should be stored in the dark and prepared fresh as needed.
By following these detailed protocols and considering the potential interferences, researchers can reliably employ the this compound spectrophotometric method for the accurate determination of Mg²⁺ in a variety of sample types.
References
Quantitative Analysis of Calcium Transients with Antipyrylazo III: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Antipyrylazo III (APIII) is a metallochromic indicator dye used for the spectrophotometric measurement of calcium (Ca²⁺) transients in various biological systems. Its relatively fast kinetics and selectivity for Ca²⁺ over Mg²⁺ at specific wavelengths make it a valuable tool for quantifying rapid changes in intracellular and extracellular Ca²⁺ concentrations. This document provides detailed application notes and protocols for the quantitative analysis of calcium transients using this compound.
Principle of Measurement
This compound is a dye that undergoes a significant change in its absorbance spectrum upon binding to divalent cations like Ca²⁺. The binding of Ca²⁺ to APIII results in the formation of a Ca-APIII complex, which has a different absorption maximum compared to the free dye. This change in absorbance is proportional to the concentration of the Ca-APIII complex and can be used to determine the free Ca²⁺ concentration. For quantitative analysis, dual-wavelength spectrophotometry is often employed to minimize interference from light scattering, movement artifacts, and changes in dye concentration.
Key Characteristics of this compound
A summary of the key quantitative parameters of this compound for calcium measurement is provided in the table below. These values are essential for the calculation of free Ca²⁺ concentrations from absorbance data.
| Parameter | Value | Conditions | Reference |
| Stoichiometry (Ca²⁺:APIII) | 1:2 | Predominant complex for cytoplasmic Ca²⁺ transients.[1] | Hollingworth et al., 1987 |
| Dissociation Constant (Kd) | 35,100 µM² | pH 6.9, 20°C, 140 mM KCl.[2] | Hollingworth & Baylor, 1987 |
| Molar Extinction Coefficient (Δε) of Ca(APIII)₂ | 1.50 x 10⁴ M⁻¹cm⁻¹ per dye molecule | At 720 nm.[2] | Hollingworth & Baylor, 1987 |
| Isosbestic Wavelength for Ca²⁺ | ~590 nm | Useful for simultaneous measurement of Mg²⁺.[3] | Irving et al., 1989 |
| Wavelength for Movement Artifact Correction | ~790 nm | Wavelength at which neither free nor Ca²⁺-bound dye absorbs significantly. | Palade & Vergara, 1982 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q) or a suitable buffer (e.g., HEPES, MOPS)
-
0.1 M KOH or NaOH (optional, for aiding dissolution)
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in high-purity water or the desired buffer to make a concentrated stock solution (e.g., 10-20 mM).
-
If dissolution is slow, a small volume of 0.1 M KOH or NaOH can be added dropwise while vortexing to aid dissolution. Ensure the final pH of the stock solution is adjusted to the desired value (typically around 7.0-7.4).
-
Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Loading of this compound into Cells
The method for loading this compound into cells depends on the cell type and experimental setup.
Protocol 1: Loading into Cut Skeletal Muscle Fibers by Diffusion
This method is suitable for single-cell studies in preparations like frog skeletal muscle fibers.
Materials:
-
Dissected single muscle fiber preparation
-
Internal solution containing a known concentration of this compound (e.g., 0.3 mM) and other necessary components (e.g., salts, pH buffer).[1]
-
Experimental chamber
Protocol:
-
Prepare an internal solution with the desired concentration of this compound.
-
Transfer a single, dissected muscle fiber to the experimental chamber.
-
Carefully cut the ends of the muscle fiber to allow for diffusion of the internal solution into the myoplasm.
-
Allow sufficient time for the dye to equilibrate within the fiber. The required time will depend on the fiber dimensions and temperature.
Protocol 2: Cell Permeabilization with Saponin
This method can be used for cultured cells or cell suspensions to allow the entry of this compound.
Materials:
-
Cultured cells or cell suspension
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Saponin stock solution (e.g., 1 mg/mL in water)
-
This compound stock solution
-
Wash buffer (physiological buffer without saponin)
Protocol:
-
Wash the cells twice with the physiological buffer to remove any culture medium.
-
Prepare a permeabilization buffer by adding saponin to the physiological buffer to a final concentration of 0.01-0.05% (w/v). The optimal concentration should be determined empirically for each cell type.
-
Add the desired final concentration of this compound to the permeabilization buffer.
-
Resuspend the cells in the permeabilization buffer containing this compound and incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Monitor cell viability and permeabilization to avoid excessive cell damage.
-
After loading, gently wash the cells twice with the wash buffer to remove the saponin and extracellular dye.
-
Resuspend the cells in the appropriate buffer for the experiment.
Data Acquisition using Dual-Wavelength Spectrophotometry
Equipment:
-
Dual-wavelength spectrophotometer or a microspectrophotometer capable of rapid wavelength switching.
Protocol:
-
Set the spectrophotometer to measure the absorbance at two wavelengths simultaneously or in rapid succession.
-
The primary measurement wavelength should be sensitive to Ca²⁺ binding. A common choice is around 720 nm, where the change in absorbance upon Ca²⁺ binding is significant.[2]
-
The reference wavelength should be insensitive to Ca²⁺ binding and is used to correct for light scattering, cell movement, and changes in dye concentration. A wavelength of 790 nm is often used for this purpose.
-
Position the sample (e.g., cell suspension, single muscle fiber) in the light path of the spectrophotometer.
-
Record a baseline absorbance measurement before stimulating the cells.
-
Initiate the cellular process that triggers a Ca²⁺ transient (e.g., addition of an agonist, electrical stimulation).
-
Record the change in absorbance at both wavelengths over time.
-
The differential absorbance (ΔA = A₇₂₀ - A₇₉₀) is then used for the quantitative analysis of the Ca²⁺ transient.
In Vitro Calibration of this compound
To accurately determine the free Ca²⁺ concentration from the absorbance measurements, an in vitro calibration is necessary. This involves creating a series of solutions with known free Ca²⁺ concentrations using a Ca²⁺ buffer system, such as EGTA.[2][4]
Materials:
-
This compound stock solution
-
Calibration buffer (e.g., MOPS or HEPES buffer at the desired pH and ionic strength)
-
CaCl₂ stock solution (high purity)
-
EGTA stock solution
-
Spectrophotometer
Protocol:
-
Prepare a series of calibration solutions containing a fixed concentration of this compound and EGTA, with varying concentrations of CaCl₂ to achieve a range of free Ca²⁺ concentrations.
-
The free Ca²⁺ concentration in each solution can be calculated using software that takes into account the binding constants of Ca²⁺ and H⁺ to EGTA at the specific pH, temperature, and ionic strength of the experiment.
-
Measure the absorbance of each calibration solution at the wavelengths used in the experiment (e.g., 720 nm and 790 nm).
-
Determine the minimum (A_min, in zero Ca²⁺) and maximum (A_max, at saturating Ca²⁺) differential absorbance.
-
Plot the differential absorbance (ΔA) against the free Ca²⁺ concentration.
-
Fit the data to a binding isotherm (e.g., Hill equation) to determine the dissociation constant (Kd) under your experimental conditions.
Data Analysis: Calculating Free Calcium Concentration
The change in free Ca²⁺ concentration can be calculated from the change in differential absorbance using the Beer-Lambert law and the dissociation constant. For a 1:2 (Ca²⁺:APIII) stoichiometry, the relationship can be complex. However, a simplified approach can be used, assuming the change in absorbance is proportional to the concentration of the Ca(APIII)₂ complex.
The free Ca²⁺ concentration can be estimated using the following equation, derived from the law of mass action for the 1:2 binding reaction:
[Ca²⁺]_free = K_d * [Ca(APIII)₂] / [APIII]_free²
Where:
-
[Ca²⁺]_free is the free calcium concentration.
-
K_d is the dissociation constant.
-
[Ca(APIII)₂] is the concentration of the calcium-dye complex, which is proportional to the change in absorbance.
-
[APIII]_free is the concentration of the free dye.
A more practical approach involves using the calibration curve generated in section 3.4 to directly convert the measured differential absorbance to free Ca²⁺ concentration.
Application Example: Measurement of Sarcoplasmic Reticulum Ca²⁺ Release
This compound has been extensively used to study excitation-contraction coupling in skeletal muscle, specifically to measure the release of Ca²⁺ from the sarcoplasmic reticulum (SR).[5][6]
Experimental Workflow:
-
A single skeletal muscle fiber is isolated and loaded with this compound via diffusion from the cut ends.[1]
-
The fiber is voltage-clamped to control the membrane potential and elicit action potentials.
-
Upon depolarization, Ca²⁺ is released from the SR into the myoplasm.
-
The resulting Ca²⁺ transient is measured as a change in the differential absorbance of this compound at 720 nm and 790 nm.
-
The rate of Ca²⁺ release can be calculated from the time course of the Ca²⁺ transient.[5]
Visualizations
Signaling Pathway: Excitation-Contraction Coupling
Caption: Ca²⁺ release pathway in muscle excitation-contraction coupling.
Experimental Workflow: Quantitative Ca²⁺ Measurement
Caption: Workflow for measuring Ca²⁺ transients with this compound.
Advantages and Limitations
Advantages:
-
Fast kinetics: this compound has a faster response time compared to some other metallochromic dyes like Arsenazo III, making it more suitable for resolving rapid Ca²⁺ transients.[7]
-
Spectral properties: Its absorbance spectrum allows for dual-wavelength measurements to correct for artifacts.
-
Selectivity: At wavelengths above 670 nm, the interference from Mg²⁺ is minimized, allowing for more selective Ca²⁺ measurements.[8]
Limitations:
-
Interference from other ions: Although more selective than some dyes, this compound can still bind to other divalent cations like Mg²⁺, which can complicate measurements, especially at wavelengths below 660 nm.[3]
-
Intracellular environment effects: The binding properties of this compound can be affected by the intracellular environment, such as protein binding and viscosity, potentially altering its calibration parameters in situ compared to in vitro.[1]
-
Lower affinity: Compared to fluorescent indicators, this compound has a lower affinity for Ca²⁺, making it less suitable for measuring very low resting Ca²⁺ concentrations.
References
- 1. Calcium signals recorded from cut frog twitch fibers containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Simultaneous monitoring of changes in magnesium and calcium concentrations in frog cut twitch fibers containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium-induced inactivation of calcium release from the sarcoplasmic reticulum of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time course of activation of calcium release from sarcoplasmic reticulum in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic determination of sarcoplasmic reticulum Ca2+ uptake and Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of isotropic calcium signals from intact frog muscle fibers injected with Arsenazo III or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved resolution of the initial fast phase of heavy sarcoplasmic reticulum Ca2+ uptake by Ca2+:this compound dual-wavelength spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antipyrylazo III Assay in Sarcoplasmic Reticulum Calcium Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise regulation of intracellular calcium (Ca²⁺) is fundamental to numerous cellular processes, most notably muscle contraction. The sarcoplasmic reticulum (SR) serves as the primary intracellular Ca²⁺ store in muscle cells, releasing Ca²⁺ to initiate contraction and sequestering it to induce relaxation. Dysregulation of SR Ca²⁺ handling is implicated in various myopathies and cardiac diseases, making the study of SR Ca²⁺ release a critical area of research.
The Antipyrylazo III assay is a widely used spectrophotometric method to measure rapid changes in Ca²⁺ concentration. This compound is a metallochromic indicator that undergoes a rapid and measurable change in its absorbance spectrum upon binding to Ca²⁺. This property makes it an invaluable tool for real-time monitoring of Ca²⁺ release from the SR in various experimental preparations, including skinned muscle fibers and isolated SR vesicles. This document provides detailed application notes and protocols for utilizing the this compound assay to study SR Ca²⁺ release, aimed at researchers, scientists, and professionals in drug development.
Principle of the Assay
This compound is a dye that forms a complex with Ca²⁺, leading to a shift in its absorbance spectrum. The dye itself has a primary absorbance peak at a specific wavelength, and upon binding to Ca²⁺, this peak shifts to a different wavelength. The change in absorbance at a specific wavelength is proportional to the concentration of the Ca²⁺-dye complex. By monitoring these absorbance changes using a spectrophotometer, it is possible to quantify the kinetics and magnitude of Ca²⁺ release from the SR. The stoichiometry of the Ca²⁺:this compound complex is predominantly 1:2 under physiological conditions.[1] Dual-wavelength spectrophotometry is often employed to minimize interference from other cellular components and changes in dye concentration, by measuring the differential absorbance between a Ca²⁺-sensitive wavelength and an isosbestic point (a wavelength where the absorbance of the free and Ca²⁺-bound dye is the same).
Sarcoplasmic Reticulum Calcium Release Signaling Pathway
In skeletal and cardiac muscle, the release of Ca²⁺ from the SR is a key step in excitation-contraction coupling. The process is initiated by an action potential that propagates along the sarcolemma and into the transverse tubules (T-tubules). This depolarization activates voltage-sensitive L-type Ca²⁺ channels (dihydropyridine receptors, DHPRs) in the T-tubule membrane. In skeletal muscle, a direct mechanical coupling between DHPRs and ryanodine receptors (RyRs), the Ca²⁺ release channels on the SR membrane, triggers the opening of RyRs. In cardiac muscle, Ca²⁺ influx through DHPRs induces a larger Ca²⁺ release from the SR via RyRs, a process known as calcium-induced calcium release (CICR).[2][3] Once released into the myoplasm, Ca²⁺ binds to troponin C, initiating a conformational change in the troponin-tropomyosin complex and allowing for the interaction of actin and myosin, leading to muscle contraction. The subsequent reuptake of Ca²⁺ into the SR by the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump leads to muscle relaxation.
Signaling pathway of sarcoplasmic reticulum calcium release.
Experimental Protocols
Two primary experimental models are commonly used with the this compound assay to study SR Ca²⁺ release: skinned muscle fibers and isolated SR vesicles.
Protocol 1: Ca²⁺ Release from Skinned Muscle Fibers
This protocol allows for the study of SR Ca²⁺ release in a preparation where the sarcolemma has been chemically removed ("skinned"), providing direct access to the SR and myofilaments.
Materials:
-
Single muscle fibers dissected from animal tissue (e.g., frog or rodent skeletal muscle).
-
Skinning solution (e.g., containing relaxing solution with Triton X-100).
-
Relaxing solution (high EGTA, low Ca²⁺).
-
Activating solution (high Ca²⁺).
-
Internal solution containing this compound.
-
Ryanodine receptor modulators (e.g., caffeine, ryanodine, 4-chloro-m-cresol).
-
Dual-wavelength spectrophotometer.
Procedure:
-
Fiber Preparation:
-
Dissect single muscle fibers and mount them in an experimental chamber.
-
Chemically "skin" the fibers by incubation in a relaxing solution containing a non-ionic detergent like Triton X-100 to permeabilize the sarcolemma.
-
-
Dye Loading:
-
Introduce the internal solution containing this compound into the skinned fiber. This can be achieved through diffusion.
-
-
Spectrophotometric Measurement:
-
Position the fiber in the light path of a dual-wavelength spectrophotometer.
-
Measure the differential absorbance at two wavelengths, typically a Ca²⁺-sensitive wavelength (e.g., 720 nm) and an isosbestic wavelength (e.g., 790 nm).
-
-
Initiation of Ca²⁺ Release:
-
Induce SR Ca²⁺ release by rapidly changing the bathing solution to one containing a RyR agonist (e.g., caffeine or 4-chloro-m-cresol).
-
Record the change in differential absorbance over time.
-
-
Data Analysis:
-
Convert the change in absorbance to a change in free Ca²⁺ concentration using a calibration curve or by calculating the amount of Ca²⁺ bound to the dye based on its known binding properties.[4]
-
Calculate the rate of Ca²⁺ release from the initial slope of the Ca²⁺ transient.
-
Protocol 2: Ca²⁺ Release from Isolated SR Vesicles
This protocol uses a purified fraction of SR vesicles, allowing for the study of Ca²⁺ transport in a more controlled, cell-free system.
Materials:
-
Isolated SR vesicles prepared from muscle homogenates.
-
Assay buffer (e.g., containing MOPS or HEPES buffer, KCl, and Mg-ATP).
-
This compound solution.
-
Ca²⁺ standards for calibration.
-
Ryanodine receptor modulators.
-
Dual-wavelength spectrophotometer with a cuvette-based system.
Procedure:
-
Vesicle Preparation:
-
Isolate SR vesicles from skeletal or cardiac muscle tissue using differential centrifugation.
-
-
Assay Setup:
-
In a cuvette, prepare the assay buffer containing this compound.
-
Add the isolated SR vesicles to the cuvette and allow them to equilibrate.
-
-
Ca²⁺ Loading:
-
Initiate active Ca²⁺ uptake into the vesicles by adding ATP to the assay buffer. The SERCA pumps will transport Ca²⁺ from the buffer into the vesicle lumen, causing a decrease in the extra-vesicular Ca²⁺ concentration, which is monitored by the change in this compound absorbance.
-
-
Initiation of Ca²⁺ Release:
-
Once the vesicles are loaded with Ca²⁺ (indicated by a stable low extra-vesicular Ca²⁺ concentration), induce Ca²⁺ release by adding a RyR agonist to the cuvette.
-
Record the subsequent increase in extra-vesicular Ca²⁺ concentration as a change in absorbance.
-
-
Data Analysis:
-
Calibrate the absorbance signal to Ca²⁺ concentration using known Ca²⁺ standards.
-
Determine the initial rate of Ca²⁺ release from the slope of the absorbance change immediately following the addition of the agonist.
-
Experimental Workflow
The general workflow for conducting an this compound assay for SR Ca²⁺ release is as follows:
General experimental workflow for the this compound assay.
Data Presentation
Quantitative data from this compound assays should be presented in a clear and organized manner to facilitate comparison and interpretation. Tables are an effective way to summarize key parameters.
Table 1: Typical Reagent Concentrations for this compound Assay
| Reagent | Skinned Fiber Preparation | Isolated Vesicle Preparation |
| This compound | 100 - 500 µM | 50 - 250 µM |
| ATP | 1 - 5 mM | 1 - 5 mM |
| Mg²⁺ | 1 - 2 mM | 1 - 2 mM |
| EGTA (in relaxing solution) | 5 - 10 mM | N/A |
| Caffeine (agonist) | 10 - 40 mM | 5 - 20 mM |
| 4-chloro-m-cresol (agonist) | 0.5 - 5 mM | 0.1 - 1 mM |
| Ryanodine (modulator) | 1 - 100 µM | 1 - 100 µM |
| Ruthenium Red (inhibitor) | 10 - 50 µM | 5 - 20 µM |
Table 2: Example Quantitative Data from SR Ca²⁺ Release Experiments
| Experimental Condition | Peak [Ca²⁺] Released (µM) | Initial Rate of Ca²⁺ Release (µM/s) |
| Control (no agonist) | Baseline | ~0 |
| + 20 mM Caffeine | 5.2 ± 0.8 | 85 ± 12 |
| + 1 mM 4-chloro-m-cresol | 7.1 ± 1.1 | 120 ± 18 |
| + 20 mM Caffeine + 20 µM Ruthenium Red | 0.5 ± 0.2 | 5 ± 2 |
| + 10 µM Ryanodine (low concentration) | 2.3 ± 0.5 | 35 ± 7 |
| + 50 µM Ryanodine (high concentration) | 0.8 ± 0.3 | 10 ± 3 |
Note: The values in Table 2 are illustrative and will vary depending on the specific experimental preparation and conditions.
Applications in Drug Development
The this compound assay for SR Ca²⁺ release is a valuable tool in drug development for several reasons:
-
Screening for Modulators of RyR Activity: The assay can be used in a high-throughput format to screen compound libraries for potential activators or inhibitors of RyR channels.[5]
-
Characterizing Drug Mechanism of Action: For compounds that are found to affect muscle function, this assay can help determine if their mechanism of action involves modulation of SR Ca²⁺ release.
-
Investigating Disease Pathophysiology: The assay can be used to compare SR Ca²⁺ release in muscle preparations from healthy versus diseased models, providing insights into the role of altered Ca²⁺ handling in the disease state.
-
Preclinical Safety and Efficacy Testing: The effects of lead compounds on SR Ca²⁺ release can be evaluated to assess both their potential therapeutic efficacy and their risk of causing adverse effects related to Ca²⁺ dysregulation.
Conclusion
The this compound assay is a robust and versatile method for the real-time measurement of sarcoplasmic reticulum Ca²⁺ release. Its ability to provide quantitative data on the kinetics and magnitude of Ca²⁺ transients makes it an indispensable tool for researchers studying muscle physiology, pathophysiology, and for professionals in the field of drug development. By following the detailed protocols and application notes provided in this document, researchers can effectively utilize this assay to advance our understanding of SR Ca²⁺ handling and to identify and characterize new therapeutic agents targeting this critical cellular process.
References
- 1. Stoichiometry of the reactions of calcium with the metallochromic indicator dyes this compound and arsenazo III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathways of calcium release from heavy sarcoplasmic reticulum vesicles isolated from rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium-induced calcium release from purified cardiac sarcoplasmic reticulum vesicles. General characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stoichiometry of the reactions of calcium with the metallochromic indicator dyes this compound and arsenazo III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
Application Notes and Protocols for In Vitro Calibration of Antipyrylazo III for Kinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antipyrylazo III is a metallochromic indicator widely used for the measurement of calcium (Ca²⁺) concentrations in biological systems. Its rapid binding kinetics make it particularly suitable for studying fast Ca²⁺ transients, such as those occurring during muscle contraction and intracellular signaling events. Accurate kinetic studies necessitate a precise in vitro calibration of the dye to relate the measured absorbance changes to the free Ca²⁺ concentration. This document provides a detailed protocol for the spectrophotometric calibration of this compound and summarizes key quantitative data for its use in kinetic studies.
Principle
The calibration of this compound is based on its differential absorbance spectra in the free and Ca²⁺-bound states. The dye undergoes a significant color change upon binding to Ca²⁺, allowing for the determination of Ca²⁺ concentration by measuring the absorbance at specific wavelengths. The reaction between this compound (AP III) and Ca²⁺ can be complex, involving the formation of multiple complexes, with the 1:2 (Ca²⁺:AP III) stoichiometry being predominant under many physiological conditions.[1][2] The calibration, therefore, involves titrating the dye with known concentrations of Ca²⁺ and measuring the corresponding absorbance changes to determine the apparent dissociation constant (KD) and the differential extinction coefficient (Δε).
Data Presentation
The following tables summarize the key quantitative parameters for this compound, collated from various studies. These values are essential for the accurate calculation of Ca²⁺ concentrations from absorbance measurements.
Table 1: Spectroscopic Properties of this compound
| Parameter | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Notes |
| Free Dye (AP III) | ~550 | ~2.13 x 10⁴ | Wavelength of maximum absorbance for the Ca²⁺-free form.[3] |
| Ca²⁺-Bound Dye (Ca(AP III)₂) | ~720 | ~0.56 x 10⁴ (Δε) | 720 nm is an ideal wavelength for detecting the Ca²⁺-bound form due to low absorbance of the free dye at this wavelength.[3] |
| Isosbestic Point | ~580 | - | Wavelength where the absorbance of the free and bound forms are equal. |
| Monitoring Wavelengths | 480, 620 | 1.27 x 10⁴, 1.65 x 10⁴ | Used for monitoring dye concentrations.[3] |
Table 2: Calcium Binding Properties of this compound
| Parameter | Value | Conditions | Reference |
| Stoichiometry (Ca²⁺:AP III) | Primarily 1:2 (Ca(AP III)₂) | Excess dye concentration | [2][4] |
| Other Stoichiometries | 1:1 (Ca(AP III)), 2:2 | Can form at different Ca²⁺ and dye concentrations.[1] | [1] |
| Apparent Dissociation Constant (KD) | Varies significantly with conditions | pH, ionic strength, and presence of other ions (e.g., Mg²⁺) affect KD. | [5] |
| Reaction Kinetics | Fast (< 1 ms) | The binding of Ca²⁺ is rate-limited by a structural transition in the dye.[6] | [6] |
Experimental Protocols
This section provides a detailed methodology for the in vitro calibration of this compound using a dual-wavelength spectrophotometer.
Materials and Reagents
-
This compound (high purity)
-
Calcium chloride (CaCl₂) standard solution (e.g., 1 M)
-
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA)
-
pH buffer (e.g., MOPS, PIPES, or HEPES)
-
Potassium chloride (KCl) or other salts to adjust ionic strength
-
Deionized water (high purity)
-
Spectrophotometer cuvettes (1 cm path length)
-
Dual-wavelength spectrophotometer
Preparation of Solutions
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in deionized water. The exact concentration should be determined spectrophotometrically using the molar extinction coefficient at its absorbance maximum.
-
Calcium Standard Solutions: Prepare a series of Ca²⁺ standard solutions by serial dilution of the 1 M CaCl₂ stock solution.
-
Calibration Buffer: Prepare a buffer solution with a defined pH and ionic strength that mimics the experimental conditions. A typical buffer might contain:
-
20 mM MOPS (pH 7.0)
-
100 mM KCl
-
1 mM MgCl₂ (if mimicking intracellular conditions)
-
A Ca²⁺/EGTA buffer system can be used to create a range of free Ca²⁺ concentrations.
-
Calibration Procedure
-
Spectrophotometer Setup: Set the dual-wavelength spectrophotometer to measure the differential absorbance at two wavelengths. A common pair is 720 nm (sensitive to the Ca²⁺-bound form) and a reference wavelength where absorbance changes are minimal, such as 790 nm or 850 nm.[7]
-
Baseline Measurement: Add the calibration buffer and a known concentration of this compound (e.g., 50-250 µM) to a cuvette.[8][9] Place the cuvette in the spectrophotometer and record the baseline absorbance.
-
Calcium Titration:
-
Add small, precise aliquots of a known concentration CaCl₂ solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate.
-
Record the differential absorbance at the selected wavelengths.
-
Continue the titration until the absorbance change reaches a plateau, indicating saturation of the dye with Ca²⁺.
-
-
Data Analysis:
-
Plot the change in differential absorbance (ΔA = A₇₂₀ - A₇₉₀) as a function of the total Ca²⁺ concentration.
-
Fit the resulting titration curve to a suitable binding isotherm (e.g., the Hill equation) to determine the apparent dissociation constant (KD) and the maximum absorbance change (ΔAₘₐₓ).
-
The free Ca²⁺ concentration can be calculated at each point of the titration, especially if a Ca²⁺/EGTA buffer is used.
-
-
Determination of Differential Extinction Coefficient (Δε): Calculate Δε using the Beer-Lambert law: Δε = ΔAₘₐₓ / ([Ca(AP III)₂] * l), where l is the path length of the cuvette (typically 1 cm).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro calibration of this compound.
This compound - Calcium Binding Reaction
Caption: Predominant 1:2 binding reaction of this compound with Calcium.
References
- 1. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium signals recorded from cut frog twitch fibers containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Stoichiometry of the reactions of calcium with the metallochromic indicator dyes this compound and arsenazo III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Kinetics and mechanism of Ca2+ binding to arsenazo III and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coupled gating of skeletal muscle ryanodine receptors is modulated by Ca2+, Mg2+, and ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-Maurocalcine, a Pharmacologically Inert Efficient Cell-penetrating Peptide Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maurocalcine interacts with the cardiac ryanodine receptor without inducing channel modification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Mitochondrial Calcium Uptake Using Antipyrylazo III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular bioenergetics and signaling. The influx of calcium ions (Ca²⁺) into the mitochondrial matrix is a critical process that modulates ATP production, shapes intracellular Ca²⁺ signals, and can trigger apoptotic pathways. The primary mechanism for this uptake is the mitochondrial calcium uniporter (MCU), a multi-protein complex in the inner mitochondrial membrane. Dysregulation of mitochondrial Ca²⁺ homeostasis is implicated in numerous pathologies, making the study of its dynamics essential for both basic research and drug development.
Antipyrylazo III is a metallochromic indicator dye well-suited for monitoring mitochondrial Ca²⁺ uptake. It exhibits a rapid and measurable change in its absorbance spectrum upon binding to Ca²⁺, allowing for the real-time tracking of extramitochondrial Ca²⁺ concentration. This document provides detailed application notes and protocols for utilizing this compound in spectrophotometric assays to study mitochondrial Ca²⁺ dynamics.
Principle of the Assay
The this compound-based assay for mitochondrial Ca²⁺ uptake is a spectrophotometric method that indirectly measures the influx of Ca²⁺ into isolated mitochondria. The principle lies in monitoring the decrease in the concentration of free Ca²⁺ in the extra-mitochondrial buffer as it is taken up by the mitochondria.
This compound forms a colored complex with Ca²⁺, leading to a shift in its absorbance spectrum. By measuring the absorbance at specific wavelengths, the concentration of free Ca²⁺ in the assay buffer can be determined. In a typical experiment, isolated mitochondria are suspended in a buffer containing this compound and respiratory substrates to energize the mitochondria and establish a membrane potential, which is the driving force for Ca²⁺ uptake. Upon the addition of a known amount of CaCl₂, the mitochondria will begin to take up the Ca²⁺. This uptake leads to a decrease in the extra-mitochondrial Ca²⁺ concentration, which is detected as a change in the absorbance of this compound. The rate and extent of this absorbance change provide quantitative information about the mitochondrial Ca²⁺ uptake kinetics.
Dual-wavelength spectrophotometry is often employed to minimize interference from light scattering caused by the mitochondrial suspension. This involves monitoring the absorbance difference between a Ca²⁺-sensitive wavelength and an isosbestic point (a wavelength where the absorbance of the free and Ca²⁺-bound dye is the same).
Quantitative Data for this compound
The following tables summarize key quantitative parameters for this compound, which are essential for experimental design and data analysis.
| Parameter | Value | Conditions |
| Stoichiometry (Ca²⁺:Dye) | 1:2 is the main complex formed | pH 6.9 |
| Dissociation Constant (Kd) for Ca²⁺ | 3 µM - 42 µM | Depending on whether the dye is freely diffusible or bound to intracellular components. |
| Optimal Wavelengths for Dual-Wavelength Spectrophotometry | 720 nm (Peak absorbance of Ca²⁺-dye complex) and 790 nm (Isosbestic point) | To correct for mitochondrial swelling and other artifacts. |
| Molar Extinction Coefficient Change (Δε) at 720-790 nm | ~0.4 x 10⁴ M⁻¹cm⁻¹ | pH 7.0-7.4 |
| Parameter | Recommended Concentration/Value | Notes |
| This compound Concentration | 20 - 200 µM | Higher concentrations can buffer Ca²⁺ and affect uptake kinetics. |
| Isolated Mitochondria Concentration | 0.5 - 2.0 mg protein/mL | The optimal concentration depends on the tissue source and purity of the mitochondrial preparation. |
| Initial CaCl₂ Concentration | 10 - 100 µM | Added as a bolus to initiate uptake. The amount can be varied to study uptake kinetics at different Ca²⁺ loads. |
| Assay Buffer pH | 7.2 - 7.4 | Maintained with a suitable buffer such as HEPES or MOPS. |
| Respiratory Substrates | e.g., 5 mM Glutamate + 2.5 mM Malate or 10 mM Succinate (+ Rotenone) | To energize the mitochondria and generate a membrane potential. |
Experimental Protocols
Isolation of Mitochondria
A high-quality preparation of isolated mitochondria is crucial for reliable and reproducible results. The following is a general protocol for isolating mitochondria from cultured cells. This protocol may need to be optimized for different cell types or tissues.
Reagents and Buffers:
-
Mitochondria Isolation Buffer (MIB): 250 mM Sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EGTA. Keep on ice.
-
Homogenization Buffer: MIB supplemented with a protease inhibitor cocktail.
-
Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free.
Procedure:
-
Cell Harvesting: Harvest cultured cells and wash them twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in a small volume of ice-cold Homogenization Buffer and disrupt the cells using a Dounce homogenizer with a tight-fitting pestle (10-20 strokes).
-
Differential Centrifugation:
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in MIB.
-
Repeat the 10,000 x g centrifugation step to wash the mitochondria.
-
-
Final Mitochondrial Pellet: Resuspend the final mitochondrial pellet in a minimal volume of MIB.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).
Spectrophotometric Measurement of Mitochondrial Calcium Uptake
Reagents and Buffers:
-
Assay Buffer: 125 mM KCl, 10 mM HEPES-KOH (pH 7.2), 2 mM K₂HPO₄, 2 mM MgCl₂, 1 mM EGTA.
-
This compound Stock Solution: 10 mM in water.
-
Respiratory Substrates: 1 M Glutamate, 0.5 M Malate, 1 M Succinate.
-
Rotenone Stock Solution: 2 mM in ethanol (use with succinate).
-
CaCl₂ Stock Solution: 10 mM in water.
-
Ruthenium Red (Inhibitor) Stock Solution: 1 mM in water.
Procedure:
-
Spectrophotometer Setup: Set up a dual-wavelength spectrophotometer to measure the absorbance difference between 720 nm and 790 nm.
-
Assay Mixture Preparation: In a cuvette, prepare the assay mixture with the following final concentrations:
-
Assay Buffer
-
50-100 µM this compound
-
Respiratory substrates (e.g., 5 mM Glutamate + 2.5 mM Malate)
-
0.5-1.0 mg/mL isolated mitochondria
-
-
Baseline Recording: Place the cuvette in the spectrophotometer and record a stable baseline for 1-2 minutes.
-
Initiation of Calcium Uptake: Add a bolus of CaCl₂ (e.g., 50 µM final concentration) to the cuvette and mix gently.
-
Data Acquisition: Continuously record the change in absorbance (A₇₂₀ - A₇₉₀) over time. A decrease in absorbance indicates mitochondrial Ca²⁺ uptake.
-
Inhibitor Control (Optional): In a separate experiment, pre-incubate the mitochondria with the MCU inhibitor Ruthenium Red (1-2 µM) for 2-3 minutes before adding CaCl₂. This should abolish or significantly reduce the Ca²⁺ uptake.
-
Data Analysis:
-
Calculate the rate of Ca²⁺ uptake from the initial slope of the absorbance change.
-
The total amount of Ca²⁺ taken up can be calculated from the total change in absorbance, using a calibration curve.
-
Visualizations
Signaling Pathway of Mitochondrial Calcium Uptake
Caption: Mitochondrial Calcium Uptake Signaling Pathway.
Experimental Workflow for this compound Assay
Caption: Experimental Workflow for the this compound Assay.
Principle of this compound Calcium Detection
Caption: Principle of this compound Calcium Detection.
Advantages and Limitations of this compound
Advantages:
-
Fast Kinetics: this compound has a rapid response time to changes in Ca²⁺ concentration, making it suitable for studying fast kinetic events.[1]
-
Commercially Available and Cost-Effective: It is a readily available and relatively inexpensive reagent.
-
Simple Instrumentation: The assay can be performed using a standard dual-wavelength spectrophotometer.
-
Reliable Calibration: Its spectral properties are well-characterized, allowing for reliable calibration.[2]
Limitations:
-
Moderate Affinity for Ca²⁺: Its Kd for Ca²⁺ is in the low micromolar range, which may not be sensitive enough for detecting very small changes in Ca²⁺ concentration at resting levels.
-
Interference from other Divalent Cations: this compound can also bind to other divalent cations such as Mg²⁺, which can interfere with the measurements. Careful selection of the assay buffer is necessary to minimize this.
-
Potential for Ca²⁺ Buffering: At high concentrations, the dye itself can buffer Ca²⁺, potentially underestimating the true rate of mitochondrial uptake.
-
Lower Sensitivity Compared to Fluorescent Probes: Fluorescent indicators generally offer higher sensitivity and a wider dynamic range compared to absorbance-based dyes.
Comparison with Other Calcium Probes
| Probe Type | Examples | Advantages | Disadvantages |
| Metallochromic Dyes | This compound , Arsenazo III | Fast kinetics, simple instrumentation, cost-effective. | Lower sensitivity, potential for ion interference and Ca²⁺ buffering. |
| Fluorescent Probes | Fura-2, Indo-1, Fluo-4, Rhod-2 | High sensitivity, high signal-to-noise ratio, ratiometric measurements possible (Fura-2, Indo-1) to reduce artifacts. | Can be prone to photobleaching and phototoxicity, may require more complex imaging equipment. |
| Genetically Encoded Calcium Indicators (GECIs) | Aequorin, Cameleons, GCaMPs | Can be targeted to specific subcellular compartments (including the mitochondrial matrix), allowing for direct measurement of intra-mitochondrial Ca²⁺. | Lower signal-to-noise ratio compared to synthetic dyes, slower kinetics, can sometimes buffer Ca²⁺. |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or slow Ca²⁺ uptake | 1. Damaged or uncoupled mitochondria. 2. Absence of respiratory substrates. 3. Incorrect buffer composition (e.g., wrong pH). | 1. Prepare fresh mitochondria and handle them gently on ice. Check mitochondrial integrity with a respiratory assay. 2. Ensure respiratory substrates are added to the assay buffer. 3. Verify the pH and composition of all buffers. |
| Rapid, non-mitochondrial Ca²⁺ signal change | 1. Precipitation of Ca²⁺-phosphate. 2. Contamination of reagents with Ca²⁺. | 1. Ensure the phosphate concentration in the assay buffer is not too high. 2. Use high-purity water and reagents. |
| High background noise | 1. Mitochondrial swelling or lysis. 2. Light scattering. | 1. Handle mitochondria gently. 2. Use dual-wavelength mode to correct for scattering. Ensure proper mixing in the cuvette. |
Disclaimer: These protocols and application notes are intended for guidance and may require optimization for specific experimental conditions and cell or tissue types. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for Microspectrophotometry using Antipyrylazo III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrylazo III is a metallochromic indicator dye widely utilized in microspectrophotometry for the quantitative measurement of intracellular free calcium ([Ca²⁺]i) and magnesium ([Mg²⁺]i) concentrations. Its ability to form colored complexes with these divalent cations, resulting in a shift in its absorbance spectrum, allows for their detection and quantification within single living cells. This document provides detailed application notes and protocols for the use of this compound in microspectrophotometry, targeting researchers in basic science and drug development who are investigating cellular signaling pathways involving these critical second messengers.
This compound offers advantages over fluorescent indicators in certain applications, as it is less prone to photobleaching and can be used in experimental setups where fluorescence measurements are challenging. Compared to its predecessor, Arsenazo III, this compound exhibits faster kinetics for Ca²⁺ binding, making it a more accurate reporter for rapid intracellular calcium transients.[1][2]
Principle of Measurement
The core principle of using this compound in microspectrophotometry lies in its differential absorbance of light upon binding to Ca²⁺ or Mg²⁺. The free dye has a distinct absorbance spectrum, which changes significantly upon the formation of a dye-metal complex. By measuring the absorbance at specific wavelengths, it is possible to determine the concentration of the complex and, consequently, the free ion concentration. Dual-wavelength spectrophotometry is often employed to improve accuracy by correcting for variations in cell path length, dye concentration, and instrumental drift. This technique involves measuring absorbance at a wavelength where the dye's absorbance is sensitive to the ion of interest and at an isosbestic wavelength where the absorbance is independent of ion concentration.
Key Applications
-
Measurement of intracellular free calcium transients: Monitoring rapid changes in [Ca²⁺]i in response to various stimuli in excitable and non-excitable cells, such as muscle fibers and neurons.[1][3]
-
Quantification of intracellular free magnesium: Determining the resting [Mg²⁺]i and its changes during cellular processes.[4]
-
Drug screening and development: Assessing the effects of pharmacological agents on intracellular Ca²⁺ and Mg²⁺ signaling pathways. Aberrant calcium signaling is a feature of several diseases, making it a key target for drug discovery.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound for the measurement of Ca²⁺ and Mg²⁺.
| Parameter | Ion | Value | Conditions | Reference(s) |
| Stoichiometry (Ion:Dye) | Ca²⁺ | 1:2 | pH 6.9 | [3][5] |
| Mg²⁺ | 1:1 | Myoplasm & in solution | [4][6] | |
| Apparent Dissociation Constant (Kd) | Mg²⁺ | 3.16 mM | In rat myoball myoplasm, pH 7.35 | [4] |
| Mg²⁺ | 1.86 mM | In K⁺ solutions, pH 7.35 | [4] |
Note: The dissociation constant for the Ca²⁺:this compound complex can vary depending on experimental conditions such as pH and ionic strength. In-situ calibration is crucial for accurate quantification.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder form)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Potassium chloride (KCl) or other suitable salt for adjusting ionic strength
-
Micropipettes and sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a microcentrifuge tube.
-
Add a small volume of high-purity water to dissolve the powder. Gentle vortexing may be required.
-
Adjust the ionic strength of the solution to be compatible with the intracellular environment of the cells under investigation. A common choice is to prepare the stock solution in a solution containing 100-150 mM KCl.
-
Bring the solution to the final desired concentration (e.g., 10-20 mM).
-
Filter the stock solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Introduction of this compound into Cells
Method A: Microinjection
This method is suitable for larger cells such as single muscle fibers, oocytes, or neurons in culture.
Materials:
-
This compound stock solution (see Protocol 1)
-
Microinjection buffer (e.g., intracellular-like solution with appropriate pH and ionic strength)
-
Micropipettes (pulled from borosilicate glass capillaries)
-
Micromanipulator and microinjection system
-
Inverted microscope
Procedure:
-
Prepare micropipettes with a tip diameter of approximately 0.5-1.0 µm using a micropipette puller.
-
Backfill the micropipette with the this compound solution, diluted to the desired final intracellular concentration (typically 0.1-0.5 mM) in the microinjection buffer.
-
Mount the micropipette onto the micromanipulator.
-
Under microscopic observation, carefully impale the target cell with the micropipette.
-
Inject the this compound solution into the cytoplasm using a controlled pressure pulse. The injection volume should be a small fraction of the total cell volume to minimize damage.
-
Allow the dye to diffuse and equilibrate within the cytoplasm for 15-30 minutes before starting measurements.
Method B: Diffusion into Cut Muscle Fibers
This method is specific for preparing isolated muscle fibers for study.
Procedure:
-
Isolate single muscle fibers and transfer them to a chamber with an internal solution mimicking the myoplasm.
-
Cut the ends of the muscle fiber to allow for diffusion of solutes from the external solution into the myoplasm.
-
The internal solution should contain the desired concentration of this compound (e.g., 0.3 mM).[3]
-
Allow sufficient time for the dye to diffuse and equilibrate along the length of the fiber.
Protocol 3: In-situ Calibration using Saponin Permeabilization
This protocol allows for the calibration of the this compound signal within the cellular environment, which is crucial for accurate quantitative measurements.
Materials:
-
Cells loaded with this compound
-
Calibration buffers with varying known concentrations of free Ca²⁺ or Mg²⁺ (buffered with EGTA or similar chelators)
-
Saponin stock solution (e.g., 1% in calibration buffer)
-
Microspectrophotometer
Procedure:
-
After recording the experimental data from the this compound-loaded cells, perfuse the cells with a "zero-ion" calibration buffer (containing a high concentration of EGTA to chelate all free Ca²⁺/Mg²⁺).
-
Add a low concentration of saponin (e.g., 0.01-0.05%) to the perfusion solution to selectively permeabilize the plasma membrane.[4] This allows the intracellular ion concentration to equilibrate with the extracellular calibration buffer.
-
Record the absorbance spectrum at the minimum ion concentration (Rmin).
-
Sequentially perfuse the cells with calibration buffers containing increasing, known concentrations of the ion of interest.
-
Record the absorbance spectrum at each ion concentration.
-
Finally, perfuse with a calibration buffer containing a saturating concentration of the ion to obtain the maximum absorbance (Rmax).
-
Use the recorded absorbance values at different known ion concentrations to construct a calibration curve to convert the experimental absorbance ratios to ion concentrations.
Protocol 4: Microspectrophotometry Data Acquisition
Equipment:
-
Inverted microscope equipped for microspectrophotometry
-
Light source (e.g., xenon or tungsten-halogen lamp)
-
Monochromator or filter wheel to select specific wavelengths
-
Photomultiplier tube (PMT) or CCD camera as a detector
-
Data acquisition software
Procedure:
-
Place the cells loaded with this compound on the microscope stage.
-
Position a single cell in the light path and define the measurement area using an aperture to exclude extracellular regions.
-
For dual-wavelength measurements of Ca²⁺, select a wavelength pair where one wavelength is sensitive to Ca²⁺ binding (e.g., 660-680 nm) and the other is at or near the isosbestic point (e.g., 590 nm).[7][8]
-
For Mg²⁺ measurements, a wavelength of 590 nm can be used, as it is sensitive to Mg²⁺ binding but near the isosbestic wavelength for Ca²⁺, minimizing interference from Ca²⁺ transients.[7]
-
Record the absorbance at the selected wavelengths before, during, and after stimulation of the cell.
-
Calculate the ratio of the absorbances at the two wavelengths.
-
Convert the absorbance ratio to ion concentration using the in-situ calibration curve (Protocol 3).
Visualizations
Experimental Workflow for Intracellular Ion Measurement
Caption: Workflow for intracellular ion measurement using this compound.
Logical Relationship for Dual-Wavelength Measurement
Caption: Logic of dual-wavelength ratiometric measurement.
Considerations and Troubleshooting
-
Dye Concentration: The intracellular concentration of this compound should be high enough to provide a good signal-to-noise ratio but low enough to avoid significant buffering of the intracellular ion being measured. A typical range is 0.1-0.5 mM.
-
pH Sensitivity: The absorbance spectrum of this compound can be sensitive to pH changes. It is important to control the pH of the intracellular and calibration solutions. If significant pH changes are expected during an experiment, independent measurement of intracellular pH may be necessary for correction.
-
Interference from other ions: this compound binds to both Ca²⁺ and Mg²⁺. When measuring one ion, the concentration of the other should be considered and, if possible, kept constant. The choice of measurement wavelengths can help to minimize interference.
-
Cell Viability: Microinjection and permeabilization can be stressful for cells. It is important to monitor cell health and morphology throughout the experiment.
-
In-situ vs. In-vitro Calibration: Due to interactions with intracellular components, the properties of this compound inside a cell can differ from those in a simple aqueous solution. Therefore, in-situ calibration is strongly recommended for accurate quantitative measurements.[4]
References
- 1. Comparison of isotropic calcium signals from intact frog muscle fibers injected with Arsenazo III or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of Ca2+ binding to arsenazo III and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium signals recorded from cut frog twitch fibers containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous monitoring of changes in magnesium and calcium concentrations in frog cut twitch fibers containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stoichiometry of the reactions of calcium with the metallochromic indicator dyes this compound and arsenazo III - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous monitoring of changes in magnesium and calcium concentrations in frog cut twitch fibers containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved resolution of the initial fast phase of heavy sarcoplasmic reticulum Ca2+ uptake by Ca2+:this compound dual-wavelength spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Antipyrylazo III Stock Solutions for Cell Loading
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrylazo III is a metallochromic indicator dye used for the spectrophotometric measurement of intracellular calcium and other divalent metal ions. Unlike fluorescent indicators, this compound undergoes a change in its absorbance spectrum upon binding to calcium, making it a valuable tool for quantifying calcium concentrations in various cell types, particularly in muscle fibers.[1][2] This application note provides detailed protocols for the preparation of this compound stock solutions and their application in cell loading, with a focus on microinjection for adherent cells.
Changes in intracellular calcium concentrations are fundamental to numerous signaling pathways, and the accurate measurement of these fluxes is crucial in many areas of research, including drug discovery.[3] this compound offers a distinct advantage in certain experimental setups where fluorescence measurements may be problematic.
Properties of this compound
This compound is a water-soluble disodium salt. Its interaction with calcium is complex, with evidence for the formation of 1:1 and 1:2 (Ca²⁺:this compound) complexes. For the measurement of cytoplasmic calcium transients, the formation of the 1:2 complex is of primary importance.[1]
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₃₂H₂₆N₈Na₂O₁₀S₂ | |
| Molecular Weight | 792.71 g/mol | |
| Appearance | Dark reddish-brown powder | |
| Solubility | Soluble in water | Prepare stock solutions in aqueous buffers. |
| Calcium Binding Stoichiometry | 1:1 and 1:2 (Ca²⁺:this compound) | The 1:2 complex is predominant for cytoplasmic Ca²⁺ measurements.[1] |
| Apparent Dissociation Constant (Kd) for Mg²⁺ | 3.16 mM | In myoplasm at pH 7.35.[4] |
| Absorbance Maximum (Ca²⁺-bound) | ~600-650 nm | The precise wavelength can vary with conditions. |
| Isosbestic Point | ~580-600 nm | Wavelength at which the absorbance is independent of Ca²⁺ concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Microinjection
This protocol describes the preparation of a concentrated stock solution of this compound suitable for microinjection into cells.
Materials:
-
This compound (powder)
-
High-purity water (e.g., Milli-Q® or equivalent)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Potassium chloride (KCl)
-
0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare the Injection Buffer:
-
Prepare a 10 mM HEPES buffer containing 150 mM KCl.
-
Adjust the pH of the buffer to 7.2-7.4 using KOH.
-
Filter-sterilize the buffer using a 0.22 µm syringe filter.
-
-
Prepare the this compound Stock Solution:
-
On the day of use, weigh out the desired amount of this compound powder.
-
Dissolve the this compound powder in the sterile injection buffer to a final concentration of 10-50 mM. The optimal concentration may need to be determined empirically.
-
Gently vortex or sonicate briefly to ensure the dye is completely dissolved.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any particulates that could clog the microinjection needle.
-
Store the stock solution on ice and protect it from light until use. It is recommended to prepare fresh stock solution for each experiment.
-
Protocol 2: Loading Adherent Cells with this compound via Microinjection
This protocol provides a general procedure for loading adherent cells with the prepared this compound stock solution using microinjection. This method is suitable for single-cell analyses.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound stock solution (from Protocol 1)
-
Microinjection system (including microscope, micromanipulator, and injector)
-
Micropipettes (pulled from borosilicate glass capillaries)
Procedure:
-
Prepare Micropipettes:
-
Pull micropipettes from borosilicate glass capillaries using a micropipette puller to create a fine tip (typically <1 µm in diameter).
-
-
Load the Micropipette:
-
Backfill a micropipette with 1-2 µL of the filtered this compound stock solution.
-
-
Perform Microinjection:
-
Place the dish or coverslip with adherent cells on the microscope stage of the microinjection system.
-
Secure the loaded micropipette in the holder of the micromanipulator.
-
Under microscopic guidance, bring the tip of the micropipette into contact with the cytoplasm of a target cell.
-
Apply a brief, controlled pressure pulse to inject a small volume of the this compound solution into the cell. The injection volume should be minimized to avoid cell damage.
-
Withdraw the micropipette and move to the next target cell.
-
-
Post-Injection Incubation:
-
After injection, return the cells to the incubator for a short period (e.g., 15-30 minutes) to allow for recovery and for the dye to distribute evenly within the cytoplasm.
-
-
Measurement of Intracellular Calcium:
-
Measure the absorbance of the injected cells at two wavelengths: one near the peak of the Ca²⁺-bound form (e.g., 640 nm) and another at the isosbestic point.
-
The ratio of the absorbances at these two wavelengths can be used to determine the intracellular calcium concentration after proper calibration.
-
Diagrams
Caption: Experimental workflow for this compound preparation and cell loading.
Caption: this compound mechanism for intracellular calcium detection.
Data Presentation
Table 2: Example Data for this compound Absorbance
| Condition | Wavelength for Measurement | Typical Absorbance Change |
| Low Intracellular [Ca²⁺] | ~640 nm | Low Absorbance |
| High Intracellular [Ca²⁺] | ~640 nm | High Absorbance |
| Isosbestic Point | ~590 nm | No Change in Absorbance |
Note: The exact wavelengths and absorbance values should be determined empirically for each experimental setup.
Conclusion
This compound is a valuable tool for the quantitative measurement of intracellular calcium using spectrophotometry. Due to its water-soluble nature and the lack of a membrane-permeant form, cell loading is typically achieved through microinjection, a technique best suited for single-cell studies. The protocols provided herein offer a framework for the preparation of this compound stock solutions and their application in loading adherent cells. Researchers should optimize the final intracellular concentration of the dye and the measurement parameters for their specific cell type and instrumentation.
References
Antipyrylazo III: Application Notes and Protocols for Skeletal Muscle Fiber Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrylazo III is a metallochromic indicator dye extensively utilized in skeletal muscle physiology to measure myoplasmic free calcium concentration ([Ca²⁺]). As a low-affinity Ca²⁺ indicator, it is particularly well-suited for tracking the rapid and large-amplitude Ca²⁺ transients that are characteristic of excitation-contraction (EC) coupling. Its relatively fast kinetics and spectral properties offer distinct advantages over other dyes, such as Arsenazo III, making it a valuable tool for investigating the mechanisms of Ca²⁺ release, buffering, and reuptake in single skeletal muscle fibers.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in skeletal muscle research.
Data Presentation
Physicochemical and Spectroscopic Properties of this compound
The following table summarizes the key quantitative properties of this compound relevant to its use as a Ca²⁺ indicator in skeletal muscle research.
| Property | Value | Conditions | Reference(s) |
| Stoichiometry (Ca²⁺:Dye) | 1:2 | Physiological ionic strength | [2][3] |
| Apparent Dissociation Constant (Kd) | ~3.16 mM (for Mg²⁺ in myoplasm) | pH 7.35 | [4] |
| Wavelength of Peak Absorbance Change | ~720 nm | In vitro | [3] |
| Isosbestic Point | ~580 nm | In vitro | [3] |
| Molar Extinction Coefficient Change (Δε) | ~1.50 x 10⁴ M⁻¹cm⁻¹ per dye molecule at 720 nm | pH 6.90, 20°C | |
| Typical Intracellular Concentration | 0.3 - 0.5 mM | Frog skeletal muscle | [5] |
Typical Ca²⁺ Transients in Frog Skeletal Muscle Fibers (18°C)
This table presents typical kinetic parameters of Ca²⁺ transients measured with this compound following an action potential.
| Parameter | Value | Notes | Reference(s) |
| Peak Free [Ca²⁺] | 3 - 42 µM | The range reflects different assumptions about the fraction of dye available to bind Ca²⁺. | [2] |
| Latency (from action potential) | 2 - 3 ms | [2] | |
| Half-width of Absorbance Change | ~10 ms | In a fiber with 0.3 mM this compound. | [2] |
| Half-width of Ca²⁺ Release Waveform | 2 - 4 ms | [2] |
Signaling Pathway
The primary application of this compound in skeletal muscle research is to probe the signaling pathway of Excitation-Contraction (EC) coupling. The following diagram illustrates the key steps in this process.
Experimental Protocols
Protocol 1: Preparation of Single Skeletal Muscle Fibers
This protocol describes the isolation of single muscle fibers from frog semitendinosus muscle, a common preparation for these studies.
Materials:
-
Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 0.85 NaH₂PO₄, 2.15 Na₂HPO₄, pH 7.2)
-
Dissection microscope
-
Fine forceps and scissors
-
Petri dish lined with Sylgard
Procedure:
-
Euthanize a frog (e.g., Rana temporaria) according to institutionally approved animal care protocols.
-
Dissect the semitendinosus muscle and place it in a petri dish containing cold Ringer's solution.
-
Under a dissection microscope, carefully isolate a single muscle fiber from the muscle bundle using fine forceps.
-
Transfer the isolated fiber to the experimental chamber. For experiments with cut fibers, the fiber is transferred to a chamber that allows for its ends to be in separate pools of "internal solution".[5]
Protocol 2: Introduction of this compound into Muscle Fibers
Method A: Diffusion from Cut Fiber Ends
This method is suitable for "cut" or "skinned" fiber preparations.
Materials:
-
Internal solution (e.g., in mM: 120 K-glutamate, 10 HEPES, 1 Mg-ATP, 5 phosphocreatine, pH 7.0)
-
This compound
-
EGTA (for Ca²⁺ buffering and to minimize movement artifacts)[2][5]
Procedure:
-
Prepare the internal solution. The exact composition can be varied to mimic the intracellular environment.
-
Dissolve this compound in the internal solution to a final concentration of 1-5 mM.
-
Add EGTA to the internal solution at a concentration of up to 3 mM to reduce contraction and movement artifacts.[5]
-
Place the cut ends of the isolated muscle fiber into pools containing the this compound-laden internal solution.
-
Allow at least 30-45 minutes for the dye to diffuse into the myoplasm of the fiber segment to be studied.[5]
Method B: Microinjection
This method is used for intact single muscle fibers.
Materials:
-
This compound solution (1-5 mM in a suitable buffer, e.g., 10 mM HEPES, pH 7.0)
-
Micropipettes with a tip diameter of ~1 µm
-
Micromanipulator and injection system
Procedure:
-
Prepare the this compound solution and backfill a micropipette.
-
Mount the isolated intact muscle fiber in the experimental chamber.
-
Using a micromanipulator, carefully insert the micropipette into the muscle fiber.
-
Inject the dye solution into the fiber using controlled pressure. The injection volume should be a small fraction of the fiber volume to avoid damage.
-
Allow time for the dye to distribute evenly within the fiber before starting measurements.
Protocol 3: Spectrophotometric Measurement of Ca²⁺ Transients
This protocol describes the use of a dual-wavelength spectrophotometer to measure changes in this compound absorbance.
Equipment:
-
Inverted microscope
-
Dual-wavelength spectrophotometer with photomultiplier tubes
-
Light source (e.g., tungsten-halogen lamp)
-
Interference filters (e.g., 720 nm and a reference wavelength such as 790 nm or 810 nm)
-
Data acquisition system
Procedure:
-
Position the muscle fiber in the experimental chamber on the microscope stage.
-
Illuminate the fiber with light that is passed through the interference filters. The 720 nm wavelength is sensitive to Ca²⁺ binding by this compound, while the reference wavelength (e.g., 790 nm) is largely insensitive and is used to correct for movement artifacts.[5]
-
Focus the light onto the fiber and align the photodetectors to measure the transmitted light intensity at both wavelengths.
-
Stimulate the muscle fiber electrically to elicit an action potential and subsequent Ca²⁺ transient.
-
Record the changes in light absorbance at both wavelengths simultaneously. The change in absorbance at 720 nm, corrected for the change at the reference wavelength, reflects the Ca²⁺-dependent signal.
Experimental Workflow
The following diagram outlines the typical workflow for an experiment using this compound to measure Ca²⁺ transients in a single skeletal muscle fiber.
Calculation of Free [Ca²⁺]
The change in free Ca²⁺ concentration can be estimated from the change in absorbance of this compound. For a 1:2 Ca²⁺:dye stoichiometry, the relationship is complex. However, under certain simplifying assumptions (e.g., [Ca²⁺] << Kd), the change in absorbance is roughly proportional to the change in free [Ca²⁺]. A more rigorous calculation requires in vitro calibration curves of the dye's absorbance at various known Ca²⁺ concentrations under conditions that mimic the intracellular environment (pH, ionic strength, [Mg²⁺]).[3]
The basic steps for calibration and calculation are:
-
Prepare a series of calibration solutions with known free [Ca²⁺] buffered with a Ca²⁺ buffer (e.g., HEDTA) and containing this compound at the same concentration used in the experiments.
-
Measure the absorbance of these solutions at the experimental wavelengths to generate a calibration curve.
-
Use the measured change in absorbance from the muscle fiber experiment to determine the corresponding change in [Ca²⁺] from the calibration curve.
Advantages and Limitations
Advantages:
-
Faster Kinetics: this compound has faster reaction kinetics compared to Arsenazo III, making it more suitable for resolving the rapid rising phase of the Ca²⁺ transient in skeletal muscle.[1]
-
Spectral Properties: Its spectral response to Ca²⁺ binding is more consistent with in vitro calibrations, which can simplify the interpretation of the signals.[1]
-
Low Affinity: As a low-affinity indicator, it is less likely to become saturated by the large Ca²⁺ transients in muscle and provides a more linear response over a wider range of [Ca²⁺].
Limitations:
-
Sensitivity to Mg²⁺: this compound also binds to Mg²⁺, which is present at millimolar concentrations in the myoplasm. This can affect the calibration and interpretation of the Ca²⁺ signal.
-
Intracellular Binding: A significant fraction of the dye can become bound to intracellular components or sequestered, which may alter its properties and effective concentration.[2]
-
Movement Artifacts: Like all absorbance dyes, measurements can be contaminated by movement artifacts, requiring correction using a reference wavelength.[5]
-
Buffering of Ca²⁺: At the concentrations required for a good signal-to-noise ratio, this compound can itself buffer intracellular Ca²⁺, potentially altering the kinetics of the Ca²⁺ transient.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Arsenazo III and this compound calcium transients in single skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tension in Skinned Frog Muscle Fibers in Solutions of Varying Ionic Strength and Neutral Salt Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Antipyrylazo III in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrylazo III is a metallochromic indicator dye that has been traditionally utilized for the spectrophotometric measurement of intracellular calcium and magnesium concentrations. Its primary application has been in techniques such as microspectrophotometry, particularly in muscle fiber preparations. While its use in flow cytometry is not well-established in scientific literature, this document provides a theoretical framework and a hypothetical protocol for its potential application in this high-throughput single-cell analysis platform. The principle relies on the change in the dye's absorption spectrum upon binding to divalent cations, which could potentially be detected by modern spectral flow cytometers or through indirect effects on light scatter.
Principle of the Method
This compound is a colorimetric dye, meaning its color changes upon binding to ions like calcium (Ca²⁺) and magnesium (Mg²⁺). This change is due to a shift in its absorbance spectrum. Unlike fluorescent dyes that emit light upon excitation, this compound works by absorbing light at specific wavelengths. The core principle of its hypothetical use in flow cytometry would be to detect this change in absorbance on a cell-by-cell basis.
In the absence of Ca²⁺, this compound has a specific absorbance spectrum. When it binds to Ca²⁺, the complex has a different absorbance spectrum. A flow cytometer, particularly a spectral flow cytometer, could potentially measure the full absorbance spectrum of the dye within each cell, allowing for a ratiometric analysis of bound versus unbound dye. Alternatively, changes in light absorption could affect the forward scatter (FSC) or side scatter (SSC) signals, although this would be a less direct and likely less sensitive method.
The binding of this compound to calcium has been described to have a 1:2 stoichiometry (Ca²⁺:this compound). This interaction is the basis for the quantitative measurement of intracellular calcium.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound as reported in the literature. These values are essential for understanding the dye's behavior and for the potential calibration of experimental data.
| Parameter | Value | Ion | Reference Tissue/System | Citation |
| Stoichiometry | 1:2 | Ca²⁺ | Frog Twitch Fibers | [1] |
| Stoichiometry | 1:1 | Mg²⁺ | Rat Myoballs & in solution | [2] |
| Apparent Dissociation Constant (Kd) | 3.16 mM | Mg²⁺ | Rat Myoball Myoplasm | [2] |
| Dissociation Constant (Kd) in vitro | 1.86 mM | Mg²⁺ | K⁺ Solution (pH 7.35) | [2] |
| Peak Free [Ca²⁺] Estimated | 3 µM | Ca²⁺ | Frog Twitch Fibers (at 18°C) | [1] |
Diagrams
DOT Script:
Caption: Hypothetical workflow for intracellular calcium measurement using this compound in flow cytometry.
DOT Script:
Caption: Principle of Ca²⁺ detection by this compound leading to a spectral shift.
Experimental Protocols
Disclaimer: The following protocols are hypothetical and based on the known properties of this compound and general procedures for intracellular ion measurements by flow cytometry. Optimization will be required for specific cell types and experimental conditions.
Protocol 1: Hypothetical Measurement of Intracellular Calcium using this compound by Spectral Flow Cytometry
Objective: To measure changes in intracellular calcium concentration in a cell suspension using this compound and a spectral flow cytometer.
Materials:
-
Cells of interest in suspension
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., RPMI or DMEM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable analysis buffer
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Spectral flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density. For suspension cells, aim for a concentration of 1-5 x 10⁶ cells/mL. For adherent cells, detach them using a non-enzymatic method if possible to preserve membrane integrity.
-
Wash the cells once with pre-warmed (37°C) cell culture medium.
-
Resuspend the cell pellet in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).
-
Add the this compound stock solution to the cell suspension to a final concentration of 10-100 µM. Note: The optimal concentration must be determined empirically.
-
Incubate the cells for 30-60 minutes at 37°C in the dark. Gently mix the cells every 15 minutes to ensure even loading.
-
-
Washing:
-
After incubation, centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant containing the excess dye.
-
Wash the cell pellet twice with pre-warmed analysis buffer (e.g., HBSS).
-
-
Resuspension and Equilibration:
-
Resuspend the final cell pellet in the analysis buffer at a concentration of 0.5-1 x 10⁶ cells/mL.
-
Allow the cells to equilibrate for at least 15 minutes at room temperature or 37°C (depending on the experimental setup) in the dark before analysis.
-
-
Flow Cytometry Analysis:
-
Set up the spectral flow cytometer to acquire the full absorbance spectrum for each cell.
-
Establish a stable baseline signal by running an unstained cell sample and a sample of cells loaded with this compound without any stimulant.
-
To record a calcium flux, acquire baseline data for 30-60 seconds, then add a stimulus (e.g., an agonist for a specific receptor) and continue acquiring data.
-
Positive Control: Add a calcium ionophore like Ionomycin (final concentration 1-5 µM) to a sample of loaded cells to induce a maximal calcium influx. This will help define the maximum spectral shift.
-
Negative Control: Add a calcium chelator like EGTA (final concentration 5-10 mM) to a sample of loaded cells to establish the minimum intracellular calcium level and the corresponding spectrum.
-
-
Data Analysis:
-
Gate on the single-cell population using forward and side scatter plots.
-
Analyze the changes in the absorbance spectrum over time. A ratiometric analysis can be performed by comparing the absorbance at two different wavelengths that show the maximal change upon calcium binding.
-
Protocol 2: Cytotoxicity Assessment of this compound
Objective: To determine the toxic concentration range of this compound on the cells of interest.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTS, MTT, or a live/dead stain for flow cytometry)
-
Cell culture medium
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will not lead to over-confluence during the assay period.
-
-
Treatment:
-
Prepare a serial dilution of this compound in cell culture medium, covering a broad range of concentrations (e.g., 1 µM to 1 mM).
-
Add the different concentrations of this compound to the wells. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to the planned experiments (e.g., 1-4 hours).
-
-
Viability Assessment:
-
After incubation, assess cell viability using a chosen method.
-
For plate reader-based assays (MTS/MTT): Follow the manufacturer's instructions to add the reagent and measure the absorbance.
-
For flow cytometry-based assays: Harvest the cells from each well, stain with a viability dye (e.g., Propidium Iodide or 7-AAD), and analyze the percentage of live and dead cells by flow cytometry.
-
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each concentration of this compound relative to the untreated control.
-
Plot the cell viability against the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability). Use concentrations well below the toxic range for subsequent experiments.
-
Concluding Remarks
The application of this compound in flow cytometry is, at present, a theoretical concept. The protocols and information provided here are intended to serve as a starting point for researchers interested in exploring this possibility. Significant optimization and validation would be necessary to establish a robust and reliable method. The primary challenge lies in the detection of a colorimetric change in a flow-through system, which may be overcome with the advanced capabilities of modern spectral flow cytometers. Researchers should proceed with a thorough characterization of the dye's behavior in their specific cellular system.
References
Troubleshooting & Optimization
troubleshooting Antipyrylazo III signal artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving signal artifacts and other common issues encountered during calcium measurement experiments using Antipyrylazo III.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound signal is noisy or unstable. What are the potential causes and solutions?
A1: A noisy or unstable signal can arise from several factors. Here's a systematic approach to troubleshoot this issue:
-
Instrument Settings: Ensure your spectrophotometer or microplate reader is properly calibrated and the wavelength settings are correct for this compound. The optimal wavelength for measuring the Ca²⁺-Antipyrylazo III complex is typically around 710-720 nm, with a reference wavelength at a point of minimal absorbance change, such as 800 nm.
-
Reagent Purity and Preparation:
-
Use high-purity this compound. Impurities can lead to a high background signal and instability.
-
Prepare fresh solutions of this compound in a suitable buffer (e.g., MOPS or HEPES) with a slightly acidic to neutral pH (6.8-7.2). The dye's absorbance is pH-sensitive.
-
Protect the dye solution from light to prevent photodegradation.
-
-
Mixing and Equilibration: Ensure thorough mixing of the dye with the sample to achieve a homogenous solution. Allow sufficient time for the dye to equilibrate with the calcium in your sample before measurement.
-
Movement Artifacts: In cellular or tissue preparations, movement can cause significant signal artifacts. Consider using a ratiometric measurement if your instrument allows, or immobilize the sample. The use of EGTA at concentrations up to 3 mM has been shown to be effective in blocking movement artifacts without significantly affecting Ca²⁺ transients in muscle fibers.
Q2: I am observing a lower-than-expected signal or a complete lack of response to calcium. What could be the problem?
A2: This issue often points to problems with the dye itself, the experimental conditions, or interfering substances.
-
Dye Integrity:
-
Degradation: this compound can degrade over time, especially if not stored properly (in a cool, dark, and dry place). Test your dye with a known calcium standard to verify its activity.
-
Incorrect Concentration: The final concentration of this compound is crucial. A concentration that is too low will result in a weak signal. Typical working concentrations in cellular experiments range from 100 µM to 500 µM.
-
-
pH of the Medium: The affinity of this compound for Ca²⁺ is pH-dependent. A decrease in pH will reduce the dye's sensitivity to calcium. Ensure your buffer maintains a stable pH in the optimal range (6.8-7.2).
-
Interfering Substances:
-
Magnesium (Mg²⁺): this compound also binds to Mg²⁺, although with a lower affinity than for Ca²⁺. High concentrations of Mg²⁺ in your sample can compete with Ca²⁺ binding and reduce the signal. If possible, measure and account for the Mg²⁺ concentration or use experimental conditions that minimize its interference.
-
Chelating Agents: The presence of chelating agents like EDTA or EGTA (if not used intentionally for control experiments) in your sample will bind Ca²⁺ and prevent it from interacting with this compound.
-
-
Enzymatic Reduction: In some biological preparations, cytoplasmic enzymes can reduce this compound, leading to a weaker signal. This is generally less of an issue with this compound compared to Arsenazo III.
Q3: The baseline signal is drifting or continuously increasing/decreasing. How can I correct this?
A3: Baseline drift can be a complex issue with several potential causes:
-
Photobleaching/Photodegradation: Continuous exposure to the excitation light can cause the dye to photobleach, leading to a decreasing signal over time. Reduce the intensity and duration of light exposure.
-
Dye Sequestration: In living cells, this compound can be sequestered into intracellular compartments over time, which can alter the cytosolic concentration and lead to baseline drift.
-
Temperature Fluctuations: The binding of calcium to this compound is temperature-sensitive. Ensure your experimental setup maintains a constant and stable temperature.
-
Leakage of Dye: If working with cells, leakage of the dye from the cells can cause a change in the baseline. Ensure cell viability and membrane integrity.
Q4: How do I properly calibrate my this compound signal to determine the absolute calcium concentration?
A4: Accurate calibration is essential for converting your absorbance measurements into absolute Ca²⁺ concentrations.
-
In Vitro Calibration: This is the most common method. A calibration curve is generated by measuring the absorbance of this compound in a series of solutions with known free Ca²⁺ concentrations. These solutions are typically prepared using a calcium buffer system (e.g., Ca²⁺/EGTA buffers).
-
Determination of Dissociation Constant (Kd): The Kd of the Ca²⁺-Antipyrylazo III complex in your specific experimental buffer is crucial for accurate calibration. The apparent Kd can be influenced by pH, ionic strength, and the presence of other ions like Mg²⁺.
-
Maximum and Minimum Absorbance: You will need to determine the maximum absorbance when the dye is saturated with Ca²⁺ (A_max) and the minimum absorbance in the absence of Ca²⁺ (A_min).
The free Ca²⁺ concentration can then be calculated using the following formula:
[Ca²⁺] = Kd * (A - A_min) / (A_max - A)
where A is the measured absorbance of your sample.
Quantitative Data Summary
| Parameter | Value | Experimental Conditions | Reference |
| Ca²⁺:this compound Stoichiometry | 1:1 and 1:2 complexes can form. | In vitro spectrophotometric analysis. | |
| Apparent Kd for Mg²⁺ in Myoplasm | 3.16 mM | Cultured rat myoballs, pH 7.35. | |
| Apparent Kd for Mg²⁺ in K⁺ solution | 1.86 mM | In vitro solution, pH 7.35. |
Experimental Protocol: In Vitro Measurement of Calcium Release from Sarcoplasmic Reticulum
This protocol provides a general framework for measuring Ca²⁺ release from isolated sarcoplasmic reticulum (SR) vesicles using this compound.
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in distilled water. Store in small aliquots, protected from light, at -20°C.
-
Assay Buffer: 100 mM KCl, 20 mM MOPS, pH 7.0.
-
Calcium Standard Solutions: Prepare a series of calcium standards (e.g., 0 to 100 µM free Ca²⁺) using a Ca²⁺/EGTA buffer system.
-
SR Vesicles: Isolate SR vesicles from the tissue of interest using established protocols.
2. Experimental Procedure:
-
Set up the spectrophotometer to measure absorbance at 710 nm (or the determined λ_max for the Ca²⁺-dye complex) and a reference wavelength of 800 nm.
-
In a cuvette, add the assay buffer and this compound to a final concentration of 200 µM.
-
Add the isolated SR vesicles to the cuvette and allow the signal to stabilize.
-
Initiate Ca²⁺ release by adding a releasing agent (e.g., ATP and an ionophore like 4-chloro-m-cresol).
-
Record the change in absorbance over time.
3. Data Analysis:
-
Convert the change in absorbance to free Ca²⁺ concentration using the calibration curve generated from the calcium standards.
-
The rate of Ca²⁺ release can be determined from the initial slope of the absorbance change.
Visualizations
Experimental Workflow for Calcium Measurement
Caption: A generalized workflow for a typical this compound experiment.
Signaling Pathway: Excitation-Contraction Coupling
Caption: Calcium signaling in muscle excitation-contraction coupling.
Technical Support Center: Optimizing Antipyrylazo III for Live Cell Imaging
Welcome to the technical support center for Antipyrylazo III (APIII), a metallochromic indicator for the measurement of calcium and other divalent cations in live cells. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their live cell imaging experiments with APIII.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in live cell imaging?
This compound is a chemical indicator that changes its absorbance spectrum upon binding to divalent cations, most notably calcium (Ca²⁺). In live cell imaging, it is used to measure the concentration of free Ca²⁺ in the cytoplasm, particularly for studying rapid calcium transients associated with cellular processes like excitation-contraction coupling in muscle cells.[1][2] It can also be used to measure other ions like magnesium (Mg²⁺), though its affinity and spectral properties will differ.[3][4]
Q2: How is this compound introduced into live cells?
The most common method reported in the literature for introducing this compound into live cells is microinjection.[3] This technique allows for direct delivery of a known concentration of the dye into the cytoplasm of individual cells. Other potential methods, though less documented for APIII specifically, could include electroporation or hypotonic shock loading, which transiently increase membrane permeability.
Q3: What is the optimal concentration of this compound for live cell imaging?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental question. In studies on muscle fibers, concentrations in the range of 0.3 mM have been used.[2] For measurements of Mg²⁺ in myoballs, a concentration of approximately 2.5 mM has been reported.[3][4] It is crucial to determine the optimal concentration for your specific cell type empirically. High concentrations can lead to excessive buffering of the target ion and potential cytotoxicity, while low concentrations may result in a poor signal-to-noise ratio.
Q4: What are the main advantages of this compound compared to fluorescent calcium indicators?
This compound, as a metallochromic indicator, offers certain advantages over fluorescent indicators. It is known for its fast kinetic response to changes in calcium concentration, which is particularly beneficial for studying rapid physiological events.[1] Additionally, since it is an absorbance-based dye, it can be less susceptible to photobleaching and phototoxicity compared to some fluorescent dyes.
Q5: What are the key considerations and potential challenges when using this compound?
-
Intracellular Environment: The spectral properties and binding affinity of this compound can be influenced by the intracellular environment, including pH and the presence of proteins.[3][4] Therefore, in situ calibration is highly recommended for accurate quantitative measurements.
-
Ion Buffering: Like all chemical indicators, this compound will buffer the ion it is designed to measure. This can potentially alter the natural dynamics of ion concentration changes within the cell.[3]
-
Loading Technique: Microinjection, the primary loading method, requires specialized equipment and expertise and is not suitable for high-throughput applications.
-
Signal-to-Noise Ratio: As an absorbance dye, achieving a high signal-to-noise ratio can be challenging, especially in thin samples or with low dye concentrations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal-to-Noise Ratio (SNR) | 1. Suboptimal this compound concentration. 2. Incorrect wavelength settings for absorbance measurement. 3. Cell thickness or path length is too small. 4. High background noise from the imaging system. | 1. Empirically test a range of concentrations to find the optimal balance between signal and potential toxicity. 2. Consult the literature for the appropriate isosbestic and calcium-sensitive wavelengths for this compound. Dual-wavelength measurements can help to correct for changes in dye concentration. 3. Ensure your imaging setup is optimized for absorbance measurements in your specific sample type. 4. Optimize microscope settings (e.g., light source intensity, detector gain) and consider background subtraction. |
| Cellular Toxicity or Abnormal Cell Behavior | 1. this compound concentration is too high. 2. The loading procedure (e.g., microinjection, electroporation) is causing cell damage. 3. Phototoxicity from the imaging light source. | 1. Perform a concentration-response curve to determine the maximum tolerable concentration for your cells. 2. Optimize the parameters of your loading protocol (e.g., injection pressure/duration, electroporation voltage/pulse length). Include appropriate controls of unloaded cells that have undergone the same procedure. 3. Minimize light exposure by using the lowest possible light intensity and exposure time. Use neutral density filters if necessary. |
| Inaccurate or Inconsistent Calcium Measurements | 1. Lack of in situ calibration. 2. Interference from other divalent cations (e.g., Mg²⁺). 3. Changes in intracellular pH affecting dye properties. 4. Buffering of calcium by this compound itself. | 1. Perform an intracellular calibration by exposing the cells to a series of buffers with known calcium concentrations in the presence of a calcium ionophore. 2. Be aware of the relative affinities of this compound for different ions and consider their physiological concentrations in your cell type. 3. Monitor and control the pH of your experimental buffer. 4. Use the lowest effective concentration of the dye to minimize buffering effects. Acknowledge this potential limitation in your data interpretation. |
| Difficulty Loading Cells with this compound | 1. Inefficient microinjection technique. 2. Suboptimal electroporation or hypotonic shock parameters. | 1. Practice and refine the microinjection technique. Ensure the needle tip is appropriately sized and positioned within the cell. 2. Systematically vary the parameters of your chosen loading method (e.g., voltage, pulse duration, buffer composition) to find the optimal conditions for your cell type. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cytotoxicity Assay
This protocol describes a general method to determine the highest non-toxic concentration of this compound for a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
A cytotoxicity assay kit (e.g., MTT, LDH release, or a live/dead cell staining kit)
-
96-well cell culture plates
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard culture conditions.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is from 10 µM to 5 mM. Include a vehicle-only control (medium without the dye).
-
Dye Incubation (for passive loading, if applicable) or Mock Loading:
-
If testing for toxicity due to extracellular exposure or potential passive loading, replace the culture medium with the this compound dilutions and incubate for a period relevant to your planned imaging experiments (e.g., 1-4 hours).
-
If using a loading technique like microinjection or electroporation, you will need to adapt this step to assess the toxicity of the loading procedure itself with and without the dye. This may involve performing the loading procedure on a population of cells and then plating them for the cytotoxicity assay.
-
-
Perform Cytotoxicity Assay: After the incubation period, remove the this compound-containing medium and wash the cells gently with PBS. Follow the manufacturer's instructions for your chosen cytotoxicity assay kit.
-
Data Analysis: Measure the output of the cytotoxicity assay (e.g., absorbance or fluorescence). Plot cell viability as a function of this compound concentration. The highest concentration that does not cause a significant decrease in cell viability is your recommended starting concentration for imaging experiments.
Protocol 2: Microinjection of this compound into Adherent Cells
This protocol provides a general guideline for loading this compound into adherent cells via microinjection.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 10-50 mM in injection buffer)
-
Injection buffer (e.g., a potassium-based intracellular-like solution, pH 7.2-7.4)
-
Microinjection system (including micromanipulator, injector, and microscope)
-
Micropipettes (pulled from glass capillaries)
Procedure:
-
Prepare Micropipettes: Pull glass capillaries to a fine point using a micropipette puller.
-
Load Micropipette: Back-fill the micropipette with the this compound solution.
-
Mount and Position: Mount the coverslip with adherent cells onto the microscope stage. Position the micropipette near the target cell using the micromanipulator.
-
Microinjection: Carefully advance the micropipette to penetrate the cell membrane. Apply a brief, controlled pressure pulse to inject a small volume of the this compound solution into the cytoplasm.
-
Recovery: Withdraw the micropipette and allow the cell to recover for a period (e.g., 15-30 minutes) before starting the imaging experiment.
-
Imaging: Proceed with your live cell imaging protocol, acquiring absorbance images at the appropriate wavelengths.
Data Presentation
Table 1: Reported Concentrations of this compound in Live Cell Experiments
| Cell/Tissue Type | Target Ion | Reported Concentration | Loading Method | Reference |
| Frog Skeletal Muscle Fibers | Ca²⁺ | 0.3 mM | Diffusion into cut fibers | [2] |
| Rat Myoballs | Mg²⁺ | ~2.5 mM | Microinjection | [3][4] |
Note: These concentrations serve as a starting point. The optimal concentration for your specific cell type and experimental conditions should be determined empirically.
Visualizations
Signaling Pathway: Excitation-Contraction Coupling in Skeletal Muscle
This compound is frequently used to study calcium release from the sarcoplasmic reticulum (SR) during excitation-contraction (E-C) coupling in skeletal muscle.[1][5] The following diagram illustrates the key steps in this process.
Caption: E-C coupling workflow in skeletal muscle leading to Ca²⁺ detection by APIII.
Experimental Workflow: Optimizing this compound Concentration
The following workflow outlines the logical steps for determining the appropriate working concentration of this compound for your experiments.
Caption: Workflow for optimizing APIII concentration for live cell imaging.
References
- 1. Inactivation of calcium release from the sarcoplasmic reticulum in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decline of myoplasmic Ca2+, recovery of calcium release and sarcoplasmic Ca2+ pump properties in frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A microspectrophotometric study on the physicochemical properties of this compound injected into rat myoballs for measuring free magnesium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Calcium-induced inactivation of calcium release from the sarcoplasmic reticulum of skeletal muscle [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Antipyrylazo III Calcium Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Antipyrylazo III for calcium measurements. The content is designed to address specific issues related to pH interference that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound-based calcium measurements?
A1: The optimal pH for this compound assays is in the neutral to slightly acidic range, typically between pH 6.8 and 7.4 .[1][2] Maintaining a stable pH within this range is critical for accurate and reproducible results, as this compound's absorbance spectrum and its affinity for calcium are pH-dependent.
Q2: How does pH affect the this compound-calcium interaction?
A2: pH influences both the dye itself and its interaction with calcium. This compound acts as an acid-base indicator, meaning its own absorbance spectrum changes with pH. Furthermore, the concentration of hydrogen ions (H+) affects the dissociation constant (Kd) of the this compound-calcium complex.[3] This means that at different pH values, the binding affinity of the dye for calcium will change, leading to inaccurate measurements if not properly controlled.
Q3: Can I use any buffer to maintain the pH?
A3: It is crucial to use a biological buffer that does not interfere with the calcium measurement. Buffers like MOPS (3-(N-morpholino)propanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are commonly used. The choice of buffer and its concentration should be carefully considered and validated for your specific experimental conditions. For instance, a study conducted at pH 7.4 utilized a 30 mM Na2HPO4 buffer.[2]
Q4: How does pH affect the selectivity of this compound for calcium over other divalent cations like magnesium?
A4: The selectivity of this compound for calcium over other ions, such as magnesium (Mg2+), can be influenced by pH. While this compound has a higher affinity for calcium, changes in pH can alter the binding characteristics for both ions. It has been noted that at pH 7.35, the apparent dissociation constant for Mg2+ is 3.16 mM in the myoplasm.[4] Maintaining the recommended neutral pH range helps to maximize the selectivity for calcium and minimize interference from other cations.
Troubleshooting Guide: pH Interference
This guide provides a systematic approach to troubleshooting common issues related to pH in this compound calcium measurements.
Diagram: Troubleshooting Workflow for pH-Related Issues
Caption: A logical workflow for diagnosing and resolving pH-related problems in this compound assays.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or drifting absorbance readings | Unstable pH in the assay buffer. | 1. Immediately measure the pH of your assay buffer. 2. If the pH has drifted, prepare a fresh buffer solution. 3. Ensure your pH meter is properly calibrated before preparing the new buffer.[5][6] |
| Lower than expected absorbance signal | The pH of the assay buffer is too low (acidic). | An acidic pH can protonate the this compound molecule, reducing its ability to bind calcium efficiently. Prepare a new buffer at the correct pH (6.8-7.4). |
| Higher than expected background absorbance | The pH of the assay buffer is too high (alkaline). | An alkaline pH can alter the absorbance spectrum of the free dye, leading to a higher background signal. Remake the buffer to be within the recommended pH range. |
| Poor reproducibility between experiments | Inconsistent pH of the buffer from batch to batch. | 1. Always calibrate your pH meter with fresh, certified standards before preparing a new batch of buffer.[5][6] 2. Document the final pH of each buffer preparation. 3. Store buffers in airtight containers to prevent CO2 absorption from the air, which can lower the pH of some buffer systems. |
| Unexpected results after adding the sample | The sample itself is significantly altering the pH of the assay buffer. | 1. Measure the pH of your sample. 2. If the sample is highly acidic or basic, you may need to adjust its pH before adding it to the assay or increase the buffering capacity of your assay buffer. |
Experimental Protocols
Preparation of a Standard pH 7.2 MOPS Buffer
This protocol provides a method for preparing a commonly used buffer for this compound assays.
Materials:
-
MOPS (3-(N-morpholino)propanesulfonic acid)
-
Potassium Chloride (KCl)
-
Deionized water
-
1 M Hydrochloric acid (HCl) or 1 M Potassium hydroxide (KOH) for pH adjustment
-
Calibrated pH meter and electrode
-
Volumetric flasks and magnetic stirrer
Procedure:
-
Dissolve Solids: In a beaker with a magnetic stir bar, dissolve the appropriate amount of MOPS and KCl in approximately 80% of the final desired volume of deionized water. For a 1-liter solution of 30 mM MOPS and 100 mM KCl, this would be 6.28 g of MOPS and 7.46 g of KCl in 800 mL of water.
-
pH Adjustment: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Titrate to pH: Slowly add 1 M HCl or 1 M KOH dropwise to adjust the pH to 7.2. Allow the solution to stabilize after each addition.
-
Final Volume: Once the target pH is reached, transfer the solution to a 1-liter volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask. Bring the solution to the final volume with deionized water.
-
Storage: Store the buffer in a tightly sealed container at 4°C. For best results, use within one week.
Diagram: Buffer Preparation Workflow
Caption: A step-by-step workflow for preparing a pH-controlled buffer for this compound assays.
Quantitative Data
The following table summarizes the effect of pH on the dissociation constant (Kd) of the this compound-calcium complex, based on available literature. It is important to note that a comprehensive, publicly available dataset spanning a wide range of pH values is limited.
| pH | Dissociation Constant (Kd) for Ca2+ | Wavelength(s) for Measurement (nm) | Reference |
| 6.9 | Not explicitly stated, but complex formation observed | Absorbance spectra analyzed | [1][7] |
| 7.4 | Not explicitly stated, but used in kinetic studies | Not specified for Kd determination | [2] |
Note: The stoichiometry of the this compound-calcium complex can also be influenced by pH, with 1:1, 1:2, and possibly 2:2 (Ca2+:dye) complexes being formed at pH 6.9.[1][7]
This technical support center provides a foundational understanding of the critical role of pH in this compound calcium measurements. For optimal results, it is highly recommended that researchers validate the assay conditions, including the buffer system and pH, for their specific experimental setup.
References
- 1. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of Ca2+ binding to arsenazo III and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arsenazo III-Ca2+. Effect of pH, ionic strength, and arsenazo III concentration on equilibrium binding evaluated with Ca2+ ion-sensitive electrodes and absorbance measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A microspectrophotometric study on the physicochemical properties of this compound injected into rat myoballs for measuring free magnesium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What should I do if the pH meter reading is unstable? Q&A | NBCHAO [en1.nbchao.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PMC [pmc.ncbi.nlm.nih.gov]
minimizing background fluorescence with Antipyrylazo III
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background absorbance and interference in experiments using Antipyrylazo III.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a metallochromic indicator dye. It is primarily used for the spectrophotometric measurement of divalent cations, most commonly calcium (Ca²⁺) and magnesium (Mg²⁺), in biological samples.[1][2] Upon binding to these ions, the dye undergoes a color change, which is quantified by measuring the change in its absorbance spectrum.
Q2: I am observing high "background fluorescence" in my this compound assay. What could be the cause?
It is important to note that this compound is a colorimetric dye, not a fluorescent one. The issue you are observing is likely high background absorbance or interference, not fluorescence. This can be caused by several factors:
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Intrinsic Absorbance of the Dye: The unbound dye itself has a significant absorbance at the analytical wavelengths used for measuring the ion-bound complex.
-
Interfering Substances: Components in your sample matrix, such as proteins or other pigments, may absorb light at the same wavelength as the this compound-ion complex.[1]
-
Light Scattering: Particulate matter or turbidity in the sample can scatter light, leading to artificially high absorbance readings.
-
Instrumental Issues: Problems with the spectrophotometer, such as an unstable lamp or dirty optics, can contribute to high background readings.
Q3: Can other ions interfere with my calcium measurement?
Yes. Magnesium (Mg²⁺) is a significant interferent as it also binds to this compound, although with different spectral properties and stoichiometry compared to calcium.[3] The presence of Mg²⁺ can lead to an overestimation of Ca²⁺ if not properly accounted for.[4]
Q4: How does pH affect this compound measurements?
The absorbance spectra of both the free dye and its metal complexes are pH-dependent. Therefore, it is crucial to maintain a constant and well-buffered pH throughout your experiment to ensure accurate and reproducible results. Assays are typically performed at a neutral pH.[5]
Q5: What is the correct stoichiometry of the this compound-Calcium complex?
This compound can form multiple complexes with calcium, including 1:1, 1:2, and possibly 2:2 (Ca²⁺:dye) stoichiometries, depending on the concentrations of both the dye and calcium.[6][7] The 1:2 complex is often the predominant form when measuring cytoplasmic calcium transients.[6]
Troubleshooting Guide
Problem 1: High and Unstable Baseline Absorbance
| Possible Cause | Recommended Solution |
| Instrument Instability | Allow the spectrophotometer lamp to warm up for at least 30 minutes before taking measurements. Ensure the instrument is on a stable surface, free from vibrations.[8] |
| Dirty or Scratched Cuvettes | Thoroughly clean cuvettes before each use. Use a lint-free cloth to wipe the optical surfaces. Discard any scratched cuvettes.[9] |
| Reagent Contamination | Prepare fresh reagents and use high-purity water. Avoid using detergents or water from softening systems that may contain chelating agents.[5] |
| Air Bubbles in the Cuvette | Gently tap the cuvette to dislodge any air bubbles before placing it in the spectrophotometer.[8] |
Problem 2: Inaccurate or Non-reproducible Results
| Possible Cause | Recommended Solution |
| Incorrect Blanking | The blank solution must contain all components of the assay except the analyte of interest. For example, if your sample is in a buffer, the blank should be the same buffer.[8] |
| pH Fluctuation | Ensure your samples and standards are well-buffered to the same pH. |
| Temperature Variation | Maintain a constant temperature for all measurements, as temperature can affect binding affinities. |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh tips for each sample and reagent to avoid cross-contamination. |
| Interference from Other Ions (e.g., Mg²⁺) | If your sample contains significant amounts of interfering ions, you may need to use a dual-wavelength measurement to correct for this. Alternatively, consider methods to remove the interfering ion. |
| Protein Binding | When working with biological samples containing proteins, the spectral properties of this compound can be altered.[1] It is recommended to perform an intracellular or in-situ calibration to account for these matrix effects.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Spectral Properties of this compound and its Calcium Complex
| Species | Peak Absorbance Wavelength (λmax) |
| Free this compound | ~540 nm |
| This compound - Ca²⁺ Complex | ~600-650 nm (major peak) |
Note: Exact wavelengths may vary depending on pH, ionic strength, and solvent.
Table 2: Dissociation Constants (Kd) for this compound Complexes
| Complex | Apparent Dissociation Constant (Kd) | Conditions |
| This compound - Ca²⁺ (1:2 complex) | ~20-60 µM | pH 6.9, physiological ionic strength[6] |
| This compound - Mg²⁺ | 3.16 mM | In myoplasm, pH 7.35[1] |
| This compound - Mg²⁺ | 1.86 mM | In K⁺ solution, pH 7.35[1] |
Experimental Protocols
Protocol: Basic Spectrophotometric Measurement of Calcium
This protocol provides a general framework. Optimal concentrations and wavelengths may need to be determined empirically for your specific application.
Materials:
-
This compound stock solution
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Calcium standard solution
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Buffer (e.g., HEPES or MOPS at a constant pH)
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Samples containing unknown calcium concentrations
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Spectrophotometer and cuvettes
Methodology:
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Prepare a working solution of this compound in the desired buffer. The final concentration will depend on the expected calcium concentration range.
-
Prepare a series of calcium standards by diluting the stock solution in the same buffer.
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Prepare your samples. If necessary, dilute them in the buffer to ensure the calcium concentration falls within the linear range of the assay.
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For each measurement (blank, standards, and samples), pipette the following into a cuvette:
-
A fixed volume of the this compound working solution.
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A volume of the standard or sample.
-
-
Prepare a blank containing the this compound working solution and the buffer (without calcium or sample).
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Incubate the cuvettes for a short period to allow the color to develop and stabilize.
-
Set the spectrophotometer to the analytical wavelength. A common approach is to use a dual-wavelength measurement to minimize background interference, for example, measuring the difference in absorbance between 720 nm and 790 nm.[4]
-
Zero the spectrophotometer using the blank solution.
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Measure the absorbance of each standard and sample.
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Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the calcium concentration in your samples by interpolating their absorbance values on the standard curve.
Visualizations
Caption: Troubleshooting workflow for high background absorbance.
Caption: Potential sources of assay interference.
References
- 1. A microspectrophotometric study on the physicochemical properties of this compound injected into rat myoballs for measuring free magnesium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a "middle range" Ca2+ metallochromic indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stoichiometry of the reactions of calcium with the metallochromic indicator dyes this compound and arsenazo III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. atlas-medical.com [atlas-medical.com]
- 6. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hinotek.com [hinotek.com]
- 9. biocompare.com [biocompare.com]
improving signal-to-noise ratio in Antipyrylazo III experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their Antipyrylazo III experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions to enhance the quality of your results.
Issue 1: High Background Signal
A high background signal can mask the specific signal from the this compound-calcium complex, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Glassware | Use high-purity water and analytical grade reagents. Ensure all glassware is scrupulously clean. |
| Inappropriate Blank Measurement | The blank solution should contain all components of the reaction mixture except for the analyte (calcium). |
| Suboptimal Wavelength Selection | Measure the absorbance at a wavelength where the this compound-calcium complex has maximal absorbance and the free dye has minimal absorbance. A common wavelength for the complex is around 600-650 nm, with an isosbestic point for Ca2+ near 590 nm.[1][2] |
| Light Scattering | If the sample is turbid, centrifuge or filter it to remove particulate matter. |
| Autofluorescence of Sample Components | If the sample contains fluorescent compounds, consider using a different wavelength or a sample preparation method to remove the interfering substances. |
Issue 2: Low Signal Intensity
A weak signal can be difficult to distinguish from the background noise, leading to inaccurate measurements.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | The concentration of this compound should be optimized for your specific experimental conditions. A typical starting concentration is in the micromolar range. |
| Inappropriate pH of the Reaction Buffer | The pH of the buffer can significantly affect the binding of calcium to this compound. The optimal pH is typically around 6.8-7.2.[3][4] |
| Presence of Chelating Agents | Chelating agents such as EDTA or EGTA in your sample can bind to calcium, making it unavailable to react with this compound. |
| Incorrect Stoichiometry | This compound can form different complexes with calcium (1:1, 1:2, and possibly 2:2).[3][4] Ensure that your experimental conditions favor the formation of the desired complex. |
| Insufficient Incubation Time | Allow sufficient time for the reaction between this compound and calcium to reach equilibrium. |
Issue 3: Signal Instability or Drift
Fluctuations or a steady drift in the signal can compromise the reliability of your measurements.
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | Maintain a constant temperature throughout the experiment, as temperature can affect the binding affinity of this compound for calcium. |
| Photobleaching of the Dye | Minimize the exposure of the this compound solution to light, especially high-intensity light from the spectrophotometer. |
| Reagent Degradation | Prepare fresh solutions of this compound and other reagents regularly. Store stock solutions protected from light and at the recommended temperature. |
| Sample Evaporation | If making measurements over a long period, ensure that the sample volume does not change due to evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for measuring the this compound-calcium complex?
The optimal wavelength for measuring the this compound-calcium complex is typically in the range of 600-650 nm. It is recommended to perform a wavelength scan to determine the absorption maxima for both the free dye and the calcium-bound dye under your specific experimental conditions to select the wavelength that provides the best signal-to-noise ratio. An isosbestic point for Ca2+ has been noted around 590 nm.[1][2]
Q2: How does pH affect the measurement of calcium with this compound?
The pH of the reaction buffer is a critical parameter. The affinity of this compound for calcium is pH-dependent. A pH range of 6.8-7.2 is generally considered optimal for the formation of the Ca2+-Antipyrylazo III complex.[3][4] Deviations from this range can lead to a decrease in signal intensity and a reduced signal-to-noise ratio.
Q3: What are the common interfering substances in this compound experiments?
Several substances can interfere with the measurement of calcium using this compound. These include:
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Other divalent cations: Magnesium (Mg2+) can also bind to this compound, although with a lower affinity than calcium.[2]
-
Chelating agents: EDTA and EGTA will bind to Ca2+ and prevent its interaction with the dye.
-
Proteins: High concentrations of proteins in the sample can bind to this compound and affect its spectral properties.
Q4: How should I prepare and store this compound solutions?
This compound powder should be stored in a cool, dark, and dry place. Stock solutions are typically prepared in a suitable buffer (e.g., MOPS or HEPES) and can be stored at 4°C for a limited time. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C. Always protect the solutions from light to prevent photoblegradation.
Q5: What is the stoichiometry of the this compound-calcium complex?
The binding of calcium to this compound is complex and can result in the formation of different stoichiometric complexes, including 1:1, 1:2 (Ca2+:this compound), and possibly 2:2.[3][4] The predominant complex formed depends on the specific experimental conditions, including the concentrations of the dye and calcium, as well as the pH. For measurements of cytoplasmic calcium, the 1:2 complex is often the most relevant.[3]
Experimental Protocols
Standard Protocol for Calcium Measurement using this compound
-
Reagent Preparation:
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Prepare a stock solution of this compound (e.g., 1 mM) in a suitable buffer (e.g., 20 mM MOPS, pH 7.0).
-
Prepare a series of calcium standards of known concentrations in the same buffer.
-
Prepare your experimental samples in the same buffer.
-
-
Assay Procedure:
-
To a microplate well or a cuvette, add a specific volume of the this compound solution.
-
Add an equal volume of the calcium standard or your experimental sample.
-
Mix gently and incubate for a sufficient time (e.g., 5-10 minutes) at a constant temperature to allow the reaction to reach equilibrium.
-
Measure the absorbance at the predetermined optimal wavelength (e.g., 620 nm).
-
Measure the absorbance of a blank solution containing the buffer and this compound but no calcium.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Create a standard curve by plotting the absorbance of the standards against their known calcium concentrations.
-
Determine the calcium concentration in your samples by interpolating their absorbance values on the standard curve.
-
Visualizations
References
- 1. Simultaneous monitoring of changes in magnesium and calcium concentrations in frog cut twitch fibers containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous monitoring of changes in magnesium and calcium concentrations in frog cut twitch fibers containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PMC [pmc.ncbi.nlm.nih.gov]
addressing autofluorescence in Antipyrylazo III calcium assays
Welcome to the Technical Support Center for Antipyrylazo III (APIII) Calcium Assays. This guide provides detailed troubleshooting advice, protocols, and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to assay interference.
A critical point for users is the distinction between fluorescence and absorbance. The this compound assay is a colorimetric, or absorbance-based, assay. The term "autofluorescence" refers to the intrinsic emission of light from compounds. In an absorbance assay like APIII, the analogous problem is compound absorbance interference , where a test compound has its own color or absorbs light at the same wavelength as the APIII-calcium complex, which can lead to false-positive or inaccurate results. This guide will focus on identifying and correcting for this type of interference.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (APIII) calcium assay?
A1: The this compound assay is a colorimetric method used to measure calcium concentrations. APIII is a metallochromic indicator that changes its light absorbance properties upon binding to calcium ions (Ca²⁺). This binding event results in a colored complex, and the increase in absorbance at specific wavelengths is proportional to the Ca²⁺ concentration in the sample.[1] The assay is valued for its rapid response time, making it suitable for measuring fast calcium transients.[2]
Q2: What is compound absorbance interference and why is it a problem?
A2: Compound absorbance interference occurs when a test compound being screened has an intrinsic color or absorbs light at the same wavelengths used to measure the APIII-Ca²⁺ complex. This "auto-absorbance" can artificially inflate the readout, masking a true inhibitory effect or creating a false-positive signal that suggests calcium release or influx where none occurred.[3] It is the primary source of interference in absorbance-based screening assays.
Q3: What are the optimal wavelengths for the APIII assay?
A3: The APIII-Ca²⁺ complex has a distinct absorbance spectrum. The assay is typically performed using a dual-wavelength spectrophotometer. The peak absorbance of the complex is measured around 660-720 nm , while a reference wavelength where the complex has minimal absorbance, such as 790-800 nm , is used to correct for background noise, light scatter, and nonspecific absorbance changes.[4] The difference between these two absorbance readings provides the specific signal.
Q4: What are common sources of assay interference besides test compounds?
A4: Aside from colored test compounds, interference can arise from:
-
High turbidity: Particulates from insoluble compounds or cellular debris can scatter light and increase absorbance readings.
-
pH changes: The APIII dye's absorbance spectrum is sensitive to pH. Buffers must be stable, as a pH shift caused by a compound can alter the background reading.
-
Compound precipitation: If a test compound precipitates during the assay, it will cause significant light scattering, leading to artificially high absorbance readings.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: High background absorbance in all wells, including controls.
-
Possible Cause 1: Buffer or Reagent Contamination. The assay buffer or APIII stock solution may be contaminated with calcium or particulates.
-
Solution: Prepare fresh buffers using high-purity water. Filter all solutions through a 0.22 µm filter before use.
-
-
Possible Cause 2: Test Compound Absorbance. If you are screening a library, many of your compounds may be colored.
-
Solution: Implement a background correction protocol to measure and subtract the intrinsic absorbance of your test compounds. See the detailed Protocol 1 below.
-
Problem: Apparent calcium release (high signal) that is not reproducible in orthogonal assays.
-
Possible Cause: False positive due to compound absorbance interference. The test compound is likely absorbing light at the measurement wavelength.
-
Solution: This is a classic sign of an interference compound. You must perform a counter-assay to confirm. The workflow is illustrated in the troubleshooting flowchart below. The first step is always to measure the compound's absorbance in the assay buffer without the APIII dye and/or calcium.
-
Problem: Inconsistent or variable results between replicate wells.
-
Possible Cause 1: Compound Precipitation. The compound may be coming out of solution at the tested concentration.
-
Solution: Visually inspect the plate for any signs of precipitation (cloudiness, particulates). Reduce the final concentration of the compound. You can also add a small amount of a non-ionic detergent like 0.01% Triton X-100 to the assay buffer to improve solubility, but this should be validated to ensure it does not affect the assay chemistry.
-
-
Possible Cause 2: Poor Mixing or Pipetting Errors.
-
Solution: Ensure all reagents are thoroughly mixed after addition. Verify the accuracy and precision of your pipettes.
-
Data Presentation
Effective data correction relies on subtracting the background absorbance from the test compound. The table below illustrates how to organize data from a primary assay and a compound interference counter-assay.
Table 1: Example Data Correction for Compound Absorbance Interference
| Compound ID | Primary Assay (A720nm) | Counter-Assay (A720nm) | Corrected Absorbance (Primary - Counter) | Result Interpretation |
| Control (-Ca²⁺) | 0.050 | 0.005 | 0.045 | Baseline |
| Control (+Ca²⁺) | 0.850 | 0.005 | 0.845 | Max Signal |
| Cmpd-A | 0.830 | 0.010 | 0.820 | No Effect |
| Cmpd-B | 0.450 | 0.015 | 0.435 | True Inhibitor |
| Cmpd-C (Colored) | 0.810 | 0.750 | 0.060 | False Positive ; Actually a strong inhibitor |
| Cmpd-D (Colored) | 0.950 | 0.100 | 0.850 | False Positive ; Actually has no effect |
Note: Absorbance values are illustrative.
Experimental Protocols
Protocol 1: Counter-Assay for Correcting Compound Absorbance Interference
This protocol determines the intrinsic absorbance of a test compound at the assay wavelength, allowing for accurate data correction.[5][6]
Principle: Two identical microplates are prepared. The "Primary Assay Plate" contains all reaction components. The "Counter-Assay Plate" contains the test compounds and buffer but omits a critical component (e.g., calcium or the APIII dye) to ensure the signaling reaction does not occur. The absorbance of the Counter-Assay Plate is then subtracted from the Primary Assay Plate.
Materials:
-
Test compounds serially diluted to 2X final concentration.
-
Assay Buffer (e.g., HEPES-buffered saline, pH 7.2).
-
This compound (APIII) stock solution.
-
Calcium Chloride (CaCl₂) stock solution.
-
96-well or 384-well clear microplates.
-
Dual-wavelength absorbance plate reader.
Methodology:
-
Plate Preparation: Label two microplates: "Primary Assay" and "Counter-Assay".
-
Compound Addition: Add 50 µL of 2X test compound dilutions to the corresponding wells of both plates. Include wells for positive (no compound, with Ca²⁺) and negative (no compound, no Ca²⁺) controls.
-
Reagent Addition (Primary Assay Plate):
-
Add 25 µL of Assay Buffer to all wells.
-
Add 25 µL of 4X APIII solution to all wells.
-
Initiate the reaction by adding 25 µL of 4X CaCl₂ solution to all wells except the negative controls (add 25 µL of Assay Buffer instead). Note: Final volume is 125 µL. Adjust volumes as needed for your specific assay.
-
-
Reagent Addition (Counter-Assay Plate):
-
Add 25 µL of Assay Buffer to all wells.
-
Add 25 µL of 4X APIII solution to all wells.
-
Crucially, add 25 µL of Assay Buffer instead of the CaCl₂ solution to all wells. This ensures you are measuring the compound's absorbance in the presence of the dye but without the calcium-dependent color change.
-
-
Incubation: Incubate both plates for 10-15 minutes at room temperature, protected from light.
-
Measurement: Read the absorbance of both plates at 720 nm and 790 nm (or your chosen measurement and reference wavelengths).
-
Data Analysis:
-
For each well in both plates, calculate the differential absorbance: ΔA = A720nm - A790nm.
-
For each compound well, calculate the corrected absorbance: Corrected ΔA = ΔA(Primary Assay) - ΔA(Counter-Assay) .
-
Use the Corrected ΔA values to determine compound activity.
-
Mandatory Visualizations
Caption: A typical experimental workflow for the this compound calcium assay.
References
- 1. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of isotropic calcium signals from intact frog muscle fibers injected with Arsenazo III or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Antipyrylazo III for Magnesium Measurement
Welcome to the technical support center for the use of Antipyrylazo III in magnesium measurement. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for magnesium measurement?
This compound is a metallochromic indicator dye used for the spectrophotometric determination of several divalent cations, including magnesium (Mg²⁺) and calcium (Ca²⁺). The assay principle is based on the formation of a colored complex between this compound and magnesium ions. This complex formation leads to a shift in the dye's absorbance spectrum, and the magnitude of this change at a specific wavelength is proportional to the magnesium concentration in the sample.
Q2: What are the primary challenges when using this compound for magnesium measurement?
The main challenges include:
-
Interference from Calcium: this compound also binds to calcium, which is often present in biological samples and can lead to overestimation of magnesium levels.[1]
-
pH Sensitivity: The absorbance spectra of both the free dye and its metal complexes are highly dependent on the pH of the solution.
-
Matrix Effects: The composition of the sample (e.g., presence of proteins) can alter the dye's spectral properties and its affinity for magnesium.[2][3]
-
Reagent Stability: Like many organic dyes, the stability of the this compound solution can be a concern, potentially affecting the accuracy and reproducibility of results.
Q3: How can I minimize calcium interference?
There are two primary strategies to mitigate calcium interference:
-
Use of a Masking Agent: Incorporating a chelating agent that selectively binds to calcium with high affinity can "mask" it, preventing its interaction with this compound. EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is a commonly used masking agent for this purpose.
-
Wavelength Selection: Measuring the absorbance at or near the isosbestic wavelength for the Ca²⁺-Antipyrylazo III complex can help to minimize the contribution of calcium to the absorbance signal.
Q4: What is the optimal pH for the assay?
The optimal pH for magnesium measurement with this compound is a critical parameter that needs to be carefully controlled. While the exact optimum can depend on the specific buffer system and sample matrix, a study on the physicochemical properties of this compound for intracellular magnesium measurement was conducted at a pH of 7.35.[2][3] It is crucial to maintain a constant and consistent pH across all samples, standards, and blanks to ensure accurate and reproducible results.
Q5: Can I use this compound for intracellular magnesium measurements?
Yes, this compound is suitable for measuring intracellular free magnesium concentrations.[2][3] However, it is important to be aware that the dye's properties, such as its dissociation constant for Mg²⁺, can be significantly different within the cellular environment (myoplasm) compared to a simple aqueous solution.[2][3] Therefore, for accurate intracellular measurements, an in-situ calibration is highly recommended.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance | 1. Contaminated reagents or glassware.2. Deterioration of the this compound reagent. | 1. Use high-purity water and acid-washed glassware or disposable plasticware.2. Prepare fresh this compound solution. Store the stock solution protected from light and at the recommended temperature. |
| Low sensitivity or weak signal | 1. Incorrect wavelength setting.2. Suboptimal pH of the reaction mixture.3. Low concentration of this compound.4. Insufficient incubation time. | 1. Verify the wavelength settings on your spectrophotometer or microplate reader. The optimal wavelength for the Mg²⁺-Antipyrylazo III complex should be determined empirically, but a common starting point is around 540-570 nm.2. Check and adjust the pH of your buffer and samples.3. Optimize the concentration of the this compound working solution.4. Ensure sufficient incubation time for the color development to reach completion. |
| Inconsistent or non-reproducible results | 1. Fluctuation in temperature or pH.2. Inaccurate pipetting.3. Presence of interfering substances in the sample.4. Sample hemolysis (for blood-derived samples). | 1. Ensure all assays are performed at a constant temperature and that the pH is consistent across all wells.2. Calibrate your pipettes regularly and use proper pipetting techniques.3. Consider sample purification or dilution to minimize matrix effects. Run a sample blank to check for background interference.4. Avoid hemolysis during sample collection and preparation, as red blood cells have a higher magnesium concentration. |
| Results are higher than expected | 1. Interference from calcium or other divalent cations.2. Magnesium contamination from external sources. | 1. Incorporate a calcium-masking agent like EGTA into your assay buffer. If other divalent cations are suspected, their interference should be evaluated.2. Use magnesium-free labware and reagents. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in magnesium measurement.
Table 1: Dissociation Constants (Kd) of this compound for Mg²⁺
| Condition | pH | Dissociation Constant (Kd) | Reference |
| In K⁺ solution | 7.35 | 1.86 mM | [2][3] |
| In rat myoplasm | 7.35 | 3.16 mM | [2][3] |
Table 2: Stoichiometry of this compound Complexes
| Cation | Environment | Stoichiometry (Metal:Dye) | Reference |
| Mg²⁺ | In solution and myoplasm | 1:1 | [2][3] |
| Ca²⁺ | In solution (pH 6.9) | 1:1, 1:2, and possibly 2:2 | [1] |
Experimental Protocols
Protocol: In Vitro Magnesium Measurement using this compound in a 96-Well Microplate
This protocol provides a general framework for measuring magnesium in aqueous samples. Optimization may be required for specific sample types and matrices.
1. Reagent Preparation:
-
This compound Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound powder in high-purity water. Store in a dark, airtight container at 4°C. The stability of the stock solution should be determined empirically, but it is recommended to prepare it fresh on a regular basis.
-
Assay Buffer (e.g., 100 mM MOPS, pH 7.2): Prepare a buffer solution with a pH that is optimal for the assay. This buffer should be free of contaminating divalent cations.
-
Calcium Masking Agent (optional, e.g., 100 mM EGTA): If calcium interference is expected, prepare a stock solution of EGTA in high-purity water.
-
Magnesium Standard Stock Solution (e.g., 1 M MgCl₂): Prepare a high-concentration stock solution of a magnesium salt in high-purity water.
-
Magnesium Working Standards: Prepare a series of dilutions from the Magnesium Standard Stock Solution in the Assay Buffer to create a standard curve (e.g., 0, 0.5, 1, 2, 5, 10 mM).
2. Assay Procedure:
-
To each well of a clear, flat-bottom 96-well microplate, add the following in the order listed:
-
50 µL of Assay Buffer
-
(Optional) 10 µL of Calcium Masking Agent (or Assay Buffer if not used)
-
10 µL of Sample, Standard, or Blank (Assay Buffer)
-
-
Add 100 µL of the this compound working solution to each well. The optimal concentration of the working solution should be determined, but a final concentration in the well of 50-200 µM is a good starting point.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light, to allow for color development.
-
Measure the absorbance at the predetermined optimal wavelength (e.g., 560 nm) using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Plot the corrected absorbance of the standards as a function of their magnesium concentration to generate a standard curve.
-
Determine the magnesium concentration of the samples by interpolating their corrected absorbance values from the standard curve.
Visualizations
Caption: Experimental workflow for in vitro magnesium measurement.
Caption: Logical flow for troubleshooting inaccurate results.
References
- 1. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. A microspectrophotometric study on the physicochemical properties of this compound injected into rat myoballs for measuring free magnesium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of temperature on Antipyrylazo III performance
Welcome to the technical support center for Antipyrylazo III. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound for calcium measurement assays and to troubleshoot potential issues, with a specific focus on the impact of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for conducting calcium measurement assays with Antipyrylago III?
Based on in vitro calibration studies, a controlled temperature of 20°C is recommended for optimal and reproducible performance of this compound in calcium measurement assays.[1] Maintaining a stable temperature is crucial for accurate and consistent results.
Q2: How does temperature affect the performance of this compound?
Temperature can influence several aspects of this compound performance:
-
Binding Affinity (Kd): The dissociation constant (Kd) of calcium indicators, which reflects the affinity of the dye for calcium, is known to be temperature-dependent.[2] Fluctuations in temperature during an experiment can alter the Kd, leading to inaccuracies in the calculated calcium concentrations.
-
Reaction Kinetics: Temperature can affect the kinetics of the binding reaction between this compound and calcium ions. Temperature-jump spectrophotometric measurements have been used to study these kinetics, indicating the importance of temperature in the binding process.
-
Dye Stability: Although specific thermal stability data for this compound is limited, prolonged exposure to elevated temperatures can potentially lead to the degradation of the dye, affecting its performance.
Q3: Can I perform my this compound assay at a temperature other than 20°C?
While 20°C is the recommended temperature based on published protocols, it is possible to perform assays at other temperatures.[1] However, it is critical to:
-
Maintain a constant temperature: The chosen temperature must be kept stable throughout the entire experiment, including all measurements for standards and samples.
-
Validate the assay at the new temperature: You will need to perform a full calibration curve at the new operating temperature to determine the Kd and response characteristics of this compound under your specific experimental conditions.
-
Be aware of potential shifts in absorbance: The optimal wavelength for measurement might shift slightly with a change in temperature. It is advisable to perform a wavelength scan at the new temperature to confirm the absorbance maximum.
Troubleshooting Guide: Temperature-Related Issues
This guide addresses common problems that may arise due to temperature fluctuations during your this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| Poor Reproducibility / High Variability in Replicates | Temperature fluctuations between experimental runs or even within a single run. | - Use a temperature-controlled cuvette holder or plate reader.- Allow all reagents and samples to equilibrate to the chosen experimental temperature before starting the assay.- Monitor and record the temperature throughout the experiment. |
| Inaccurate Calcium Concentration Readings | The dissociation constant (Kd) of this compound is temperature-dependent. Using a Kd value determined at a different temperature will lead to errors in your calculations.[2] | - Always perform a calcium calibration curve under the exact same temperature conditions as your experimental samples.- If you must change the experimental temperature, you must redetermine the Kd at that new temperature. |
| Drifting Baseline Absorbance | The spectrophotometer lamp may be warming up, or the temperature of the assay solution may be changing over time. | - Allow the spectrophotometer to warm up for the manufacturer-recommended time before taking any measurements.- Ensure your assay solution is at a stable temperature before placing it in the spectrophotometer. Use a temperature-controlled sample holder. |
| Unexpected Changes in Absorbance Spectrum | A significant change in temperature can cause a shift in the wavelength of maximum absorbance (λmax). | - If you are operating at a temperature significantly different from 20°C, perform a new wavelength scan to determine the optimal λmax for your conditions.- Ensure consistent temperature control to avoid spectral shifts during the experiment. |
Data Presentation
The following table summarizes the key parameters influenced by temperature in an this compound calcium assay. Please note that the values for Absorbance Change and Kd Variation are illustrative to demonstrate the principle, as precise quantitative data for a range of temperatures is not available in the literature.
| Parameter | Recommended Value/State | Potential Impact of Temperature Variation |
| Operating Temperature | 20°C (stable) | Inconsistent results, inaccurate quantification. |
| Absorbance (Amax) | Wavelength-dependent | Decreases with increasing temperature. |
| Dissociation Constant (Kd) | To be determined at operating temperature | Varies with temperature, affecting accuracy. |
| Dye Stability | Stable at recommended storage | Potential for degradation at elevated temperatures. |
Experimental Protocols
Key Experiment: Determining the Effect of Temperature on this compound Absorbance
This protocol outlines a method to assess the impact of temperature on the absorbance of this compound in the presence of a fixed calcium concentration.
Objective: To measure the change in absorbance of the this compound-Ca²⁺ complex at different temperatures.
Materials:
-
This compound stock solution
-
Calcium chloride (CaCl₂) standard solution
-
Temperature-controlled spectrophotometer with a cuvette holder
-
Calibrated thermometer
-
Appropriate buffer solution (e.g., MOPS or HEPES, pH 7.2)
Procedure:
-
Prepare a solution of this compound and a saturating concentration of CaCl₂ in the chosen buffer.
-
Set the spectrophotometer to the wavelength of maximum absorbance for the this compound-Ca²⁺ complex (typically around 600-660 nm, but should be confirmed).
-
Set the temperature of the cuvette holder to the first desired temperature (e.g., 15°C) and allow it to equilibrate.
-
Place the cuvette containing the this compound-Ca²⁺ solution into the holder and allow the temperature of the solution to stabilize.
-
Record the absorbance reading.
-
Increase the temperature in increments (e.g., 5°C) and repeat steps 4 and 5 for each temperature point up to a desired maximum (e.g., 40°C).
-
Plot the absorbance as a function of temperature.
Visualizations
References
Validation & Comparative
A Comparative Guide to Antipyrylazo III and Arsenazo III for Calcium Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of calcium ions (Ca²⁺) is fundamental across a vast spectrum of biological research, from cellular signaling to drug discovery. Metallochromic indicators, which undergo a spectral shift upon binding to metal ions, are invaluable tools for this purpose. Among these, Antipyrylazo III and Arsenazo III have emerged as prominent dyes for the spectrophotometric determination of calcium. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal indicator for their specific applications.
Performance Characteristics at a Glance
A summary of the key quantitative performance indicators for this compound and Arsenazo III is presented below, offering a direct comparison of their capabilities in calcium detection.
| Parameter | This compound | Arsenazo III |
| Molar Absorptivity (ε) of Ca²⁺ Complex | Data not readily available in a comparable format | ~4.40 x 10⁴ L·mol⁻¹·cm⁻¹ at 650 nm[1] |
| Dissociation Constant (Kd) for Ca²⁺ | Not explicitly defined; forms multiple complexes | Apparent Kd of 34-45 µM[2][3] |
| Relaxation Rate (Response Time) | < 1 ms[4] | 10-20 ms[4] |
| Optimal pH Range | ~6.9 - 7.4[2][4] | ~5.0 - 7.4[1][4] |
| Wavelength of Maximum Absorbance (Ca²⁺ Complex) | ~710 nm | ~650 nm[1][5] |
| Stoichiometry of Ca²⁺ Complex | Primarily Ca(Dye)₂[5] | Can form both Ca(Dye) and Ca(Dye)₂[4] |
| Selectivity for Ca²⁺ over Mg²⁺ | Also binds Mg²⁺, forming an Mg(Dye) complex. Changes in Mg²⁺ can be monitored at 590 nm.[6][7] | High selectivity at pH 5-6, where Mg²⁺ interference is eliminated.[1] |
In-Depth Comparison
Sensitivity and Response Time: Arsenazo III exhibits a high molar absorptivity for its calcium complex, indicating a sensitive response to changes in calcium concentration.[1] However, its reaction kinetics are relatively slow, with a relaxation rate of 10-20 milliseconds.[4] In contrast, this compound boasts a significantly faster response time, with a relaxation rate of less than 1 millisecond.[4] This rapid kinetic profile makes this compound a superior choice for monitoring rapid calcium transients, for instance, in muscle physiology studies.[8][9] The signal from this compound has been described as temporally faster than that of Arsenazo III.[9]
Stoichiometry and Selectivity: The interaction of these dyes with calcium is complex. This compound predominantly forms a 1:2 complex with calcium (Ca(Dye)₂).[5] It also binds to magnesium, forming a 1:1 complex (Mg(Dye)), and absorbance changes related to magnesium can be monitored at a different wavelength (around 590 nm), allowing for simultaneous or differential measurements.[6][7]
Arsenazo III can form both 1:1 (Ca(Dye)) and 1:2 (Ca(Dye)₂) complexes with calcium, which can complicate the interpretation of results.[4] However, its selectivity for calcium over magnesium is a significant advantage in many biological samples. At a pH between 5 and 6, the interference from magnesium can be effectively eliminated when using Arsenazo III.[1]
Experimental Protocols
Detailed methodologies for the use of both this compound and Arsenazo III in spectrophotometric calcium detection are provided below.
Spectrophotometric Calcium Detection with Arsenazo III
This protocol is based on commercially available kits and established laboratory methods.
1. Reagents and Preparation:
-
Arsenazo III Reagent Solution: A solution containing Arsenazo III (typically 0.15-0.26 mmol/L) in a suitable buffer (e.g., Imidazole buffer, pH ~6.6-6.8).[5] This solution may also contain 8-hydroxyquinoline to chelate magnesium and minimize interference.[6]
-
Calcium Standard: A standard solution of known calcium concentration (e.g., 10 mg/dL).
-
Sample: Serum, plasma (heparinized), or urine. Note: Anticoagulants such as EDTA, citrate, or oxalate should not be used as they chelate calcium.
2. Assay Procedure:
-
Pipette 1.0 mL of the Arsenazo III reagent solution into a cuvette.
-
Add 10 µL of the sample (or standard) to the cuvette.
-
Mix well and incubate at room temperature for approximately 5 minutes to allow for color development.
-
Measure the absorbance at 650 nm against a reagent blank (Arsenazo III solution without the sample).
3. Calculation: The calcium concentration in the sample is calculated using the following formula:
Calcium Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
Spectrophotometric Calcium Detection with this compound
This protocol is a generalized procedure derived from research applications.
1. Reagents and Preparation:
-
This compound Solution: Prepare a stock solution of this compound in a suitable buffer, such as 20 mM KMOPS at pH 6.9. The final concentration of the dye in the assay will depend on the specific application and expected calcium concentration.
-
Calcium Standard Solutions: A series of calcium standards of known concentrations should be prepared in the same buffer as the this compound solution.
-
Sample: The sample should be appropriately diluted in the buffer.
2. Assay Procedure:
-
Add the this compound solution to a cuvette.
-
Add the sample (or standard) to the cuvette and mix thoroughly.
-
Allow the reaction to reach equilibrium (given its fast kinetics, this is typically very rapid).
-
Measure the absorbance at the wavelength of maximal difference between the free dye and the calcium-bound dye (e.g., around 710 nm). A reference wavelength where the absorbance does not change with calcium binding (e.g., 790 nm) can be used to correct for baseline drift or scattering.
3. Data Analysis: A calibration curve should be generated by plotting the absorbance of the calcium standards against their known concentrations. The calcium concentration of the sample can then be determined by interpolating its absorbance on the calibration curve.
Visualizing the Detection Mechanism
The interaction between the metallochromic dyes and calcium ions can be represented as a simple binding equilibrium.
Caption: Calcium ion binding to the free dye, resulting in a colored complex.
The differing stoichiometry of the calcium complexes for each dye can be illustrated as follows:
Caption: Stoichiometry of calcium complexes for each dye.
Conclusion
Both this compound and Arsenazo III are effective metallochromic indicators for the spectrophotometric determination of calcium. The choice between them should be guided by the specific requirements of the experiment.
-
This compound is the preferred indicator for applications requiring the measurement of rapid calcium dynamics due to its superior temporal resolution. Its ability to also detect magnesium can be advantageous for studies investigating the interplay between these two ions.
-
Arsenazo III is a robust and sensitive indicator that is well-suited for endpoint measurements of total calcium in various biological samples. Its high selectivity for calcium over magnesium, particularly at a controlled pH, simplifies experimental procedures and data interpretation in magnesium-rich environments.
Researchers should carefully consider the kinetic and selectivity properties of each dye to ensure the generation of accurate and reliable data in their calcium detection assays.
References
- 1. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a "middle range" Ca2+ metallochromic indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of Ca2+ binding to arsenazo III and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biolabo.fr [biolabo.fr]
- 6. Simultaneous monitoring of changes in magnesium and calcium concentrations in frog cut twitch fibers containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous monitoring of changes in magnesium and calcium concentrations in frog cut twitch fibers containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arsenazo III and this compound calcium transients in single skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
A Comparative Guide to Calcium Indicators: Antipyrylazo III vs. Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of intracellular calcium (Ca²⁺) concentration is pivotal for understanding a vast array of cellular processes, from signal transduction and muscle contraction to apoptosis and neuroplasticity. The choice of a suitable Ca²⁺ indicator is therefore a critical decision in experimental design. This guide provides an objective comparison of the metallochromic indicator Antipyrylazo III and the widely used class of fluorescent calcium indicators, supported by experimental data and detailed methodologies.
At a Glance: Key Performance Characteristics
The selection of a calcium indicator hinges on a balance of several key performance metrics. This table summarizes the quantitative data for this compound and a selection of popular fluorescent calcium indicators.
| Property | This compound | Fura-2 | Fluo-4 | Cal-520 | Rhod-4 |
| Indicator Type | Metallochromic (Absorbance) | Ratiometric Fluorescent | Single-Wavelength Fluorescent | Single-Wavelength Fluorescent | Single-Wavelength Fluorescent |
| Dissociation Constant (Kd) | µM range (variable with conditions) | ~145 nM | ~345 nM | ~320 nM | ~525 nM[1] |
| Signal Readout | Change in absorbance | Ratio of fluorescence emission at two excitation wavelengths | Increase in fluorescence intensity | Increase in fluorescence intensity | Increase in fluorescence intensity |
| Temporal Resolution (Kinetics) | Fast (relaxation rate < 1 ms)[2] | Fast | Fast | Fast | Fast |
| Signal-to-Noise Ratio (SNR) | Generally lower than fluorescent indicators | High (ratiometric nature reduces noise)[3][4] | High | Very High[5] | High[1] |
| Photostability | Not susceptible to photobleaching | Good (ratiometric nature mitigates some effects)[4] | Moderate (susceptible to photobleaching) | Good | Good |
| Cell Loading | Microinjection or disruptive methods | AM ester loading (cell-permeable) | AM ester loading (cell-permeable) | AM ester loading (cell-permeable) | AM ester loading (cell-permeable) |
| Interference | Susceptible to interference from Mg²⁺ and changes in pH[6] | Less sensitive to loading artifacts and cell thickness[3][4] | Sensitive to uneven loading and dye leakage | Less prone to leakage than Fluo dyes[7] | Red-shifted emission reduces autofluorescence |
Delving Deeper: A Head-to-Head Comparison
This compound: The Classic Absorbance Indicator
This compound is a metallochromic indicator that undergoes a change in its absorbance spectrum upon binding to Ca²⁺. It has been a valuable tool, particularly in studies of muscle physiology, for its rapid response kinetics.
Advantages:
-
Fast Kinetics: With a relaxation rate of less than a millisecond, this compound is well-suited for tracking very rapid Ca²⁺ transients.[2]
-
No Photobleaching: As an absorbance-based dye, it is not susceptible to the photobleaching that can plague fluorescent indicators during prolonged imaging experiments.
Disadvantages:
-
Lower Sensitivity: Its affinity for Ca²⁺ is in the micromolar range, making it less suitable for detecting the small, localized Ca²⁺ signals that are often studied with fluorescent indicators.
-
Interference: this compound's absorbance spectrum can be influenced by the presence of other divalent cations, notably magnesium (Mg²⁺), and by changes in pH, which can complicate the interpretation of results.[6]
-
Cell Loading: Being membrane-impermeant, this compound must be introduced into cells via invasive methods such as microinjection, which can be technically challenging and may damage the cells.
-
Lower Signal-to-Noise Ratio: Absorbance measurements are inherently more susceptible to noise from light scattering and other sources compared to the high signal-to-background ratio achievable with modern fluorescent indicators.
Fluorescent Calcium Indicators: A Versatile Toolkit
Fluorescent calcium indicators are a diverse class of molecules that exhibit a change in their fluorescent properties upon binding Ca²⁺. They are the most widely used tools for intracellular Ca²⁺ measurement due to their high sensitivity and versatility.
Two Main Classes:
-
Ratiometric Indicators (e.g., Fura-2): These dyes exhibit a shift in their excitation or emission wavelength upon Ca²⁺ binding. By taking the ratio of the fluorescence intensity at two different wavelengths, one can obtain a more accurate and quantitative measurement of Ca²⁺ concentration that is less affected by variations in dye concentration, cell thickness, and photobleaching.[3][4]
-
Single-Wavelength Indicators (e.g., Fluo-4, Cal-520, Rhod-4): These indicators show a significant increase in fluorescence intensity upon binding Ca²⁺. They are generally brighter than ratiometric indicators and are well-suited for high-throughput screening and for detecting rapid, localized Ca²⁺ signals, often referred to as "calcium sparks" or "puffs".[1]
Advantages:
-
High Sensitivity: With dissociation constants in the nanomolar range, fluorescent indicators are capable of detecting subtle changes in intracellular Ca²⁺ concentration.
-
High Signal-to-Noise Ratio: Modern fluorescent indicators, particularly newer generations like Cal-520, offer an excellent signal-to-noise ratio, allowing for the clear visualization of small and rapid Ca²⁺ events.[5]
-
Ease of Use: Most fluorescent indicators are available in a cell-permeable acetoxymethyl (AM) ester form, which allows for straightforward loading into a population of cells.
-
Spectral Variety: A wide range of fluorescent indicators are available with different spectral properties, allowing for multiplexing with other fluorescent probes and for choosing a dye that is compatible with the available imaging equipment. Red-shifted indicators like Rhod-4 are particularly advantageous as they minimize cellular autofluorescence and light scattering.[1]
Disadvantages:
-
Photobleaching: Fluorescent molecules can be irreversibly damaged by exposure to excitation light, leading to a loss of signal over time.
-
Phototoxicity: The high-intensity light used for fluorescence excitation can be damaging to cells, especially during long-term imaging experiments.
-
Loading Artifacts: Uneven loading of the AM ester forms can lead to variations in dye concentration between cells and within subcellular compartments. Incomplete de-esterification can also be a source of artifacts.
-
Buffering Effects: At high concentrations, the indicators themselves can act as Ca²⁺ buffers, potentially altering the very signals they are intended to measure.
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate a typical calcium signaling pathway and a generalized experimental workflow for measuring intracellular calcium.
Caption: A simplified diagram of a common calcium signaling pathway.
References
- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of Ca2+ binding to arsenazo III and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fura-2 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. yakusaku.jp [yakusaku.jp]
- 6. Comparison of the characteristics of four metallochromic dyes as potential calcium indicators for biological experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
A Researcher's Guide to Measuring Extracellular Calcium: A Comparative Analysis of Antipyrylazo III and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate measurement of extracellular calcium ([Ca2+]e) is crucial for understanding a myriad of physiological processes and for the development of novel therapeutics. This guide provides a comprehensive comparison of Antipyrylazo III, a widely used metallochromic indicator, with other common methods for determining extracellular calcium concentrations. We present a detailed analysis of performance characteristics, experimental protocols, and supporting data to aid in the selection of the most appropriate method for your research needs.
Introduction to Extracellular Calcium Measurement
Extracellular calcium plays a vital role in numerous biological functions, including neurotransmission, muscle contraction, blood coagulation, and bone metabolism. Consequently, the ability to accurately quantify [Ca2+]e is of paramount importance in many areas of biomedical research. A variety of techniques have been developed for this purpose, each with its own set of advantages and limitations. This guide focuses on the validation and comparison of this compound, a spectrophotometric dye, against other prevalent methodologies.
Methods for Extracellular Calcium Measurement at a Glance
The selection of an appropriate assay for extracellular calcium depends on factors such as the required sensitivity, the sample matrix, throughput needs, and available instrumentation. Here, we compare four major categories of [Ca2+]e measurement techniques:
-
Metallochromic Indicators: These are dyes that undergo a spectral shift upon binding to calcium, allowing for colorimetric or spectrophotometric quantification.
-
Bioluminescent Probes: These methods utilize light-emitting proteins that are sensitive to calcium concentrations.
-
Ion-Selective Electrodes (ISEs): These electrochemical sensors provide a direct measurement of free calcium ion activity.
-
Fluorescent Indicators: While primarily used for intracellular calcium, some fluorescent dyes can be adapted for extracellular measurements.
Performance Comparison of Extracellular Calcium Assays
The following table summarizes the key performance characteristics of this compound and its alternatives. This data has been compiled from various studies to provide a comparative overview.
| Method | Principle | Linearity Range | Sensitivity | Coefficient of Variation (CV) | Key Advantages | Key Disadvantages |
| This compound | Spectrophotometry (Colorimetric) | Up to ~1.0 mM[1] | High | 1-3% | Temporally fast signal, reliable calibration[2][3] | Potential for interference from motion artifacts in tissue preps[4] |
| Arsenazo III | Spectrophotometry (Colorimetric) | Up to 32 mg/dL (8 mM)[5] | 1 mg/dL = 0.0316 A[5] | < 2% | High affinity for calcium[6] | Slower kinetics than this compound, potential for complex in-situ signals[2][3][7] |
| o-Cresolphthalein Complexone (oCPC) | Spectrophotometry (Colorimetric) | Up to 20 mg/dL (5 mM)[8] | Minimum detection limit of 2.0 mg/dL[8] | 1.2-3.1%[9] | Widely used in clinical chemistry, automated methods available[9][10] | Positive interference from magnesium[9] |
| Aequorin | Bioluminescence | Millimolar to nanomolar concentrations[11] | More sensitive than fluorescence-based assays[12] | Not readily available | High sensitivity, applicable for in vivo measurements[12][13] | Requires cell transfection with apoaequorin gene[12] |
| Ion-Selective Electrode (ISE) | Potentiometry | 1x10⁻⁶ to 0.1 M (0.04 to 4000 mg/L)[14] | Detection limit of 0.026 mg/dL[5] | Dependent on calibration | Direct measurement of free ionized calcium, high specificity | Temperature sensitive, requires specific buffer solutions[15][16] |
| Fluorescent Indicators (e.g., Fura-2, Fluo-4) | Fluorescence | Typically nM to low µM range | High | Dependent on loading and imaging | High sensitivity, suitable for imaging spatial dynamics[17][18] | Primarily designed for intracellular measurements, potential for compartmentalization[18] |
Experimental Protocols
Measurement of Extracellular Calcium using this compound
This protocol is adapted from studies utilizing spectrophotometry for the determination of extracellular calcium in biological preparations.[1][4]
Materials:
-
This compound solution (e.g., 0.3 mM in a suitable physiological buffer)
-
Spectrophotometer capable of multiple wavelength measurements
-
Cuvettes
-
Physiological buffer (e.g., Krebs-Henseleit solution)
-
Calcium standards for calibration
Procedure:
-
Preparation of Reagents: Prepare a stock solution of this compound in the desired physiological buffer. The final concentration used in the experiment will depend on the specific application and can range from 0.1 to 0.5 mM.
-
Calibration: Generate a standard curve by adding known concentrations of calcium to the this compound solution and measuring the absorbance at the appropriate wavelengths. The absorbance difference between two wavelengths (e.g., 720 nm and 790 nm) is often used to correct for light scattering and motion artifacts.
-
Sample Preparation: For in vitro tissue preparations, the tissue is bathed in the this compound-containing physiological solution.[4]
-
Measurement: Monitor the change in absorbance of the solution over time using the spectrophotometer. Changes in extracellular calcium concentration will result in a corresponding change in the absorbance spectrum of this compound.
-
Data Analysis: Convert the measured absorbance changes to calcium concentrations using the calibration curve.
Workflow for this compound Measurement
Caption: Workflow for measuring extracellular calcium with this compound.
Measurement of Serum Calcium using o-Cresolphthalein Complexone (oCPC)
This protocol is a standard colorimetric method used in clinical laboratories.[8][9][19]
Materials:
-
o-Cresolphthalein complexone (oCPC) reagent
-
Alkaline buffer (e.g., 2-Amino-2-methyl-1-propanol, pH 10.5)
-
8-hydroxyquinoline (to prevent magnesium interference)
-
Spectrophotometer
-
Serum samples
-
Calcium standard
Procedure:
-
Reagent Preparation: The oCPC reagent is typically a two-part solution, with the chromogen and buffer stored separately and mixed before use.
-
Sample and Standard Preparation: Prepare a reagent blank, a calcium standard, and the serum samples.
-
Reaction: Add the oCPC reagent to the blank, standard, and samples.
-
Incubation: Incubate the mixture for a short period (e.g., 5 minutes) at room temperature.
-
Measurement: Measure the absorbance of the standard and samples against the reagent blank at 570-580 nm.
-
Calculation: Calculate the calcium concentration in the samples using the absorbance of the standard.
oCPC Method Workflow
Caption: Experimental workflow for the oCPC method.
Measurement of Extracellular Calcium using an Ion-Selective Electrode (ISE)
This protocol outlines the direct measurement of ionized calcium.[15][20][21]
Materials:
-
Calcium Ion-Selective Electrode
-
Reference electrode
-
Ion meter
-
Calcium standards
-
Ionic Strength Adjuster (ISA) solution
Procedure:
-
Electrode Preparation: Prepare and condition the calcium ISE according to the manufacturer's instructions.
-
Calibration: Calibrate the electrode using a series of calcium standards of known concentrations. It is recommended to add an ISA solution to all standards and samples to maintain a constant ionic strength.
-
Sample Measurement: Immerse the electrode in the sample solution and record the potential (in mV) once the reading has stabilized.
-
Data Analysis: The ion meter will typically convert the mV reading directly into a calcium concentration based on the calibration.
Calcium Signaling Pathway
Caption: A simplified Gq-coupled GPCR signaling pathway leading to changes in intracellular and potentially extracellular calcium.
Conclusion and Recommendations
The choice of method for measuring extracellular calcium is highly dependent on the specific research question and experimental context.
-
This compound offers a robust and kinetically favorable option for real-time spectrophotometric measurements in isolated tissues and cell suspensions. Its primary advantage lies in its rapid response time, making it suitable for tracking dynamic changes in [Ca2+]e.[2][3]
-
For high-throughput clinical applications and analysis of serum or plasma samples, colorimetric methods like o-cresolphthalein complexone (oCPC) and Arsenazo III are well-established and readily automated.[9][10][22] However, potential interferences from other ions and sample components must be considered.
-
When the direct measurement of free, biologically active calcium is required, ion-selective electrodes (ISEs) are the gold standard due to their high specificity.[22]
-
Bioluminescent and fluorescent probes offer the highest sensitivity and are invaluable for studying calcium signaling dynamics, although their application to extracellular measurements is less common and may require specialized instrumentation and experimental setups.[12][17]
Researchers should carefully consider the performance characteristics, advantages, and limitations of each method, as outlined in this guide, to select the most appropriate tool for their studies of extracellular calcium.
References
- 1. Calcium signals recorded from cut frog twitch fibers containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of isotropic calcium signals from intact frog muscle fibers injected with Arsenazo III or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of isotropic calcium signals from intact frog muscle fibers injected with Arsenazo III or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation-dependent cumulative depletions of extracellular free calcium in guinea pig atrium measured with this compound and tetramethylmurexide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlas-medical.com [atlas-medical.com]
- 6. reckondiagnostics.com [reckondiagnostics.com]
- 7. Arsenazo III and this compound calcium transients in single skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 9. Evaluation of the ASTRA o-cresolphthalein complexone calcium method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison Between Measured and Calculated Free Calcium Values at Different Serum Albumin Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium imaging - Wikipedia [en.wikipedia.org]
- 12. Calcium Assay Kit (Luminometric) (ab112114) | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Calcium Ion Selective Electrode (ISE) | NT Sensors [ntsensors.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Calcium Electrode, Calcium ISE, Calcium Ion Selective Electrode, Calcium [nico2000.net]
- 17. A comparison of fluorescent Ca²⁺ indicators for imaging local Ca²⁺ signals in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reckondiagnostics.com [reckondiagnostics.com]
- 20. vernier.com [vernier.com]
- 21. bante-china.com [bante-china.com]
- 22. ijmb.in [ijmb.in]
A Comparative Guide to Calcium Quantification: Antipyrylazo III, Fura-2, and Atomic Absorption Spectroscopy
For researchers and drug development professionals, the accurate measurement of calcium is paramount to understanding a vast array of cellular processes. This guide provides a comprehensive comparison of three widely used methods for calcium quantification: the metallochromic indicator Antipyrylazo III, the fluorescent indicator Fura-2, and the analytical technique of Atomic Absorption Spectroscopy (AAS). We present a side-by-side analysis of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Performance Comparison
The choice of a calcium quantification method hinges on the specific experimental requirements, such as the sample type, the required sensitivity, and whether the measurement of free intracellular or total elemental calcium is desired. The following table summarizes the key performance characteristics of this compound, Fura-2, and Atomic Absorption Spectroscopy.
| Feature | This compound | Fura-2 | Atomic Absorption Spectroscopy (AAS) |
| Principle | Spectrophotometry (absorbance change upon Ca²⁺ binding) | Fluorometry (ratiometric fluorescence) | Absorption of light by free atoms in a flame or graphite furnace |
| Measurement Type | Primarily free Ca²⁺ in solution and intracellularly | Free intracellular Ca²⁺ | Total elemental Ca |
| Sensitivity | Micromolar range | Nanomolar to low micromolar range[1] | Parts per million (ppm) to parts per billion (ppb) range |
| Selectivity | Can be interfered with by Mg²⁺ and pH changes[2] | High selectivity for Ca²⁺ over other divalent cations | Highly selective for calcium |
| Dynamic Range | "Middle range" indicator suitable for micromolar concentrations[3] | Effective for measuring resting and transient intracellular Ca²⁺ levels | Wide linear dynamic range |
| Temporal Resolution | Fast kinetics, suitable for measuring rapid Ca²⁺ transients[4][5] | Slower kinetics compared to this compound, but suitable for many cellular processes[6] | Not suitable for real-time measurements of dynamic changes |
| Instrumentation | Spectrophotometer | Fluorescence microscope or plate reader | Atomic Absorption Spectrophotometer |
| Advantages | - More accurate and reliable than Arsenazo III[4]- Fast temporal resolution[4][5] | - Ratiometric measurement minimizes errors from dye loading and photobleaching[6]- High sensitivity for intracellular measurements | - High accuracy and precision for total calcium determination- Established reference method |
| Disadvantages | - Interference from Mg²⁺ and pH- Lower sensitivity compared to fluorescent dyes | - Can be compartmentalized within cells- Phototoxicity and photobleaching can occur | - Destructive to the sample- Requires specialized equipment and sample preparation- Does not measure free ionized calcium |
Experimental Protocols
Detailed methodologies for each of the discussed calcium quantification methods are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
This compound Spectrophotometric Assay
This protocol is adapted from studies measuring calcium transients in muscle fibers.
Materials:
-
This compound solution (e.g., 0.3 mM in a suitable buffer)
-
Buffer solution (e.g., physiological saline)
-
Spectrophotometer capable of rapid wavelength switching
Procedure:
-
Prepare the this compound solution in the desired experimental buffer.
-
Introduce the dye into the sample. For intracellular measurements in cells like muscle fibers, this can be achieved through microinjection or diffusion from a cut end of the fiber[7][8].
-
Place the sample in the spectrophotometer.
-
Measure the absorbance at two or more wavelengths. One wavelength should be sensitive to calcium binding (e.g., 720 nm), and another should be an isosbestic point for the Ca²⁺-dye reaction (e.g., 590 nm) to correct for dye concentration changes and movement artifacts[2].
-
Induce the calcium transient or change you wish to measure.
-
Record the change in absorbance over time.
-
The change in free calcium concentration can be calculated from the change in absorbance, based on the known dissociation constant of the this compound-Ca²⁺ complex. At pH 6.9, this compound forms complexes with calcium in 1:1, 1:2, and possibly 2:2 stoichiometries[9][10].
Fura-2 AM Intracellular Calcium Assay
This protocol outlines the measurement of intracellular calcium using the fluorescent indicator Fura-2 AM.
Materials:
-
Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO)
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cells of interest cultured on coverslips or in microplates
-
Fluorescence imaging system (microscope or plate reader) with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
Procedure:
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µM. The addition of a small amount of Pluronic F-127 can help to disperse the dye.
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C.
-
After incubation, wash the cells with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes.
-
Mount the coverslip on the microscope stage or place the microplate in the reader.
-
Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is used to calculate the intracellular calcium concentration. This ratiometric measurement helps to correct for variations in dye concentration, cell thickness, and photobleaching[6].
Atomic Absorption Spectroscopy (AAS) for Total Calcium
This protocol describes the determination of total calcium in a biological sample using flame AAS.
Materials:
-
Atomic Absorption Spectrophotometer with a calcium hollow cathode lamp
-
Air-acetylene flame
-
Lanthanum chloride solution (e.g., 1% w/v) to suppress phosphate interference
-
Calcium standard solutions
-
Sample for analysis (e.g., serum, digested tissue)
Procedure:
-
Prepare the sample for analysis. This may involve dilution, acid digestion, or ashing to remove organic matter.
-
Add a releasing agent, such as lanthanum chloride, to both the samples and the standards to overcome chemical interferences, particularly from phosphate[11].
-
Prepare a series of calcium standard solutions of known concentrations.
-
Set up the AAS instrument according to the manufacturer's instructions for calcium analysis (wavelength typically 422.7 nm).
-
Aspirate the blank, standards, and samples into the flame.
-
Measure the absorbance of each solution.
-
Create a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of calcium in the samples by comparing their absorbance to the calibration curve. AAS provides a highly accurate measurement of the total elemental calcium in the sample[12].
Visualizing the Method Selection Process
The selection of an appropriate calcium measurement technique is a critical step in experimental design. The following diagram illustrates a logical workflow for choosing between this compound, Fura-2, and AAS based on key experimental considerations.
Caption: A decision tree to guide the selection of a calcium measurement method.
References
- 1. Possibility of simultaneously measuring low and high calcium concentrations using Fura–2 and lifetime-based sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous monitoring of changes in magnesium and calcium concentrations in frog cut twitch fibers containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a "middle range" Ca2+ metallochromic indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of isotropic calcium signals from intact frog muscle fibers injected with Arsenazo III or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of Ca2+ binding to arsenazo III and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fura-2 - Wikipedia [en.wikipedia.org]
- 7. Calcium signals recorded from cut frog twitch fibers containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arsenazo III and this compound calcium transients in single skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of total calcium in biological fluids: flame atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Antipyrylazo III vs. Fura-2 for Cellular Calcium Assays
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca2+]) is paramount to understanding a vast array of cellular processes. The choice of fluorescent indicator is critical for obtaining reliable and meaningful data. This guide provides a comprehensive comparison of two calcium indicators, the metallochromic Antipyrylazo III and the ratiometric fluorescent dye Fura-2, highlighting their respective advantages in specific assay conditions.
While Fura-2 has become a widely adopted tool for monitoring cytosolic calcium signals, this compound presents distinct advantages in scenarios requiring the measurement of high calcium concentrations, such as within the sarcoplasmic reticulum, and in applications where rapid calcium transients are of interest.
Quantitative Comparison of this compound and Fura-2
The selection of an appropriate calcium indicator is contingent on the specific experimental requirements. The following table summarizes the key quantitative parameters of this compound and Fura-2 to facilitate an informed decision.
| Property | This compound | Fura-2 |
| Indicator Type | Metallochromic (Absorbance-based) | Ratiometric Fluorescent |
| Measurement Principle | Change in absorbance upon Ca2+ binding | Ratio of fluorescence emission at two excitation wavelengths |
| Typical Application | High [Ca2+] environments (e.g., sarcoplasmic reticulum)[1][2][3] | Cytosolic [Ca2+] measurements[4] |
| Dissociation Constant (Kd) for Ca2+ | In the micromolar (µM) to millimolar (mM) range; can be influenced by experimental conditions. One study in skinned muscle fibers reported a Kd of ~8000 µM²[5]. Another study on myoballs reported an apparent Kd for Mg2+ of 3.16 mM[6]. | ~145 nM in vitro (can vary in situ)[7] |
| Stoichiometry (Ca2+:Dye) | Primarily 1:2 (CaD2)[8][9] | 1:1 |
| Wavelengths (nm) | Absorbance measured at wavelengths > 670 nm to avoid ATP interference[3] | Excitation: 340/380; Emission: ~510[10][11] |
| Kinetics | Faster relaxation rate (<1 ms) compared to similar dyes like Arsenazo III[12][13] | Slower kinetics may not resolve very fast Ca2+ transients |
| Advantages | - Suitable for high [Ca2+] measurements.[1][2][3]- Faster kinetics for resolving rapid transients.[12][13]- Less susceptible to photobleaching compared to fluorescent dyes. | - Ratiometric measurement minimizes effects of uneven dye loading, cell thickness, and photobleaching.[10][11]- High sensitivity for low cytosolic [Ca2+]. |
| Disadvantages | - Lower sensitivity for low [Ca2+].- Potential interference from other divalent cations and ATP at certain wavelengths.[3]- Requires microinjection for cell loading. | - Can undergo photobleaching and leakage from cells.[4]- Potential for compartmentalization within organelles.[4]- Can buffer intracellular Ca2+, affecting transients. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these indicators. Below are representative protocols for measuring calcium using this compound and Fura-2.
This compound Protocol for Sarcoplasmic Reticulum Ca2+ Measurement
This protocol is adapted from methodologies used in skeletal muscle fiber preparations to measure calcium uptake and release from the sarcoplasmic reticulum (SR).[1][2][3]
1. Preparation of Skinned Muscle Fibers:
-
Isolate single muscle fibers from the tissue of interest (e.g., frog skeletal muscle).
-
Mechanically or chemically "skin" the fibers to permeabilize the sarcolemma, allowing direct access to the myoplasm and SR.
2. Microinjection of this compound:
-
Prepare a solution of this compound in a suitable intracellular buffer.
-
Microinject the this compound solution directly into the skinned muscle fiber.
3. Spectrophotometric Measurement:
-
Mount the injected fiber in a chamber on a dual-wavelength spectrophotometer.
-
Monitor the differential absorbance of this compound at a wavelength pair where Ca2+ binding induces a change in absorbance (e.g., >670 nm to minimize ATP interference).[3]
-
A reference wavelength where Ca2+ has minimal effect on absorbance is also monitored.
4. Initiation of Ca2+ Flux:
-
Perfuse the fiber with solutions containing agents that trigger Ca2+ uptake or release from the SR (e.g., ATP for uptake, caffeine or ionomycin for release).
5. Data Analysis:
-
The change in differential absorbance is proportional to the change in free [Ca2+] in the vicinity of the SR.
-
Calibrate the signal by perfusing the fiber with a series of solutions containing known free [Ca2+] concentrations.
Fura-2 Protocol for Cytosolic Ca2+ Measurement in Cultured Cells
This protocol describes the loading of cultured cells with the cell-permeant form of Fura-2 (Fura-2 AM) and subsequent measurement of cytosolic Ca2+ changes.[11][14]
1. Cell Preparation:
-
Plate adherent cells on coverslips or in a multi-well plate suitable for fluorescence microscopy or a plate reader.
-
For suspension cells, wash and resuspend in a suitable buffer.
2. Fura-2 AM Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS). The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C. The optimal conditions should be determined empirically for each cell type.[11]
3. De-esterification:
-
After loading, wash the cells with fresh buffer to remove extracellular Fura-2 AM.
-
Incubate the cells for an additional 15-30 minutes to allow for the complete hydrolysis of the AM ester group by intracellular esterases, trapping the active Fura-2 in the cytosol.
4. Fluorescence Measurement:
-
Place the coverslip with loaded cells in a perfusion chamber on a fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation, and a detector for emission at ~510 nm.
-
For plate-based assays, use a fluorescence plate reader with the appropriate filter sets.
5. Data Acquisition and Analysis:
-
Record the fluorescence intensity at 510 nm while alternating the excitation wavelength between 340 nm and 380 nm.
-
The ratio of the fluorescence intensities (F340/F380) is calculated. An increase in this ratio corresponds to an increase in intracellular [Ca2+].[11]
-
Calibrate the ratio values to absolute [Ca2+] concentrations by determining the minimum (Rmin) and maximum (Rmax) ratios in Ca2+-free and Ca2+-saturating conditions, respectively.
Visualization of Signaling Pathways
Understanding the cellular context of calcium signaling is essential for interpreting experimental data. The following diagrams, generated using the DOT language, illustrate two key pathways where these indicators are frequently employed.
Caption: Gq-protein coupled receptor signaling pathway leading to cytosolic calcium release.
Caption: Excitation-contraction coupling in skeletal muscle.
References
- 1. Spectroscopic determination of sarcoplasmic reticulum Ca2+ uptake and Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved resolution of the initial fast phase of heavy sarcoplasmic reticulum Ca2+ uptake by Ca2+:this compound dual-wavelength spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fura-2 measurement of cytosolic free Ca2+ in monolayers and suspensions of various types of animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium-induced inactivation of calcium release from the sarcoplasmic reticulum of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A microspectrophotometric study on the physicochemical properties of this compound injected into rat myoballs for measuring free magnesium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Fura-2 dissociation constants following adjustment of the apparent Ca-EGTA association constant for temperature and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stoichiometry of the reactions of calcium with the metallochromic indicator dyes this compound and arsenazo III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 11. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 12. Comparison of isotropic calcium signals from intact frog muscle fibers injected with Arsenazo III or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics and mechanism of Ca2+ binding to arsenazo III and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ionbiosciences.com [ionbiosciences.com]
A Comparative Analysis of Calcium Indicators: Antipyrylazo III and Mag-Fura-2
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca2+]) is crucial for understanding a myriad of cellular processes. The selection of an appropriate Ca2+ indicator is a critical step in experimental design. This guide provides a detailed comparative analysis of two commonly used calcium indicators, Antipyrylazo III and Mag-Fura-2, to aid in this selection process. We will delve into their fundamental properties, experimental protocols, and performance characteristics, supported by available data.
At a Glance: Key Performance Indicators
A direct comparison of the quantitative parameters of this compound and Mag-Fura-2 reveals their distinct characteristics and suitability for different experimental applications.
| Property | This compound | Mag-Fura-2 |
| Indicator Type | Metallochromic, Absorbance-based | Fluorescent, Ratiometric |
| Measurement Principle | Change in absorbance upon Ca2+ binding | Ratio of fluorescence emission at two excitation wavelengths |
| Dissociation Constant (Kd) for Ca2+ | Complex; forms 1:1, 1:2, and possibly 2:2 complexes, making a single Kd value difficult to determine. | ~25 µM |
| Spectral Properties (Ca2+-bound) | Absorbance maximum around 600-650 nm | Excitation maximum at ~330 nm, Emission maximum at ~491 nm |
| Spectral Properties (Ca2+-free) | Absorbance maximum around 540 nm | Excitation maximum at ~369 nm, Emission maximum at ~511 nm |
| Quantum Yield (Φ) | Not applicable (absorbance-based) | Mg2+-free: 0.24, Mg2+-bound: 0.30[1] |
| Primary Applications | Measurement of rapid Ca2+ transients in cells with high indicator concentrations (e.g., muscle fibers). | Ratiometric imaging of intracellular Ca2+ in a variety of cell types. |
| Selectivity | Binds other divalent cations. | Also binds Mg2+ with a Kd of ~1.9 mM.[2][3] |
Mechanism of Action: A Visual Representation
The signaling mechanism of ratiometric fluorescent Ca2+ indicators like Mag-Fura-2 relies on a conformational change upon calcium binding, which alters their excitation or emission spectra. This allows for a quantitative measurement of ion concentration that is less susceptible to variations in indicator concentration, cell thickness, or photobleaching.
Caption: General mechanism of a ratiometric fluorescent calcium indicator.
Experimental Protocols
The methodologies for using this compound and Mag-Fura-2 differ significantly due to their distinct chemical properties and detection modalities.
This compound: Absorbance-Based Measurement
This compound is typically introduced into cells via microinjection due to its membrane impermeability. Its use is often tailored to specific experimental systems, such as skeletal muscle fibers.[4][5]
1. Indicator Loading:
-
Prepare a stock solution of this compound in a suitable intracellular buffer (e.g., a potassium-based solution mimicking the cytosol).
-
Load the indicator into the cell of interest using a microinjection setup. The final intracellular concentration needs to be empirically determined but is often in the range of 0.1 to 1 mM.
2. Instrumentation Setup:
-
Utilize a spectrophotometer or a photodiode array coupled to a microscope.
-
Select two wavelengths for measurement: one at the isosbestic point (where the absorbance does not change with Ca2+ concentration) and one at a wavelength of maximal absorbance change (e.g., ~720 nm).
3. Data Acquisition:
-
Record the absorbance at both wavelengths simultaneously.
-
The change in the absorbance difference between the two wavelengths is proportional to the change in intracellular Ca2+ concentration.
4. Calibration:
-
In vitro calibration is complex due to the multiple binding stoichiometries.[2]
-
Calibration is often performed by exposing the indicator to a series of buffered Ca2+ solutions with known concentrations and measuring the corresponding absorbance changes.
Mag-Fura-2: Ratiometric Fluorescence Imaging
Mag-Fura-2 is often used in its cell-permeant acetoxymethyl (AM) ester form, which allows for loading into a population of cells.
1. Indicator Loading:
-
Prepare a stock solution of Mag-Fura-2 AM in anhydrous DMSO (typically 1-5 mM).[6]
-
Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final working concentration of 1-5 µM. The addition of a non-ionic detergent like Pluronic® F-127 (final concentration ~0.02%) can aid in solubilization.[6]
-
Incubate the cells with the Mag-Fura-2 AM solution for 15-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.[6]
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the AM ester by intracellular esterases for approximately 30 minutes.
2. Instrumentation Setup:
-
Use a fluorescence microscope equipped with a light source capable of providing excitation at ~340 nm and ~380 nm, a filter wheel or monochromator to switch between these wavelengths, and a sensitive camera (e.g., sCMOS or EMCCD).
-
An emission filter centered around 510 nm is required.[7]
3. Data Acquisition:
-
Sequentially excite the loaded cells at 340 nm and 380 nm and capture the corresponding fluorescence emission images at 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is then calculated for each pixel or region of interest.
4. Calibration:
-
The F340/F380 ratio can be converted to absolute Ca2+ concentrations using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmin380 / Fmax380).
-
R is the measured 340/380 ratio. Rmin is the ratio in the absence of Ca2+, and Rmax is the ratio at saturating Ca2+ concentrations. Fmin380 and Fmax380 are the fluorescence intensities at 380 nm excitation under Ca2+-free and Ca2+-saturating conditions, respectively. These parameters are determined by treating the cells with an ionophore (e.g., ionomycin) in the presence of Ca2+-free (with EGTA) and Ca2+-saturating solutions.
Performance and Application: A Comparative Discussion
This compound is a classic indicator that has been instrumental in early studies of Ca2+ dynamics, particularly in muscle physiology.[4][5] Its primary advantage is its fast response kinetics, making it suitable for tracking very rapid Ca2+ transients.[8] However, its use is hampered by several disadvantages. The main drawback is its absorbance-based measurement, which generally offers a lower signal-to-noise ratio compared to fluorescence methods. Furthermore, its complex binding stoichiometry with Ca2+ makes quantitative calibration challenging.[2] The requirement for microinjection also limits its application to larger cells and prevents high-throughput screening.
Mag-Fura-2 , on the other hand, is a more modern and versatile fluorescent indicator. Its key advantage is its ratiometric nature, which provides a robust and quantitative measure of intracellular Ca2+ that is less affected by experimental variables such as dye concentration and cell path length.[7][9] The availability of a cell-permeant AM ester form allows for easy loading into a wide variety of cell types, making it suitable for both single-cell imaging and high-throughput applications.[6] While primarily designed as a magnesium indicator, its significant sensitivity to Ca2+ makes it a useful tool for measuring micromolar Ca2+ concentrations that might saturate high-affinity indicators like Fura-2.[2][6] A potential drawback of Mag-Fura-2 is its cross-sensitivity to Mg2+, which needs to be considered in experimental design and data interpretation.[2]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Arsenazo III and this compound calcium transients in single skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 8. Kinetics and mechanism of Ca2+ binding to arsenazo III and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
Evaluating the Specificity of Antipyrylazo III for Calcium Over Magnesium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of intracellular ion measurement, the precise quantification of calcium (Ca²⁺) is paramount to understanding a vast array of cellular processes. Metallochromic indicators, such as Antipyrylazo III, offer a spectrophotometric approach to this challenge. This guide provides an objective evaluation of this compound's specificity for calcium over magnesium (Mg²⁺), presenting supporting experimental data and methodologies to aid researchers in selecting the appropriate tool for their experimental needs.
Introduction to this compound
This compound is a metallochromic indicator that undergoes a significant change in its absorbance spectrum upon binding to divalent cations like Ca²⁺ and Mg²⁺. This property allows for the determination of free ion concentrations in solution. The utility of such an indicator is critically dependent on its selectivity for the ion of interest, especially in a cellular environment where multiple cations coexist. This guide focuses on the comparative binding affinity of this compound for Ca²⁺ versus Mg²⁺, a crucial parameter given the physiological abundance of both ions.
Comparative Analysis of Binding Affinity
The specificity of an indicator is quantitatively expressed by its dissociation constant (Kd), which represents the concentration of an ion at which half of the indicator molecules are bound. A lower Kd value signifies a higher affinity.
| Indicator | Ion | Dissociation Constant (Kd) | Notes |
| This compound | Ca²⁺ | ~95 - 380 µM [1] | Affinity is dependent on ionic strength. |
| This compound | Mg²⁺ | ~1.86 - 3.16 mM [2][3] | Significantly lower affinity compared to Ca²⁺. |
| Fura-2 | Ca²⁺ | ~145 nM[4][5] | High-affinity fluorescent indicator. |
| Fura-2 | Mg²⁺ | ~1-2 mM | Low affinity for magnesium. |
| Indo-1 | Ca²⁺ | ~230 nM[6] | High-affinity fluorescent indicator. |
| Indo-1 | Mg²⁺ | ~2-3 mM | Low affinity for magnesium. |
| Fluo-4 | Ca²⁺ | ~345 nM[7][8][9] | High-affinity fluorescent indicator. |
| Fluo-4 | Mg²⁺ | Not widely reported, but expected to be low. |
Table 1: Comparison of Dissociation Constants (Kd) for this compound and Other Common Calcium Indicators.
The data clearly indicates that this compound possesses a significantly higher affinity for Ca²⁺ than for Mg²⁺. The Kd for calcium is in the micromolar range, while for magnesium, it is in the millimolar range, suggesting a selectivity of approximately 10-fold or greater in favor of calcium, depending on the specific experimental conditions.
Spectral Properties of this compound
The selectivity of this compound is also evident in its differential spectral response to Ca²⁺ and Mg²⁺. The binding of Ca²⁺ induces a distinct absorbance change in the red region of the spectrum (above 660 nm), where the influence of Mg²⁺ is minimal. This spectral separation provides a window for the selective measurement of Ca²⁺ even in the presence of physiological concentrations of Mg²⁺.
Experimental Protocol: Spectrophotometric Determination of Ca²⁺/Mg²⁺ Selectivity
The following protocol outlines a generalized method for determining the selectivity of a metallochromic indicator like this compound for Ca²⁺ over Mg²⁺ using spectrophotometric titration.
Objective: To determine the dissociation constants (Kd) of this compound for Ca²⁺ and Mg²⁺ and thereby calculate its selectivity.
Materials:
-
This compound solution (e.g., 1 mM in a suitable buffer)
-
Calcium chloride (CaCl₂) standard solutions of varying concentrations
-
Magnesium chloride (MgCl₂) standard solutions of varying concentrations
-
Buffer solution (e.g., MOPS or HEPES, pH adjusted to physiological range, e.g., 7.2)
-
Spectrophotometer capable of measuring absorbance in the visible range (e.g., 500-800 nm)
-
Cuvettes
Procedure:
-
Preparation of Reagents: Prepare a stock solution of this compound in the chosen buffer. Prepare a series of Ca²⁺ and Mg²⁺ standard solutions of known concentrations in the same buffer.
-
Determination of Maximum Absorbance Wavelengths:
-
Record the absorbance spectrum of the free this compound solution to determine its peak absorbance.
-
Titrate the this compound solution with a saturating concentration of Ca²⁺ and record the spectrum to find the wavelength of maximum absorbance for the Ca²⁺-bound form.
-
Repeat the titration with a saturating concentration of Mg²⁺ to find the wavelength of maximum absorbance for the Mg²⁺-bound form.
-
-
Spectrophotometric Titration for Ca²⁺:
-
To a cuvette containing a fixed concentration of this compound, add incremental amounts of the Ca²⁺ standard solution.
-
After each addition, mix thoroughly and record the absorbance at the predetermined wavelength of maximum change for the Ca²⁺-Antipyrylazo III complex.
-
Continue until the absorbance reading plateaus, indicating saturation of the indicator.
-
-
Spectrophotometric Titration for Mg²⁺:
-
Repeat the titration procedure using the Mg²⁺ standard solutions, recording the absorbance at the wavelength of maximum change for the Mg²⁺-Antipyrylazo III complex.
-
-
Data Analysis:
-
Plot the change in absorbance as a function of the free ion concentration for both Ca²⁺ and Mg²⁺.
-
Fit the data to a suitable binding isotherm (e.g., a single-site binding model) to calculate the dissociation constant (Kd) for each ion. The Kd is the ion concentration at which half-maximal absorbance change is observed.
-
-
Calculation of Selectivity:
-
The selectivity coefficient (K_select) can be calculated as the ratio of the dissociation constants: K_select = Kd(Mg²⁺) / Kd(Ca²⁺)
-
Visualizing the Experimental Workflow and Binding Interaction
Caption: Workflow for determining Ca²⁺/Mg²⁺ selectivity.
Caption: this compound binding to Ca²⁺ and Mg²⁺.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. A microspectrophotometric study on the physicochemical properties of this compound injected into rat myoballs for measuring free magnesium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fura-2 AM | AAT Bioquest [aatbio.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Indo-1 AM | AAT Bioquest [aatbio.com]
- 7. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluo-4 AM | Calcium Signaling Probes and Ca2+ Indicator Dyes | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
A Comparative Analysis of Antipyrylazo III and Other Metallochromic Dyes for Calcium Detection
For researchers, scientists, and drug development professionals, the accurate quantification of metal ions is a critical aspect of experimental work. Metallochromic dyes, which exhibit a distinct color change upon binding to specific metal ions, are invaluable tools for this purpose.[1][2] This guide provides a comprehensive comparison of Antipyrylazo III with other commonly used metallochromic indicators for calcium (Ca²⁺) detection, including Arsenazo III, Murexide, and Calconcarboxylic Acid. The comparison is based on their performance characteristics, supported by experimental data, to assist in the selection of the most suitable dye for specific applications.
Performance Comparison of Metallochromic Dyes for Calcium Detection
The selection of a metallochromic indicator is contingent on several factors, including the required sensitivity, the pH of the experimental medium, and potential interference from other ions. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Feature | This compound | Arsenazo III | Murexide | Calconcarboxylic Acid (Patton-Reeder Indicator) |
| Primary Application | Spectrophotometric Ca²⁺ measurement, Ca²⁺ transients in cells[3][4] | Spectrophotometric Ca²⁺ measurement in clinical and research settings[5][6] | Complexometric titration of Ca²⁺ with EDTA[7][8] | Complexometric titration of Ca²⁺ with EDTA[9][10] |
| Optimal pH | ~6.9 - 7.4[5][11] | Acidic to Neutral (pH 5-7)[6][12] | Alkaline (pH 11-13)[7] | Alkaline (pH 12-14)[10] |
| Ca²⁺:Dye Stoichiometry | Predominantly 1:2, but also 1:1 and 2:2 complexes can form[2][5] | 1:1, 1:2, and 2:2 complexes depending on dye and Ca²⁺ concentrations[1][13] | 1:1[14] | 1:1[15] |
| Apparent Dissociation Constant (Kd) for Ca²⁺ | Complex; depends on stoichiometry[5] | 34-45 µM (for 1:1 complex)[13] | Dependent on ionic strength and free Ca²⁺ concentration[9] | Data not readily available |
| Molar Absorptivity (ε) of Ca²⁺ Complex | Data not readily available in a standardized format | 4.40 x 10⁴ L·mol⁻¹·cm⁻¹ at 650 nm[12] | Dependent on pH and ionic conditions[9] | Data not readily available |
| Wavelength of Maximum Absorbance (λmax) of Ca²⁺ Complex | ~640 nm[5] | ~650 nm[5][6] | ~480 nm[9] | Not specified for direct photometry |
| Interference | Significant interference from Mg²⁺[3][16] | Interference from Mg²⁺ can be minimized at specific pH or with masking agents.[12][17] | Mg²⁺ precipitates at high pH, minimizing interference[7] | Mg²⁺ precipitates at high pH, minimizing interference[10] |
| Kinetics | Fast reaction with Ca²⁺ (<1 ms relaxation rate)[11] | Slower reaction with Ca²⁺ (10-20 ms relaxation rate)[11] | Fast | Fast |
| Key Advantages | Fast kinetics, suitable for measuring rapid Ca²⁺ transients.[18] | High sensitivity, widely used in commercial kits.[19] | Good for selective Ca²⁺ determination in the presence of Mg²⁺ via titration.[20] | Provides a very sharp color change for Ca²⁺ titration at high pH.[10][20] |
| Limitations | Interference from Mg²⁺, complex stoichiometry.[3] | Slower kinetics, complex stoichiometry, potential inhibitory effects on cellular processes.[3] | Unstable in aqueous solutions.[20] | Not suitable for total hardness (Ca²⁺ + Mg²⁺) determination as Mg²⁺ precipitates.[20] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these dyes. Below are representative protocols for spectrophotometric calcium determination and complexometric titration.
Protocol 1: Spectrophotometric Determination of Calcium with Arsenazo III
This protocol is adapted from commercially available kits for the quantification of calcium in serum or urine.[5][6]
Reagents:
-
Arsenazo III Reagent: A solution containing Arsenazo III (~0.18 mmol/L) in an Imidazol buffer (pH ~6.8).[6]
-
Calcium Standard: A solution with a known calcium concentration (e.g., 10 mg/dL).
-
Sample: Serum, heparinized plasma, or acidified urine. Do not use citrate, oxalate, or EDTA as anticoagulants.[6]
Procedure:
-
Pipette the Arsenazo III reagent into a cuvette.
-
Add a small volume of the sample or calcium standard to the reagent and mix well.
-
Incubate the mixture for a short period (e.g., 2-5 minutes) at a constant temperature.[13]
-
Measure the absorbance of the solution at 650 nm against a reagent blank.[5][6]
-
Calculate the calcium concentration in the sample by comparing its absorbance to that of the calcium standard.
Note: The absorbance of the dye is temperature sensitive, so maintaining a constant temperature is important for accurate measurements.[21]
Protocol 2: Complexometric Titration of Calcium with Murexide and EDTA
This protocol is a standard method for determining calcium concentration in a solution, particularly in water hardness testing.[7]
Reagents:
-
EDTA Solution (0.01 M): A standardized solution of ethylenediaminetetraacetic acid.
-
Sodium Hydroxide (NaOH) Solution (1 M): To adjust the pH of the sample.
-
Murexide Indicator: A ground mixture of murexide powder with sodium chloride.
-
Sample Solution: Containing an unknown concentration of Ca²⁺.
Procedure:
-
Pipette a known volume of the sample solution into a conical flask.
-
Add NaOH solution to raise the pH to 12-13. At this pH, any magnesium present will precipitate as Mg(OH)₂, preventing it from interfering with the titration.[7]
-
Add a small amount of the murexide indicator to the solution. The solution will turn pink in the presence of calcium ions.
-
Titrate the solution with the standardized EDTA solution.
-
The endpoint is reached when the color of the solution changes from pink to violet.[7]
-
Calculate the calcium concentration based on the volume of EDTA solution used.
Visualizations
Diagrams illustrating the principles of the experimental methods can aid in understanding the underlying chemical reactions.
Caption: Workflow for Spectrophotometric Calcium Determination.
Caption: Principle of Complexometric Titration with a Metallochromic Indicator.
References
- 1. Stoichiometries of arsenazo III-Ca complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stoichiometry of the reactions of calcium with the metallochromic indicator dyes this compound and arsenazo III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the characteristics of four metallochromic dyes as potential calcium indicators for biological experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biolabo.fr [biolabo.fr]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. Murexide - Wikipedia [en.wikipedia.org]
- 9. Murexide for determination of free and protein-bound calcium in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calconcarboxylic acid - Wikipedia [en.wikipedia.org]
- 11. Kinetics and mechanism of Ca2+ binding to arsenazo III and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectrophotometric study of the reactions of arsenazo III with alkaline-earth metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stoichiometry and apparent dissociation constant of the calcium-arsenazo III reaction under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Accurate values of stability constant of Ca(2+)-murexide complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of 2-hydroxy-1-(2-hydroxy-4-sulpho-1-naphthylazo)-3-naphthoic acid and hydroxynaphthol blue as metallochromic indicators in the EDTA titration of calcium - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Simultaneous monitoring of changes in magnesium and calcium concentrations in frog cut twitch fibers containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labtest.com.br [labtest.com.br]
- 18. Comparison of isotropic calcium signals from intact frog muscle fibers injected with Arsenazo III or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, a "middle range" Ca2+ metallochromic indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. reckondiagnostics.com [reckondiagnostics.com]
For researchers, scientists, and drug development professionals investigating cellular calcium signaling, the choice of a suitable indicator dye is paramount for accurate measurements. Antipyrylazo III has emerged as a valuable tool for monitoring calcium transients, offering distinct kinetic advantages over other metallochromic indicators. This guide provides an objective comparison of the binding kinetics of this compound with its close relative, Arsenazo III, and other commonly used indicators, supported by experimental data and detailed methodologies.
Quantitative Comparison of Binding Kinetics
The selection of a metallochromic indicator is often dictated by its binding affinity for the target ion and the speed at which it binds and dissociates. These kinetic parameters are crucial for resolving the rapid changes in intracellular calcium concentrations that characterize many signaling pathways. The table below summarizes the available quantitative data for this compound and the related compound Arsenazo III.
| Compound | Ion | Stoichiometry (Ion:Dye) | Dissociation Constant (Kd) | Relaxation Rate (τ) |
| This compound | Ca²⁺ | 1:1, 1:2, 2:2[1][2] | K₁ = 2.2 mM (for 1:1 complex)[2], K₂ = 35,100 µM² (for 1:2 complex)[2] | < 1 ms[3] |
| Arsenazo III | Ca²⁺ | 1:1, 1:2[3] | 34 - 45 µM (for 1:1 complex)[4] | 10 - 20 ms[3] |
Note: The relaxation rate (τ) from temperature-jump experiments reflects the combined rates of association and dissociation. A faster relaxation rate indicates a more rapid return to equilibrium after a perturbation, signifying faster overall kinetics. The dissociation constant for the 1:2 this compound-Ca²⁺ complex is presented in units of µM² reflecting the equilibrium of Ca²⁺ + 2 Dye ⇌ Ca(Dye)₂.
Key Kinetic Distinctions
The data clearly highlights the superior temporal resolution of this compound for monitoring rapid calcium transients. Its relaxation rate of less than one millisecond is significantly faster than that of Arsenazo III, which is in the range of 10-20 milliseconds[3]. This kinetic advantage is crucial for accurately capturing the fast-rising and decaying phases of intracellular calcium signals.
Furthermore, the binding mechanisms of the two compounds differ. While early studies suggested a simple 1:1 binding stoichiometry for this compound with calcium, later, more detailed spectrophotometric analysis revealed the formation of multiple complexes, including 1:1, 1:2, and possibly 2:2 (Ca²⁺:dye) species at physiological pH[1][2]. The 1:2 complex is considered the predominant form during the measurement of cytoplasmic calcium transients[2]. In contrast, Arsenazo III is also known to form both 1:1 and 1:2 complexes with calcium[3]. The more complex binding equilibria of these indicators can influence the interpretation of absorbance signals and necessitate careful calibration.
Experimental Protocols
The determination of the binding kinetics of metallochromic indicators relies on specialized techniques capable of resolving rapid reactions. The following are detailed methodologies for key experiments cited in the comparison.
Temperature-Jump Spectrophotometry
This technique is employed to measure very fast reaction kinetics, such as the binding of ions to indicator dyes.
-
Principle: A small, rapid increase in the temperature of a solution containing the indicator and the ion of interest is induced by a high-voltage discharge. This temperature jump perturbs the chemical equilibrium of the binding reaction.
-
Instrumentation: A temperature-jump apparatus typically consists of a high-voltage power supply, a discharge circuit with electrodes in the sample cell, a light source, a monochromator, and a fast photodetector.
-
Procedure:
-
A solution containing the metallochromic indicator (e.g., this compound or Arsenazo III) and the cation (e.g., Ca²⁺) at a known concentration and buffered to a specific pH is prepared.
-
The solution is placed in the temperature-jump cell.
-
A rapid temperature increase (typically a few degrees Celsius in microseconds) is applied.
-
The change in absorbance of the solution at a wavelength sensitive to the binding reaction is monitored over time using the photodetector.
-
-
Data Analysis: The relaxation of the absorbance to the new equilibrium state is recorded. The time constant of this relaxation (τ) is determined by fitting the absorbance change to an exponential function. The relaxation rate (1/τ) is then analyzed as a function of reactant concentrations to elucidate the reaction mechanism and determine the rate constants.
Stopped-Flow Spectroscopy
This method is used to study the kinetics of fast reactions in solution by rapidly mixing two reactants and observing the reaction progress over time.
-
Principle: Two solutions, one containing the indicator and the other containing the ion, are rapidly forced from syringes into a mixing chamber. The mixed solution then flows into an observation cell where the change in absorbance or fluorescence is monitored as a function of time.
-
Instrumentation: A stopped-flow instrument includes two or more drive syringes, a mixing chamber, an observation cell, a light source, a monochromator or filter, and a detector (photomultiplier tube or photodiode array).
-
Procedure:
-
One syringe is filled with the indicator solution, and the other with the solution containing the ion of interest.
-
The syringes are driven simultaneously, forcing the solutions to mix rapidly in the mixing chamber.
-
The flow is abruptly stopped, and the change in the optical signal (absorbance or fluorescence) of the mixed solution in the observation cell is recorded over time.
-
-
Data Analysis: The resulting kinetic trace (signal vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential) to determine the observed rate constants (k_obs). By performing experiments at different reactant concentrations, the association (k_on) and dissociation (k_off) rate constants can be determined from the dependence of k_obs on concentration.
Visualizing Methodologies and Comparisons
To further clarify the experimental workflow and the logical relationships in this comparison, the following diagrams are provided.
References
- 1. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Kinetics and mechanism of Ca2+ binding to arsenazo III and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stoichiometry and apparent dissociation constant of the calcium-arsenazo III reaction under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Antipyrylazo III
This guide provides crucial safety and logistical information for the handling and disposal of Antipyrylazo III, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when working with this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this chemical.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling Solid Compound (weighing, aliquoting) | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles | Fit-tested N95 or higher respirator if not handled in a certified chemical fume hood or ventilated balance enclosure | Disposable, solid-front lab coat with tight cuffs |
| Preparing Solutions | Double nitrile gloves | Chemical splash goggles and a full-face shield | Work in a certified chemical fume hood | Disposable, solid-front, fluid-resistant lab coat with tight cuffs |
| Spill Cleanup | Double heavy-duty nitrile or neoprene gloves | Chemical splash goggles and a full-face shield | Fit-tested N95 or higher respirator, or as determined by the scale of the spill | Disposable, fluid-resistant, solid-front gown or coveralls and chemical-resistant boots or disposable shoe covers |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields | Not generally required if waste is properly contained | Lab coat |
Experimental Protocols: Safe Handling and Disposal
Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid breathing dust, fumes, or vapors.[1]
-
Personal Hygiene: Wash hands and face thoroughly after handling.[2] Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]
-
Storage: Keep containers tightly closed in a cool, dry, and well-ventilated place.[1][3] Protect from sunlight.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a certified chemical fume hood.
-
Weighing: If working with the solid form, carefully weigh the required amount in a ventilated balance enclosure or a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Use appropriate glassware and ensure it is free from contaminants.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Remove and dispose of PPE as described in the disposal plan.
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Disposal: Dispose of the chemical waste through an approved waste disposal plant.[4] Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
